molecular formula C2HN3O B3039143 1,2,4-Triazol-5-One CAS No. 42131-33-9

1,2,4-Triazol-5-One

Cat. No.: B3039143
CAS No.: 42131-33-9
M. Wt: 83.05 g/mol
InChI Key: MDTUWBLTRPRXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazol-5-One is a useful research compound. Its molecular formula is C2HN3O and its molecular weight is 83.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HN3O/c6-2-3-1-4-5-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTUWBLTRPRXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4045-72-1
Record name 3H-1,2,4-Triazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-TRIAZOL-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XUN2LH5NF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 1,2,4-triazol-5-one (B2904161) and its derivatives. The information is curated for researchers, scientists, and professionals in drug development who are engaged with the synthesis, characterization, and application of this important heterocyclic scaffold. This document summarizes key quantitative data in structured tables, details experimental protocols for spectroscopic analysis, and includes visualizations of experimental workflows.

Introduction to this compound

The 1,2,4-triazole (B32235) ring is a fundamental structural motif in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticonvulsant properties. The this compound core, in particular, is a versatile building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for the unambiguous identification, structural elucidation, and analysis of novel derivatives. This guide focuses on the primary spectroscopic techniques used for the characterization of this compound: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The spectroscopic properties of this compound are influenced by its tautomeric forms. The triazole ring can exist in different tautomeric states, which can affect the electronic and vibrational properties observed in various spectroscopic methods.[1][2] Theoretical and spectroscopic studies have been conducted to understand the tautomeric equilibrium of 1,2,4-triazole derivatives.[1][2]

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of this compound derivatives is characterized by electronic transitions within the molecule. The position of the maximum absorbance (λmax) is sensitive to the solvent polarity and the pH of the solution, largely due to the presence of different tautomers and their ionized forms.

For instance, the well-studied derivative 3-nitro-1,2,4-triazol-5-one (NTO) exhibits a significant shift in its λmax from 315 nm in acidic conditions to 412 nm in strongly basic media.[3] This shift is attributed to the deprotonation of the triazole ring.[3]

Table 1: UV-Vis Spectroscopic Data for 3-Nitro-1,2,4-triazol-5-one (NTO)

pHWavelength of Maximum Absorbance (λmax)Reference
Acidic315 nm[3]
Strong Basic412 nm[3]
Infrared (IR) Spectroscopy

The IR spectrum of this compound and its derivatives provides valuable information about the functional groups present in the molecule. Characteristic vibrational frequencies can be assigned to specific bonds, aiding in structural confirmation.

Table 2: Characteristic IR Absorption Bands for 1,2,4-Triazole Derivatives

Functional GroupWavenumber (cm⁻¹)DescriptionReference
N-H Stretching3126 - 3301Stretching vibration of the N-H bond in the triazole ring.[4][5]
C-H Aromatic Stretching3032 - 3097Stretching vibration of C-H bonds in aromatic systems.[4]
C=O Stretching~1700Stretching vibration of the carbonyl group in the triazol-5-one ring.[6]
C=N Stretching1500 - 1540Stretching vibration of the C=N bond within the triazole ring.[4]
N=N Stretching~1543Stretching vibration of the N=N bond.[4]
C-N Stretching1255 - 1365Stretching vibration of the C-N bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound derivatives. The chemical shifts of protons and carbons are indicative of their chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,2,4-triazole derivatives typically shows signals for the protons on the triazole ring and any substituents. The NH proton of the triazole ring often appears as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be solvent-dependent.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the this compound ring is expected to resonate at a downfield chemical shift.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for 1,2,4-Triazole Derivatives

NucleusChemical Shift (ppm)DescriptionReference
¹H> 10 (broad singlet)NH proton of the triazole ring.[7]
¹³C~156 - 167Carbonyl carbon (C5) in the triazol-5-one ring.[7]
¹³C~143 - 157C3 carbon in the triazole ring.[7]

Note: Chemical shifts can vary significantly depending on the solvent and the specific substituents on the triazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound derivatives, which is crucial for confirming the molecular formula and structure. The fragmentation of the 1,2,4-triazole ring is influenced by the ionization method and the nature of the substituents.[8] Under electron ionization (EI), a common fragmentation pathway for the unsubstituted 1H-1,2,4-triazole involves the loss of HCN, resulting in a major fragment ion at m/z 42.[8]

Table 4: Common Mass Spectrometry Fragmentation of 1,2,4-Triazoles

Ionization ModeCharacteristic FragmentationReference
EILoss of HCN from the triazole ring.[8]
ESIFragmentation patterns are highly dependent on substituents and fragmentor voltage.[8]

For 3-nitro-1,2,4-triazol-5-one (NTO), a mass-to-charge ratio of 129 fragmenting to 55.1 has been observed using negative electrospray ionization.[9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data. The following sections outline general methodologies for the spectroscopic analysis of this compound and its derivatives.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, ethanol, or water). Prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0). For pH-dependent studies, use appropriate buffer solutions to maintain the desired pH.[3]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the solvent blank.

    • Measure the absorbance of the sample solution over a specific wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder or the clean ATR crystal.

    • Collect the sample spectrum.

    • The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.

    • Process the data by Fourier transformation, phasing, and baseline correction.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer.

  • Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Ionization (EI) sources. High-resolution mass spectrometry (HRMS) is often used for accurate mass measurements to determine the elemental composition.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant m/z range.

    • Identify the molecular ion peak (M⁺ or [M+H]⁺, [M-H]⁻ etc.).

    • Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a this compound derivative.

Spectroscopic_Workflow cluster_spectroscopy Spectroscopic Characterization synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis data_analysis Data Analysis & Interpretation ftir->data_analysis nmr->data_analysis ms->data_analysis uv_vis->data_analysis structure_elucidation Structure Elucidation & Purity Assessment final_report Final Report / Publication structure_elucidation->final_report data_analysis->structure_elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

References

tautomerism in 1,2,4-triazol-5-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Tautomerism in 1,2,4-Triazol-5-one (B2904161) Derivatives

Abstract

The 1,2,4-triazole (B32235) moiety is a cornerstone in medicinal chemistry and materials science, valued for its wide array of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The functionality of these molecules is profoundly influenced by their structural dynamics, particularly prototropic tautomerism. The this compound core can exist in multiple tautomeric forms, primarily the 1H, 2H, and 4H isomers, alongside the potential for keto-enol or thione-thiol tautomerism.[3][4][5] The equilibrium between these forms is delicate, governed by factors such as the nature of substituents, solvent polarity, and temperature.[4] Understanding and controlling this tautomeric balance is critical for drug development, as the predominant tautomer dictates the molecule's shape, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.[6][7] This guide provides a comprehensive overview of the tautomeric phenomena in this compound derivatives, detailing the structural possibilities, quantitative stability data, and the key experimental and computational methodologies used for their characterization.

Core Concepts of Tautomerism in this compound Systems

Prototropic tautomerism in 1,2,4-triazole derivatives involves the migration of a proton between the nitrogen atoms of the heterocyclic ring and, in the case of triazol-5-ones, the exocyclic oxygen or sulfur atom. This results in a dynamic equilibrium between several isomeric forms.

Annular Tautomerism

Annular tautomerism refers to the migration of a proton among the nitrogen atoms of the triazole ring. For a generic this compound, three primary annular tautomers are possible, designated by the position of the mobile proton: 1H, 2H, and 4H.[3][4] Computational studies consistently show that for the parent 1,2,4-triazole, the 1H-tautomer is the most stable form.[8][9]

Keto-Enol and Thione-Thiol Tautomerism

In addition to annular tautomerism, this compound derivatives exhibit keto-enol tautomerism. The "keto" form (an amide, technically) features a carbonyl group (C=O) at the C5 position, while the "enol" form (a hydroxy-triazole) has a hydroxyl group (C-OH). Similarly, the corresponding sulfur analogs, 1,2,4-triazole-5-thiones, exist in a thione-thiol equilibrium.[5] Quantum chemical calculations on 1,2,4-triazole-3-thione and its derivatives indicate that the thione form is the predominant and most stable species in the gas phase.[5]

The interplay between annular and keto-enol/thione-thiol tautomerism leads to a complex set of possible structures. The relative stability of these forms is highly sensitive to electronic and steric effects from substituents on the ring.[3]

Tautomerism_Keto_Enol cluster_keto Keto (Amide) Forms cluster_enol Enol (Hydroxy) Form K1 1H-tautomer K2 2H-tautomer K1->K2 H⁺ shift K4 4H-tautomer K1->K4 H⁺ shift E 5-Hydroxy-1H-tautomer K1->E Keto-Enol Equilibrium K2->K4 H⁺ shift K2->E K4->E

Caption: General tautomeric equilibria in this compound systems.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers is typically quantified by the difference in their free energy (ΔG) or electronic energy (ΔE). These values are determined through quantum chemical calculations and can be corroborated by experimental population assessments using techniques like NMR spectroscopy.

Computational studies on substituted triazolones have been performed to determine the relative stabilities of various tautomers. For instance, in studies of 1-nitroso-1,2,4-triazol-5-one-2-oxide, the 1H, 4H tautomers were found to be the most stable.[10] Enol tautomers were calculated to be only 4-9 kcal/mol less stable than the primary keto form, while other isomers were significantly less stable (ca. 30 kcal/mol).[10]

DerivativeTautomer ComparisonComputational MethodRelative Energy (kcal/mol)Reference
1-Nitroso-1,2,4-triazol-5-one-2-oxideEnol vs. KetoMP2/6-311+G 4[10]
1-Nitroso-1,2,4-triazol-5-one-2-oxideEnol vs. KetoBecke3LYP/6-311+G9[10]
1-Nitroso-1,2,4-triazol-5-one-2-oxideAci-nitro vs. KetoMP2/6-311+G**~30[10]
4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneThione vs. ThiolHPLC-MSArea Ratio: 97.27% : 2.73%

Experimental Protocols for Tautomer Elucidation

A multi-faceted approach combining several analytical techniques is often necessary to unambiguously determine the predominant tautomeric form and study the equilibrium dynamics.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Tautomer Analysis cluster_interpretation Data Interpretation start Starting Materials (e.g., Hydrazides, Isothiocyanates) reaction Cyclization Reaction start->reaction purify Purification (Recrystallization, Chromatography) reaction->purify nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) purify->nmr uv_vis UV-Vis Spectroscopy purify->uv_vis ir FTIR Spectroscopy purify->ir xray X-Ray Crystallography (Solid State) purify->xray ms Mass Spectrometry (e.g., HPLC-MS) purify->ms comp Computational Modeling (DFT, ab initio) purify->comp elucidate Elucidation of Predominant Tautomer nmr->elucidate uv_vis->elucidate ir->elucidate xray->elucidate ms->elucidate comp->elucidate

Caption: Integrated workflow for the synthesis and analysis of tautomerism.

Synthesis of 1,2,4-Triazole-5-thione Derivatives

A common route involves the cyclization of substituted thiosemicarbazides.[2][11]

  • Intermediate Formation: Add an alkyl or aryl isothiocyanate to a solution of a substituted hydrazide in a suitable solvent like ethanol.[12]

  • Cyclization: Reflux the resulting intermediate in an alkaline solution (e.g., 4N sodium hydroxide) until the evolution of H₂S gas ceases.[12][13]

  • Acidification: Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the product.[13]

  • Purification: Filter the solid product, wash with water, and purify by recrystallization from a suitable solvent such as ethanol.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[14] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.[15][16]

  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4]

  • Data Acquisition: Acquire high-resolution ¹H, ¹³C, and ¹⁵N NMR spectra.[4] Temperature-dependent NMR can be used to study the dynamics of the equilibrium.[15]

  • Structural Assignment: Analyze chemical shifts and coupling constants. The position of the N-H proton signal in ¹H NMR or the chemical shifts of the ring carbons in ¹³C NMR can often identify the major tautomer.[15] Two-dimensional experiments like HMBC and HSQC can confirm assignments.[4]

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which differ between tautomers due to variations in conjugation.[3][7]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol).[3][4]

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (typically 200–400 nm).[3][4]

  • Analysis: Compare the experimental spectrum with spectra predicted for different tautomers via computational methods (e.g., TD-DFT). The λ_max values can help identify the predominant form in solution.[7][17]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups present in the molecule, which are distinct for different tautomers.

  • Sample Preparation: Prepare the sample as a KBr pellet or a mull.

  • Data Acquisition: Record the IR spectrum.

  • Analysis: Look for characteristic vibrational bands. For example, a C=O stretch (around 1700 cm⁻¹) indicates a keto form, while a C=N stretch and a broad O-H band suggest an enol form.[10] Similarly, a C=S band is characteristic of the thione tautomer.[5] N-H stretching vibrations can also provide clues about the proton's location.[18]

X-ray Crystallography

This technique provides an unambiguous determination of the tautomeric form present in the solid state.[4]

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction.[4]

  • Data Collection: Collect diffraction data using an X-ray diffractometer.

  • Structure Solution: Solve and refine the crystal structure to determine the precise atomic positions, which directly reveals the location of the mobile proton and thus the specific tautomer in the crystal lattice.[4][16]

Computational Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism.[19][20]

  • Structure Optimization: Model all possible tautomeric structures and optimize their geometries using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[5][7]

  • Energy Calculation: Calculate the electronic and Gibbs free energies of the optimized structures to predict their relative stabilities.[10] Solvation models (e.g., PCM, CPCM) can be applied to simulate the effect of different solvents.[20]

  • Property Simulation: Simulate spectroscopic properties such as NMR chemical shifts, UV-Vis absorption wavelengths, and IR vibrational frequencies for each tautomer.[7] These simulated data can then be compared with experimental results to validate the predicted tautomer populations.

Biological Significance and Drug Development

The 1,2,4-triazole scaffold is a privileged structure in drug design, present in numerous approved drugs.[21] Tautomerism is critically important because different tautomers possess distinct three-dimensional shapes, hydrogen bond donor/acceptor patterns, and lipophilicity. These properties directly govern how a molecule interacts with its biological target, such as an enzyme active site or a receptor.

For example, the ability of a triazole derivative to act as a hydrogen bond donor versus an acceptor can change depending on whether the proton is on N1, N2, or N4. This can dramatically alter binding affinity and, consequently, biological activity. Therefore, controlling or at least understanding the tautomeric preference of a lead compound is a crucial step in the drug design and optimization process.[6][7]

Biological_Relevance cluster_tautomers Tautomeric Equilibrium cluster_properties Physicochemical Properties cluster_interaction Biological Interaction cluster_activity Outcome T1 Tautomer A (e.g., 1H-Keto) T2 Tautomer B (e.g., 2H-Keto) T1->T2 P1 Properties of A - H-Bond Donors/Acceptors - Shape & Lipophilicity T1->P1 P2 Properties of B - H-Bond Donors/Acceptors - Shape & Lipophilicity T2->P2 Receptor Biological Target (Enzyme, Receptor) P1->Receptor Optimal Fit P2->Receptor Poor Fit A1 High Binding Affinity -> High Activity Receptor->A1 via Tautomer A A2 Low Binding Affinity -> Low/No Activity Receptor->A2 via Tautomer B

Caption: Influence of tautomerism on biological activity via receptor binding.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 1,2,4-Triazol-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Triazol-5-one (B2904161) and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science. This five-membered heterocyclic core, containing three nitrogen atoms and a carbonyl group, is a versatile building block for compounds with a wide array of pharmacological activities. Its unique physicochemical properties, metabolic stability, and capacity for hydrogen bonding allow it to interact with various biological targets with high affinity.[1][2] Derivatives have demonstrated significant potential as antifungal, anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] Furthermore, the high nitrogen content and thermal stability of certain derivatives, such as 3-nitro-1,2,4-triazol-5-one (NTO), make them valuable in the field of energetic materials.[4]

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its key mechanisms of action, particularly in antifungal and anticancer applications.

Chemical and Physical Properties

The parent compound, this compound, is a white to off-white crystalline powder.[5] Its properties are often influenced by tautomerism and the nature of substituents on the triazole ring.

Tautomerism

A critical feature of the 1,2,4-triazole (B32235) ring is its ability to undergo prototropic tautomerism. This compound can exist in several tautomeric forms, primarily the 1H, 2H, and 4H forms, depending on the position of the labile proton on the nitrogen atoms. The relative stability of these tautomers is dictated by the electronic properties of substituents, the solvent, and temperature. For the parent 1,2,4-triazole, the 1H-tautomer is generally the most stable. This tautomeric equilibrium is crucial as it affects the molecule's reactivity, binding affinity to biological targets, and spectral characteristics.

Physicochemical Data

The quantitative properties of this compound and its key derivatives are summarized in the tables below.

Table 1: General Properties of this compound

PropertyValueReferences
CAS Number 42131-33-9[4]
Molecular Formula C₂H₃N₃O[5]
Molecular Weight 85.07 g/mol [1]
Appearance White to off-white crystalline powder[5]
Melting Point 235-237 °C[5]

Table 2: Physicochemical Parameters of this compound Derivatives

ParameterThis compound Derivatives3-Nitro-1,2,4-triazol-5-one (NTO)References
pKa (non-aqueous) 8.5 – 12.5-[4]
pKa (aqueous) -3.2 – 3.5 / 10.9 – 11.25[4][6]
Solubility in Water Generally solubleHigh (10-20 g/L)[4][7][8][9]
LogP (Alkyl-substituted) 0.3 – 1.2-0.8 – 0.2[4]
Thermal Stability Decompose >200 °CTd = 229 °C (with acridine)[4][10]
Stability and Reactivity

The 1,2,4-triazole ring is aromatic and generally stable, showing resistance to hydrolysis under acidic or alkaline conditions. However, certain derivatives can undergo specific reactions. For instance, 3-nitro-1,2,4-triazol-5-one (NTO) is susceptible to aqueous photolysis, degrading into non-toxic byproducts under UV light.[4][6][11] The triazole ring can participate in various chemical reactions, including:

  • Oxidation: The ring or its substituents can be oxidized.

  • Reduction: The nitro group of NTO can be readily reduced to an amino group under anaerobic conditions.[11]

  • Substitution: Functional groups can be introduced at various positions on the ring through reactions like acylation and alkylation.[4]

Experimental Protocols: Synthesis and Characterization

General Synthesis

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones (a common precursor to the -one series) is typically achieved through the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides. A generalized, efficient one-pot, two-step method is outlined below.[12]

G General Synthesis Workflow for 1,2,4-Triazole-5-thione Derivatives cluster_0 Step 1: Thiosemicarbazide (B42300) Intermediate Formation cluster_1 Step 2: Cyclization Hydrazide Substituted Hydrazide Intermediate Thiosemicarbazide Intermediate Hydrazide->Intermediate Isothiocyanate Alkyl/Aryl Isothiocyanate Isothiocyanate->Intermediate Reflux Reflux (e.g., 6 hours) Intermediate->Reflux Solvent1 Ethanol Solvent1->Intermediate Solvent Base 4N Sodium Hydroxide Base->Reflux Base Catalyst Product 3,4-Disubstituted-1,2,4-triazole-5-thione Reflux->Product

Caption: General synthesis workflow for 1,2,4-triazole-5-thione derivatives.

Methodology:

  • Intermediate Formation: Substituted hydrazides are reacted with alkyl or aryl isothiocyanates in a suitable solvent, such as ethanol. This reaction forms the N,N'-disubstituted thiosemicarbazide intermediate.[12]

  • Cyclization: The intermediate is then refluxed in an alkaline solution (e.g., 4N sodium hydroxide). The base catalyzes an intramolecular dehydrative cyclization to yield the final 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thione product.[12]

  • Purification: The product can be precipitated by acidifying the reaction mixture and purified by recrystallization from a suitable solvent like ethanol.[12]

Characterization Protocols

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the synthesized compound.

  • Protocol: An HPLC system equipped with a UV-diode array detector is used. For compounds like NTO, an organic acid column (e.g., Thermo Fisher Acclaim) is effective. A typical mobile phase is an isocratic mixture of water and acetonitrile (B52724) with 0.1% formic acid (e.g., 92:8 v/v). Detection is monitored at a relevant wavelength, such as 315 nm for NTO.[6][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the chemical structure and study tautomeric forms.

  • Protocol: ¹H, ¹³C, and ¹⁵N NMR spectra are acquired on a high-resolution spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆). The broad signal for the NH proton in ¹H NMR (often >13 ppm) is characteristic and helps confirm the triazole structure.[13][14] Two-dimensional experiments like HMBC and HSQC are employed to assign the structure of the predominant tautomer unambiguously. The presence of multiple signal sets can indicate a dynamic equilibrium between tautomers in solution.[14]

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight and fragmentation pattern.

  • Protocol: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly used. For a compound like NTO, monitoring the mass-to-charge ratio of the deprotonated molecule ([M-H]⁻ at m/z 129) and its fragments (e.g., m/z 55.1) in negative ion mode confirms its identity.[6][11][15]

Infrared (IR) Spectroscopy:

  • Purpose: To identify characteristic functional groups.

  • Protocol: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrophotometer. Key characteristic absorption peaks for the 1,2,4-triazole ring include N-H stretching (~3126 cm⁻¹), aromatic C-H stretching (~3030-3100 cm⁻¹), C=C aromatic stretching (~1480-1530 cm⁻¹), and -N=N- stretching (~1540 cm⁻¹).[16]

X-ray Crystallography:

  • Purpose: To definitively determine the solid-state structure and identify the specific tautomer present in the crystal.

  • Protocol: Single crystals of the compound suitable for X-ray diffraction are grown. Diffraction data is collected, and the crystal structure is solved and refined. This method provides the precise positions of all atoms, including the mobile proton, offering conclusive evidence of the tautomeric form in the solid state.[10]

Biological Activities and Signaling Pathways

1,2,4-triazole derivatives exhibit a remarkable range of biological activities by interacting with key enzymes and signaling pathways.

Antifungal Mechanism of Action

The most prominent mechanism for triazole-based antifungal agents (e.g., fluconazole, itraconazole) is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][3]

  • Mechanism: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51. This binding blocks the enzyme's ability to convert lanosterol into ergosterol (B1671047), an essential component of the fungal cell membrane.[1] The subsequent depletion of ergosterol and accumulation of toxic methylated sterols disrupt membrane integrity and function, leading to the inhibition of fungal growth.[1]

G Antifungal Mechanism of 1,2,4-Triazoles Triazole 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits ToxicSterols Toxic Sterol Accumulation CYP51->ToxicSterols Prevents Removal Of Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Growth Fungal Growth Inhibition Membrane->Growth Permits ToxicSterols->Membrane Disrupts

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Anticancer Mechanisms of Action

The anticancer activity of 1,2,4-triazole derivatives is multifaceted, involving the inhibition of various signaling pathways critical for tumor growth and survival.[4] Targets include protein kinases, topoisomerases, and pathways regulating apoptosis and the cell cycle.[3][4] One significant target is the PI3K/AKT pathway, which is frequently overactive in many human cancers.[17]

  • Mechanism: Certain 5-mercapto-1,2,4-triazole derivatives have been designed as inhibitors of phosphoinositide 3-kinase (PI3K).[17] By binding to the active site of PI3K, these compounds block the phosphorylation of PIP2 to PIP3. This prevents the subsequent activation of the serine/threonine kinase AKT. The inhibition of AKT disrupts downstream signaling that promotes cell survival, proliferation, and growth, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[17][18]

G Anticancer Mechanism via PI3K/AKT Pathway Inhibition Triazole 1,2,4-Triazole Derivative PI3K PI3K Triazole->PI3K Inhibits GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Activate Receptor->PI3K Activate PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Anticancer mechanism of 1,2,4-triazoles via PI3K/AKT pathway inhibition.

References

An In-depth Technical Guide to 1,2,4-Triazol-5-one: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4-triazol-5-one (B2904161), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its nomenclature, chemical identity, physicochemical properties, and established synthetic protocols.

Nomenclature and Chemical Identity

This compound is a five-membered heterocyclic compound containing three nitrogen atoms and a ketone group. Due to tautomerism, it can exist in several forms. The nomenclature and identifying numbers for this compound are crucial for accurate database searches and regulatory compliance.

CAS Number: 42131-33-9

Synonyms and IUPAC Names:

Type Name
Common Name This compound
IUPAC Name 1,2-dihydro-3H-1,2,4-triazol-3-one
Synonym 1H-1,2,4-Triazol-5(4H)-one
Synonym 2,4-Dihydro-3H-1,2,4-triazol-3-one
Synonym s-Triazol-3-ol
Synonym 1,2,4-Triazolin-5-one

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound and its closely related parent, 1,2,4-triazole (B32235), is presented below. This information is essential for its characterization, handling, and application in experimental settings.

Property Value Notes
Molecular Formula C₂H₃N₃O
Molecular Weight 85.07 g/mol
Melting Point 222-224 °C
pKa 8.5–12.5For N-H acidity in derivatives, indicating weak acidity.[1]
UV λmax ~265 nmFor derivatives, useful for HPLC analysis.
¹H NMR (DMSO-d₆, δ) ~8.53 ppm (s, 1H), ~14.20 ppm (br s, 1H)Data for a 1,2,4-triazole-3(5)-thiol derivative; the C-H and N-H protons of this compound are expected in similar regions.[2]
¹³C NMR (DMSO-d₆, δ) ~146.10, ~155.96 ppmData for a 1,2,4-triazole-3(5)-thiol derivative; the two carbon atoms of this compound would have distinct shifts, with the carbonyl carbon appearing significantly downfield.[2]

Mass Spectrometry Fragmentation:

Under electron ionization (EI), the 1,2,4-triazole ring is known to undergo characteristic fragmentation. For the parent 1H-1,2,4-triazole, a common fragmentation pathway involves the loss of HCN, resulting in a major fragment ion at m/z 42.[3] For this compound, fragmentation would likely involve the loss of CO, N₂, and HCN moieties.

Experimental Protocols: Synthesis of this compound

The most prevalent synthetic routes to this compound involve the cyclization of semicarbazide (B1199961) or its derivatives with a one-carbon synthon, such as formic acid or an orthoformate.

Protocol 1: Cyclization of Semicarbazide Hydrochloride with Formic Acid

This method is a straightforward approach to the synthesis of this compound.

Materials:

  • Semicarbazide hydrochloride

  • 85% Formic acid

Procedure:

  • A mixture of semicarbazide hydrochloride and 85% formic acid is heated to reflux.

  • The reaction mixture is maintained at reflux for approximately 8 hours.

  • After the reflux period, the mixture is cooled to 0 °C and allowed to stand for 12 hours to facilitate crystallization.

  • The resulting precipitate is collected by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695).

Protocol 2: Reaction of Semicarbazide with Formic Acid and Ethanol

This protocol provides an alternative method for the synthesis of this compound, which is a key intermediate in the production of 3-nitro-1,2,4-triazol-5-one (NTO).[4]

Materials:

  • Semicarbazide

  • 98% Formic acid

  • Ethanol

Procedure:

  • A mixture of semicarbazide (e.g., 47 g), 98% formic acid (e.g., 115 g), and ethanol (e.g., 200 ml) is refluxed for 2 hours.

  • Following the reflux, the excess formic acid and ethanol are removed by distillation.

  • The resulting solid, formylsemicarbazide, is collected.

  • The intermediate is then dissolved in formic acid (e.g., 150 ml) and refluxed for an additional 2 hours to induce cyclization.

  • The excess formic acid is distilled off to yield the crude this compound.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and a relevant biological signaling pathway involving 1,2,4-triazole derivatives.

G Synthesis of this compound cluster_start Starting Materials cluster_process Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product A Semicarbazide C Reflux A->C B Formic Acid B->C D Formylsemicarbazide C->D Formation E Reflux in Formic Acid D->E F This compound E->F Ring Closure

Caption: A workflow diagram illustrating the synthesis of this compound.

G Nrf2 Signaling Pathway Activation by Triazole Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Triazole Triazole Derivative Triazole->Keap1 Inhibits Keap1_Nrf2->Keap1 Degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription Initiates Nrf2_nuc->ARE Binds to

References

The Biological Significance of the 1,2,4-Triazole Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole (B32235), a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features, including its ability to engage in hydrogen bonding and its metabolic stability, have rendered it a "privileged scaffold" in the design of a wide array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted biological significance of the 1,2,4-triazole nucleus, with a focus on its applications in drug discovery and development for researchers, scientists, and drug development professionals.

Antifungal Activity

The most prominent and well-established biological activity of the 1,2,4-triazole scaffold is its potent antifungal efficacy.[4][5] Triazole-based antifungal agents are mainstays in the treatment of systemic fungal infections.

Mechanism of Action: The primary mechanism of action of 1,2,4-triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[4][6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron atom in the active site of CYP51, the triazole ring disrupts the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and disrupts the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[4][7]

Antifungal_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Triazoles 1,2,4-Triazole Antifungals (e.g., Fluconazole, Itraconazole) Triazoles->CYP51 Inhibition CYP51->Ergosterol Catalysis

Caption: Antifungal mechanism of 1,2,4-triazoles.

Quantitative Data:

Compound ClassFungal StrainMIC (µg/mL)Reference
Triazole-Clinafloxacin HybridsMethicillin-resistant Staphylococcus aureus (MRSA)0.25 - 1[8]
1,2,3-Benzotriazine-4-one derivativesCandida albicans, Cryptococcus neoformans0.0156 - 2.0[2]
Thiazolo[4,5-d]pyrimidine hybridsVarious fungal strains0.06 - >32[2]
Triazole alcohol derivativesFluconazole-resistant Candida species0.063 - 1[2]
Triazole-Oxadiazole derivativesCandida albicans, Candida glabrata6.25 (for most potent)[8]

Anticancer Activity

The 1,2,4-triazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[9] Derivatives incorporating this moiety have demonstrated significant antiproliferative activity against a range of cancer cell lines.

Mechanisms of Action: The anticancer effects of 1,2,4-triazole derivatives are diverse and target various key signaling pathways and cellular processes involved in cancer progression.[3][10]

  • Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases that are often dysregulated in cancer.[3][10] These include Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are crucial components of signaling pathways that control cell growth, proliferation, and survival.[11][12]

  • Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[11]

  • Apoptosis Induction: Many triazole-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[3][10]

Anticancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Triazoles Anticancer 1,2,4-Triazoles Triazoles->EGFR Inhibition Triazoles->BRAF Inhibition Triazoles->Tubulin Inhibition

Caption: Signaling pathways targeted by anticancer 1,2,4-triazoles.

Quantitative Data:

Compound ClassCancer Cell LineIC50 (µM)Reference
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-onesHela< 12[13]
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dionesMCF-7, Hela, A5495.6 - 21.1[13]
1,2,4-Triazole-Pyridine HybridsMurine melanoma (B16F10)41.12 - 61.11[14][15]
1,2,3-Triazole linked TetrahydrocurcuminHCT-116, A5491.09 - 45.16[5]
1,2,4-Triazole derivativesMDA-MB-2313.48 - 5.95[16]

Anticonvulsant Activity

The 1,2,4-triazole scaffold is a key pharmacophore in the development of novel anticonvulsant agents for the treatment of epilepsy.[17][18]

Mechanism of Action: A significant mechanism of action for the anticonvulsant activity of 1,2,4-triazole derivatives is the modulation of voltage-gated sodium channels (VGSCs).[19][20] By binding to these channels, they can stabilize the inactivated state, which limits the repetitive firing of neurons that is characteristic of seizures.[20]

Anticonvulsant_Mechanism cluster_neuron Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) ActionPotential Repetitive Neuronal Firing (Seizure Activity) VGSC->ActionPotential Na+ Influx Triazoles Anticonvulsant 1,2,4-Triazoles Triazoles->VGSC Modulation (Stabilizes Inactivated State)

Caption: Anticonvulsant mechanism of 1,2,4-triazoles.

Quantitative Data:

Compound ClassTest ModelED50 (mg/kg)Reference
4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneMES test (mice)38.5[1]
Benztriazoles with 1,2,4-triazole-3-thiolMES test (mice)50.8 - 54.8[1]
Benztriazoles with 1,2,4-triazole-3-thiolscPTZ test (mice)52.8 - 76.0[1]
4,5-Disubstituted-1,2,4-triazole-3-thiones6 Hz test (mice)40.9 - 169.7[19]

Antiviral Activity

Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of antiviral activities, making them attractive candidates for the development of new antiviral drugs.[12][21][22][23]

Mechanism of Action: The antiviral mechanisms of 1,2,4-triazoles can vary depending on the specific virus. A common mode of action is the inhibition of viral enzymes that are essential for replication. For instance, some triazole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are effective against retroviruses like HIV.

Quantitative Data:

Compound ClassVirusIC50 (µM)Reference
1,2,4-Triazolo[4,3-a]quinoxaline derivativesHSV-125% plaque reduction at 20 mg/mL[8]
Pyridinyl triazole derivativesHCMV< 0.05[8]

Antibacterial Activity

The 1,2,4-triazole nucleus has been incorporated into various molecular frameworks to generate compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[24][25]

Mechanism of Action: The antibacterial mechanisms of 1,2,4-triazole derivatives are often associated with the inhibition of essential bacterial enzymes. For example, some triazole-fluoroquinolone hybrids have shown potent inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), enzymes critical for DNA replication and folic acid synthesis, respectively.[26]

Quantitative Data:

Compound ClassBacterial StrainMIC (µg/mL)Reference
Nalidixic acid-based 1,2,4-triazole-3-thionesP. aeruginosa16[24]
1,2,4-Triazole-Fluoroquinolone HybridsE. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, M. smegmatis0.12 - 1.95[24]
Ofloxacin-Triazole AnaloguesS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1[24]
Clinafloxacin-Triazole HybridsS. aureus, B. subtilis, M. luteus, E. coli, S. dysenteriae, P. aeruginosa, B. proteus0.25 - 32[24]
1,2,4-Triazolo[1,5-a]pyrimidine derivativesGram-positive and Gram-negative bacteria0.25 - 8.0[26]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium buffered with MOPS

  • Fungal inoculum (adjusted to 0.5 McFarland standard)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antifungal agent (e.g., Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compound and the positive control in RPMI 1640 medium in the wells of a 96-well plate.

  • Prepare the fungal inoculum in RPMI 1640 and adjust the concentration to approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[27]

  • Add 100 µL of the fungal inoculum to each well containing the test compounds and controls.

  • Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth control, which can be assessed visually or by measuring the optical density at a specific wavelength.[28]

Antifungal_Susceptibility_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_inoculum Prepare Fungal Inoculum start->prep_inoculum add_inoculum Add Inoculum to Wells prep_compounds->add_inoculum prep_inoculum->add_inoculum incubate Incubate at 35°C add_inoculum->incubate read_results Determine MIC (Visual or Spectrophotometric) incubate->read_results end End read_results->end

Caption: Workflow for antifungal susceptibility testing.
Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5][14]

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with Test Compounds seed_cells->treat_cells add_mtt Add MTT Solution and Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT assay.
Anticonvulsant Screening (Maximal Electroshock - MES Test)

The MES test is a preclinical model used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[29][30]

Materials:

  • Electroconvulsive shock apparatus with corneal electrodes

  • Experimental animals (mice or rats)

  • Test compound

  • Vehicle control

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Administer the test compound, vehicle, or standard drug to the animals (typically via intraperitoneal injection).

  • At a predetermined time after drug administration (e.g., 30 minutes), apply a drop of anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.[31]

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds for mice) through the corneal electrodes.[31][32]

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • An animal is considered protected if it does not exhibit tonic hindlimb extension.

  • The ED50, the dose that protects 50% of the animals from the seizure, is determined.[33]

MES_Test_Workflow start Start administer_drug Administer Test Compound/Vehicle to Animals start->administer_drug wait Wait for Predetermined Time administer_drug->wait apply_stimulus Apply Maximal Electroshock wait->apply_stimulus observe_seizure Observe for Tonic Hindlimb Extension apply_stimulus->observe_seizure determine_protection Determine Protection observe_seizure->determine_protection calculate_ed50 Calculate ED50 Value determine_protection->calculate_ed50 end End calculate_ed50->end

Caption: Workflow for the Maximal Electroshock (MES) test.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly versatile and valuable nucleus in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically successful drugs and a plethora of promising therapeutic candidates. The ongoing exploration of novel 1,2,4-triazole-containing compounds, coupled with a deeper understanding of their mechanisms of action, holds significant promise for addressing unmet medical needs in the treatment of fungal infections, cancer, epilepsy, viral diseases, and bacterial infections. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic scaffold.

References

Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole (B32235) moiety, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the development of a wide array of therapeutic agents with diverse biological activities, including antifungal, anticancer, antimicrobial, and anticonvulsant properties.[1][2] This technical guide provides a comprehensive overview of the quantum chemical studies of 1,2,4-triazole derivatives, detailing the computational and experimental methodologies employed to elucidate their structure-activity relationships and mechanisms of action.

Computational Approaches in the Study of 1,2,4-Triazole Derivatives

Quantum chemical methods, particularly Density Functional Theory (DFT) and molecular docking, have become indispensable tools for investigating the properties and interactions of 1,2,4-triazole derivatives at the molecular level. These computational techniques offer valuable insights that guide the rational design of novel compounds with enhanced efficacy and selectivity.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,2,4-triazole derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and spectroscopic features. These theoretical insights are crucial for understanding the stability, reactivity, and potential biological activity of these compounds.[3][4]

Key DFT-Calculated Parameters:

  • Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms in a molecule, providing insights into bond lengths, bond angles, and dihedral angles.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability.[3][5]

  • Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions.[5]

  • Spectroscopic Properties: DFT can be used to simulate infrared (IR), Raman, and UV-Vis spectra, which can be compared with experimental data to confirm the structure of synthesized compounds.[4][5]

Table 1: Selected DFT-Calculated Quantum Chemical Parameters for 1,2,4-Triazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)Reference
1,2,4-triazole----[4]
Substituted 1,2,4-triazole-3-thiol----[6]
2-(3-hetaryl-1,2,4-triazol-5-yl)anilines----[5]
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand (a 1,2,4-triazole derivative) interacts with the active site of a biological target, such as an enzyme or receptor.[7][8] The binding affinity, typically expressed as a binding energy (kcal/mol), is calculated to estimate the strength of the interaction.

Table 2: Representative Molecular Docking Results of 1,2,4-Triazole Derivatives with Biological Targets

CompoundTarget ProteinBinding Energy (kcal/mol)Interacting ResiduesReference
Novel 1,2,4-triazole derivativeAromatase-9.04 to -9.96-[7]
1,2,4-triazole derivativeTubulin-6.23 to -7.54-[7]
3-(Benzylthio)-5-(4-chlorobenzyl)-4H-1,2,4-triazol-4-amine (12d)STAT3--[9]
1,2,4-triazole carboxamide derivativesEGFR (6LUD)Favorable binding interactions-[10]
1,2,4-triazole carboxamide derivativesCDK-4 (7SJ3)Favorable binding interactions-[10]

Experimental Protocols

The synthesis and biological evaluation of 1,2,4-triazole derivatives involve a combination of wet-lab and in-silico techniques. The following sections detail representative methodologies.

General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

A common synthetic route to produce functionalized 1,2,4-triazoles involves the following steps:

  • Esterification: An appropriate carboxylic acid is refluxed with ethanol (B145695) in the presence of a few drops of concentrated sulfuric acid for several hours to produce the corresponding ethyl ester.

  • Hydrazide Formation: The synthesized ester is then treated with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent and refluxed to yield the acid hydrazide.

  • Potassium Dithiocarbazate Salt Formation: The acid hydrazide is dissolved in absolute ethanol containing potassium hydroxide. Carbon disulfide is added dropwise to the cooled solution with continuous stirring. The reaction is stirred for several hours at room temperature. The precipitated potassium salt is collected by filtration.[11]

  • Triazole Ring Formation: The potassium salt is suspended in water, and hydrazine hydrate is added. The mixture is refluxed for several hours until the evolution of hydrogen sulfide (B99878) gas ceases. The reaction mixture is then cooled and acidified to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The product is filtered, washed with water, and recrystallized.[11]

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[11][12]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: The 1,2,4-triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.[11]

  • MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 3-4 hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan (B1609692) precipitate.[11]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[13]

Visualizing Workflows and Mechanisms

Graphviz diagrams are used to illustrate the logical flow of experimental and computational processes, as well as the mechanisms of action of 1,2,4-triazole derivatives.

Computational_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) dft DFT Calculations (Geometry Optimization, Electronic Properties) ligand_prep->dft docking Molecular Docking (Define Grid Box, Run Simulation) ligand_prep->docking protein_prep Protein Preparation (from PDB, Add Hydrogens, Remove Water) protein_prep->docking dft_analysis Analysis of DFT Results (HOMO-LUMO, MEP) dft->dft_analysis docking_analysis Analysis of Docking Results (Binding Energy, Interactions) docking->docking_analysis

Computational drug design workflow for 1,2,4-triazole derivatives.

Antifungal_Mechanism Triazole 1,2,4-Triazole Derivative (e.g., Fluconazole) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Triazole->CYP51 Binds to Heme Heme Iron Triazole->Heme Coordinates with N4 atom Ergosterol Ergosterol Triazole->Ergosterol Inhibits synthesis of CYP51->Heme Contains CYP51->Ergosterol Catalyzes conversion to Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Leads to

Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation synthesis Synthesis of 1,2,4-Triazole Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization screening In Vitro Screening (e.g., MTT Assay) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

General workflow for synthesis and biological evaluation.

References

thermal analysis of 3-nitro-1,2,4-triazol-5-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Analysis of 3-nitro-1,2,4-triazol-5-one (NTO)

Introduction

3-nitro-1,2,4-triazol-5-one, commonly known as NTO, is a high-performance insensitive explosive used in numerous modern munitions formulations.[1] Its favorable combination of high energy output, thermal stability, and low sensitivity to mechanical stimuli makes it a suitable replacement for more sensitive explosives like RDX.[1] A thorough understanding of its thermal behavior is paramount for ensuring safety during manufacturing, storage, and handling, as well as for predicting its performance. This technical guide provides a comprehensive overview of the thermal analysis of NTO, detailing the experimental protocols, summarizing key quantitative data, and illustrating the complex decomposition pathways.

Thermal Decomposition Behavior

The thermal decomposition of NTO is a complex process involving competitive sublimation and condensed-phase reactions.[2] Studies show that the decomposition mechanism can vary significantly with temperature and heating rate.[3][4] Generally, the process is characterized by an initial, faster first-order decomposition followed by a subsequent autocatalytic reaction.[4] The decomposition becomes noticeable at temperatures well below its melting point (approx. 262-271°C), indicating solid-state decomposition.[3][5]

Several decomposition mechanisms have been proposed:

  • Isomerization: At temperatures between 230–270 °C, the NTO molecule may isomerize into its aci-form, which is then followed by the rupture of the C3-N2 heterocyclic bond.[6]

  • Hydrogen Transfer: At lower temperatures, a rate-determining step is believed to involve hydrogen transfer to the nitro group, followed by the loss of HONO.[7]

  • C-NO2 Bond Homolysis: At higher temperatures, direct scission of the C-NO2 bond becomes a competitive decomposition pathway.[7][8]

  • Bimolecular Oxygenation: Under rapid heating conditions, the primary observed product is CO2, which is formed through a bimolecular reaction where the nitro group of one NTO molecule oxygenates the carbonyl group of an adjacent molecule.[3]

Key Thermal Analysis Techniques and Protocols

Standard thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing NTO.[9][10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic and exothermic transitions.[11][12]

Experimental Protocol:

  • Sample Preparation: A small mass of NTO (typically 1-5 mg) is accurately weighed and placed into an aluminum DSC pan.

  • Pan Selection: The choice of pan is critical. For studying condensed-phase decomposition, a hermetically sealed or "closed" pan is used to confine gaseous products and prevent sublimation.[2] To investigate processes involving sublimation, a "pierced" or "open" pan is used.[2]

  • Apparatus Setup: The sample pan and an empty reference pan are placed inside the DSC cell.

  • Atmosphere: The cell is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and non-reactive environment.

  • Temperature Program: The sample is heated at a constant linear rate (e.g., 5, 10, 15, 20 °C/min) over a specified temperature range (e.g., 50 °C to 350 °C).

  • Data Analysis: The resulting heat flow curve is analyzed to determine the onset temperature, peak temperature, and enthalpy (ΔH) of thermal events like melting and decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition, oxidation, and sublimation.[13][14]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of NTO (typically 1-10 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

  • Apparatus Setup: The sample pan is placed onto the high-precision balance within the TGA furnace.

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is established and maintained at a constant flow rate throughout the experiment to prevent oxidative reactions.

  • Temperature Program: The furnace heats the sample according to a predefined temperature program, typically a linear heating ramp (e.g., 10 °C/min) up to a final temperature (e.g., 400 °C).

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss, the percentage of mass lost at each stage, and the final residue amount. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rates of mass loss.

Quantitative Thermal Analysis Data

The following tables summarize key quantitative data from various thermal analysis studies of NTO.

Table 1: Differential Scanning Calorimetry (DSC) Data for NTO

Condition Heating Rate (°C/min) Peak Decomposition Temp (°C) Enthalpy (ΔH) (kJ/mol) Reference
Closed Pan 10 276.36 Not Reported [15]
Closed Pan (with 5% NiFe2O4) 10 260.18 Not Reported [15]

| Nano-NTO | 10 | 261.38 | Not Reported |[15] |

Table 2: Kinetic Parameters for NTO Thermal Decomposition

Temperature Range (°C) Method/Condition Activation Energy (Ea) (kJ/mol) Pre-exponential Factor (A) (s⁻¹) Reference
180–230 Solid State 171.8 (40.7 kcal/mol) 2.9 x 10¹² [6]
370–425 Molten Layer (from combustion) 161.4 (38.6 kcal/mol) 8.08 x 10¹³ [6]
200–220 Bourdon Gauge 173 10¹²⁵ [4]
200-220 (First Stage) Gas Manometric 260.1 ± 11.5 10²²⁸ (lnA = 52.5 ± 2.9) [4]
200-220 (Second Stage) Gas Manometric 166.0 ± 24.5 10¹²³ (lnA = 28.4 ± 6.1) [4]
Closed Pan (α = 0.01) DSC (Isoconversional) 273 Not Reported [2]
Closed Pan (α = 0.17-0.35) DSC (Isoconversional) 333 (plateau) Not Reported [2]
Closed Pan (α = 0.99) DSC (Isoconversional) 184 Not Reported [2]

| Open Pan (Sublimation) | TGA (Isoconversional) | 130-140 | Not Reported |[2] |

Note: Activation energies and pre-exponential factors can vary significantly depending on the experimental method, data analysis model (e.g., model-free isoconversional vs. model-fitting), and the extent of conversion (α).

Visualized Workflows and Decomposition Pathways

The following diagrams illustrate the experimental workflow for thermal analysis and the proposed decomposition mechanisms of NTO.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Interpretation Sample NTO Sample Weigh Accurate Weighing (1-10 mg) Sample->Weigh Pan Load into Pan (Al, Pt, etc.) Weigh->Pan TGA TGA Instrument Pan->TGA Mass Change vs. Temp DSC DSC Instrument Pan->DSC Heat Flow vs. Temp Decomp Decomposition Profile (Mass Loss %) TGA->Decomp Thermal Thermal Events (Melting, ΔH) DSC->Thermal Kinetics Kinetic Analysis (Ea, A) Decomp->Kinetics Thermal->Kinetics

General experimental workflow for the thermal analysis of NTO.

Decomposition_Pathways cluster_low_temp Low Temperature / Slow Heating cluster_high_temp High Temperature / Fast Heating cluster_products Products & Intermediates NTO NTO (Solid) Isomer Isomerization (aci-form) NTO->Isomer H_Transfer H-Transfer NTO->H_Transfer CNO2_Scission C-NO2 Homolysis NTO->CNO2_Scission Bimolecular Bimolecular Reaction (NTO + NTO) NTO->Bimolecular Ring_Cleavage C3-N2 Ring Cleavage Isomer->Ring_Cleavage HONO_Loss Loss of HONO H_Transfer->HONO_Loss Gaseous Gaseous Products (NO2, HONO, CO2, etc.) HONO_Loss->Gaseous Residue Intractable Tar/ Residue Ring_Cleavage->Residue CNO2_Scission->Gaseous CO2 CO2 Formation Bimolecular->CO2 CO2->Gaseous

Proposed thermal decomposition pathways for NTO under different conditions.

DSC_TGA_Conditions cluster_pans Experimental Condition cluster_phenomena Observed Phenomenon cluster_results Resulting Data Start NTO Sample in DSC/TGA OpenPan Open / Pierced Pan Start->OpenPan ClosedPan Closed / Sealed Pan Start->ClosedPan Sublimation Competitive Sublimation (Mass loss without full decomposition) OpenPan->Sublimation Decomposition Condensed-Phase Decomposition (Gaseous products confined) ClosedPan->Decomposition Ea_Sub Lower Apparent Ea (~130-140 kJ/mol) Sublimation->Ea_Sub Ea_Decomp Higher Apparent Ea (Autocatalysis observed, Ea changes with α) Decomposition->Ea_Decomp

Logical flow of experimental conditions and observed phenomena in NTO thermal analysis.

Conclusion

The reveals a multifaceted decomposition behavior that is highly dependent on experimental conditions. Key techniques such as DSC and TGA provide critical data on the stability, decomposition kinetics, and reaction pathways of NTO. The activation energy for decomposition is notably high, particularly in the solid state under confinement, and exhibits complex behavior, including evidence of autocatalysis.[2][4] The choice of experimental setup, such as using an open or closed sample pan, significantly influences the observed phenomena by either allowing sublimation or forcing condensed-phase decomposition.[2] A comprehensive understanding of these thermal properties, supported by the quantitative data and mechanistic pathways outlined in this guide, is essential for the safe and effective application of NTO in advanced energetic material formulations.

References

An In-depth Technical Guide on the Intermolecular Interactions of 3-nitro-1,2,4-triazol-5-one (NTO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intermolecular interactions of 3-nitro-1,2,4-triazol-5-one (NTO), an insensitive high explosive of significant interest. A thorough understanding of these non-covalent forces is critical for controlling its crystal structure, stability, and energetic properties. This document delves into the crystallographic features, spectroscopic signatures, and computational analysis of NTO's interactions, presenting quantitative data in structured tables and detailing relevant experimental protocols.

Introduction to NTO and its Intermolecular Forces

3-nitro-1,2,4-triazol-5-one (NTO) is a heterocyclic energetic material that has garnered considerable attention due to its favorable combination of high performance and low sensitivity to external stimuli such as impact and friction.[1][2] The arrangement of NTO molecules in the solid state, governed by a network of intermolecular interactions, is crucial in determining its physical and chemical properties. The primary intermolecular forces at play are strong hydrogen bonds, as well as van der Waals interactions. The NTO molecule possesses both hydrogen bond donors (the N-H groups of the triazole ring) and acceptors (the oxygen atoms of the nitro and carbonyl groups, and the nitrogen atoms of the ring).[3][4] This multiplicity of interaction sites leads to the formation of complex three-dimensional hydrogen-bonded networks, which are a key factor in the stability and low sensitivity of this material.[5][6] The acidity of the N-H proton (pKa ≈ 3.76) also plays a significant role in its interactions, particularly in the formation of salts and co-crystals.[7]

Crystal Structure and Polymorphism

NTO is known to exist in at least three polymorphic forms: α-NTO, β-NTO, and γ-NTO.[8] Polymorphism, the ability of a solid material to exist in more than one crystalline form, has a profound impact on the physicochemical properties of energetic materials, including density, thermal stability, and sensitivity. The different packing arrangements and intermolecular interactions in each polymorph of NTO are key to understanding these variations.

A recently identified polymorph, γ-NTO, crystallizes in the monoclinic space group Pc with eight molecules per unit cell.[8][9] Its density is comparable to that of α-NTO and higher than that of β-NTO.[9] The existence of these different crystalline forms highlights the importance of controlling crystallization conditions to obtain the desired polymorph with optimal properties.

Table 1: Crystallographic Data for γ-NTO [8][9]

ParameterValue
Crystal SystemMonoclinic
Space GroupPc
a (Å)Value not available in search results
b (Å)Value not available in search results
c (Å)Value not available in search results
α (°)90
β (°)Value not available in search results
γ (°)90
Volume (ų)Value not available in search results
Z8
Calculated Density (g cm⁻³)1.907

Note: Specific lattice parameters (a, b, c, β) for γ-NTO were not available in the provided search results.

Spectroscopic Analysis of Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the intermolecular interactions in NTO.[10][11] The formation of hydrogen bonds leads to characteristic shifts in the vibrational frequencies of the involved functional groups.[12] For instance, the stretching frequency of the N-H bond is sensitive to its hydrogen-bonding environment. Red-shifts (shifts to lower wavenumbers) in the N-H stretching vibration are indicative of hydrogen bond formation.[3]

Studies on NTO complexes with molecules like hydrogen fluoride (B91410) (HF) have shown significant red-shifts in the N-H and H-F stretching frequencies, confirming the presence of strong hydrogen bonds.[3] Similarly, the broadening and shifting of vibrational peaks in the FTIR spectra of NTO in complex systems provide evidence of intermolecular interactions.[13]

Experimental Protocols:

FTIR and Raman Spectroscopy:

  • Sample Preparation: Solid samples of NTO or its co-crystals are typically prepared as KBr pellets or measured directly using an attenuated total reflectance (ATR) accessory. For solution-state studies, NTO is dissolved in a suitable solvent that is transparent in the spectral region of interest.[10]

  • Instrumentation: A high-resolution FTIR spectrometer is used to record the infrared spectra, typically in the range of 4000-400 cm⁻¹. A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used to acquire Raman spectra.

  • Data Analysis: The positions, shapes, and intensities of the vibrational bands are analyzed. Shifts in the characteristic vibrational frequencies of the N-H, C=O, and NO₂ groups are correlated with the nature and strength of the intermolecular interactions.

Computational Studies of NTO Interactions

Density Functional Theory (DFT) and molecular dynamics (MD) simulations are invaluable computational methods for investigating the intermolecular interactions of NTO at the atomic level.[13][14][15] These studies provide detailed information on interaction energies, geometries of interacting complexes, and the nature of the bonding.

DFT calculations have been employed to study the interactions of NTO with various molecules, including water, ammonia (B1221849) (NH₃), and hydrogen fluoride (HF).[3][4] These studies have identified stable hydrogen-bonded complexes and quantified the interaction energies. For instance, the corrected intermolecular interaction energy for the most stable NTO-HF complex was calculated to be -34.155 kJ/mol, while for NTO/NH₃ and NTO/H₂O, the strongest interactions were found to be -37.58 kJ/mol and -30.14 kJ/mol, respectively.[3][4] These results indicate that the interaction between NTO and NH₃ is stronger than with H₂O.[4]

Molecular dynamics simulations have been used to investigate the compatibility and interfacial interactions of NTO with various binders in polymer-bonded explosives (PBXs).[13] These simulations provide insights into how the intermolecular forces between NTO and the polymer matrix influence the mechanical properties and sensitivity of the explosive formulation.

Table 2: Calculated Intermolecular Interaction Energies of NTO with Small Molecules

Interacting MoleculeComputational MethodBasis SetCorrected Interaction Energy (kJ/mol)Reference
HFDFT (B3LYP)6-311++G -34.155[3]
NH₃DFT (B3LYP)6-311++G-37.58[4]
H₂ODFT (B3LYP)6-311++G**-30.14[4]

Experimental Protocols:

Density Functional Theory (DFT) Calculations:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or VASP is typically used.

  • Method: A suitable density functional, such as B3LYP or M06-2X, is chosen. The selection of the functional is crucial for accurately describing non-covalent interactions.

  • Basis Set: A flexible basis set, such as 6-311++G**, is employed to provide an adequate description of the electron density, particularly for the diffuse functions important for hydrogen bonding.

  • Calculations: Geometry optimizations of the individual molecules and their complexes are performed to find the minimum energy structures. Vibrational frequency calculations are carried out to confirm that the optimized structures are true minima and to obtain zero-point energy (ZPE) corrections.

  • Interaction Energy: The interaction energy is calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers. Corrections for basis set superposition error (BSSE), often using the counterpoise method, and ZPE are applied to obtain accurate interaction energies.

Co-crystals and Salts of NTO

The ability of NTO to form strong hydrogen bonds and its acidic nature make it an excellent candidate for the formation of co-crystals and salts.[5] Co-crystallization is a powerful technique to modify the physicochemical properties of energetic materials, such as sensitivity and thermal stability.

An example is the co-crystal of NTO with acridine, formed in a 1:1 molar ratio.[1][5] In this structure, substantial hydrogen bond interactions and planar layered structures create a complex 3D network, which is thought to be responsible for its low impact sensitivity.[5] Theoretical studies have also investigated the potential for forming a co-crystal between NTO and ammonium (B1175870) perchlorate (B79767) (AP), analyzing the binding energies and interaction mechanisms.[14][16]

Experimental Protocols:

Synthesis and Crystallization of NTO and its Co-crystals:

  • Synthesis of NTO: A common route involves the nitration of 1,2,4-triazol-5-one (B2904161) (TO).[7][17] TO can be synthesized from the reaction of semicarbazide (B1199961) hydrochloride with formic acid.[1][7] The nitration is typically carried out using a mixture of nitric acid and sulfuric acid.[17]

  • Crystallization: The crude NTO is purified by recrystallization, often from hot water.[7] The cooling rate and solvent choice can influence the crystal morphology and polymorphic form.[17][18]

  • Co-crystallization: Co-crystals of NTO can be prepared by methods such as slow evaporation from a solution containing stoichiometric amounts of NTO and the co-former.[5] For example, the NTO:acridine co-crystal was obtained by dissolving equimolar amounts in methanol (B129727) and allowing the solvent to evaporate slowly.[1]

Visualizing Intermolecular Networks and Processes

Graphviz diagrams can be used to visualize the complex relationships in the study of NTO's intermolecular interactions, from the hydrogen bonding networks to experimental and computational workflows.

Hydrogen_Bonding_Network cluster_NTO1 NTO Molecule 1 cluster_NTO2 NTO Molecule 2 cluster_NTO3 NTO Molecule 3 NTO1 3-nitro-1,2,4-triazol-5-one N1H1 N1-H NTO1->N1H1 N4H1 N4-H NTO1->N4H1 O_nitro1 O (Nitro) NTO1->O_nitro1 O_carbonyl1 O (Carbonyl) NTO1->O_carbonyl1 O_nitro2 O (Nitro) N1H1->O_nitro2 H-Bond O_carbonyl2 O (Carbonyl) N4H1->O_carbonyl2 H-Bond N1H3 N1-H O_carbonyl1->N1H3 H-Bond NTO2 3-nitro-1,2,4-triazol-5-one NTO2->O_nitro2 NTO2->O_carbonyl2 NTO3 3-nitro-1,2,4-triazol-5-one NTO3->N1H3

Caption: A simplified representation of the hydrogen bonding network in NTO.

Computational_Workflow start Define NTO and Interacting Molecule geom_opt Geometry Optimization of Monomers and Complex start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc bsse_corr BSSE and ZPE Correction freq_calc->bsse_corr interaction_energy Calculate Interaction Energy bsse_corr->interaction_energy analysis Analyze Geometry and Bonding (e.g., NBO, AIM) interaction_energy->analysis end Final Results analysis->end

Caption: Workflow for computational analysis of NTO's intermolecular interactions.

Conclusion

The intermolecular interactions of 3-nitro-1,2,4-triazol-5-one are dominated by a robust network of hydrogen bonds, which are fundamental to its desirable properties as an insensitive energetic material. The existence of multiple polymorphs underscores the sensitivity of its crystal packing to external conditions. Spectroscopic and computational techniques provide complementary insights into the nature and strength of these interactions. A continued in-depth study of NTO's intermolecular forces, particularly in the context of co-crystals and formulations with polymeric binders, is essential for the rational design of new energetic materials with tailored safety and performance characteristics.

References

A Technical Guide to the Structural Characterization of 1,2,4-Triazol-5-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential analytical techniques for the definitive structural elucidation of 1,2,4-triazol-5-one (B2904161) analogs. The precise determination of the three-dimensional architecture, connectivity, and molecular formula of these compounds is paramount for understanding structure-activity relationships (SAR), guiding drug design, and ensuring intellectual property protection.[1] The 1,2,4-triazole (B32235) core is a key pharmacophore found in numerous compounds with a wide spectrum of biological activities, including antifungal, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4][5][6] This document details the primary methodologies, presents key data in a structured format, and outlines the experimental protocols necessary for comprehensive characterization.

X-ray Crystallography: The Gold Standard for Structural Confirmation

Single-crystal X-ray crystallography provides the most unambiguous and detailed evidence of a molecule's three-dimensional structure.[1] By mapping electron density within a crystal, this technique yields precise data on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for determining absolute stereochemistry and analyzing conformations.[1]

Table 1: Representative Crystallographic Data for a this compound Analog

The following table summarizes key crystallographic parameters for a representative this compound derivative, 1-(2,4-Dichlorophenyl)-3-methyl-4-(2-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one.[2]

ParameterValue
Chemical FormulaC₁₇H₁₅Cl₂N₃O
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)8.1479(17)
b (Å)7.9177(17)
c (Å)25.774(5)
α (°)90
β (°)92.976(4)
γ (°)90
Experimental Protocol: Single-Crystal X-ray Diffraction

A definitive structural confirmation by X-ray crystallography involves a systematic, multi-step process.[1]

  • Crystal Growth: High-quality single crystals of the target compound are grown. A common method is slow evaporation of a suitable solvent. For the example compound, a prism-shaped single crystal was obtained by recrystallization from ethanol.[2]

  • Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker SMART 1000 CCD). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation) are directed at the crystal, and the diffraction patterns are collected as the crystal is rotated.

  • Data Processing: The collected diffraction intensities are processed to correct for experimental factors like absorption and polarization.[1] These corrected data are used to determine the unit cell parameters and the space group of the crystal.[1]

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built and then refined against the experimental data using least-squares methods to optimize the fit and determine the final, precise atomic coordinates.

xray_workflow cluster_prep Sample Preparation cluster_analysis Analysis Synthesis Synthesis of Analog Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Model Final 3D Model Structure_Refinement->Final_Model nmr_logic cluster_analysis Spectral Analysis Compound Synthesized Compound Spectra Acquire 1H & 13C NMR Spectra Compound->Spectra Shifts Chemical Shifts (δ) Spectra->Shifts Integration Integration (Proton Ratios) Spectra->Integration Coupling Coupling Patterns (J) Spectra->Coupling Connectivity Determine Atomic Connectivity Shifts->Connectivity Integration->Connectivity Coupling->Connectivity Structure Confirm Molecular Structure Connectivity->Structure drug_discovery_pathway cluster_char Structural Characterization Synthesis Compound Synthesis Xray X-ray Synthesis->Xray NMR NMR Synthesis->NMR MS MS Synthesis->MS Confirmed_Structure Confirmed Structure Xray->Confirmed_Structure NMR->Confirmed_Structure MS->Confirmed_Structure Screening Biological Screening Confirmed_Structure->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

Methodological & Application

Synthesis of 1,2,4-Triazol-5-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various 1,2,4-triazol-5-one (B2904161) derivatives. The 1,2,4-triazole (B32235) scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Application Notes

The this compound core is a versatile heterocyclic structure that serves as a key building block in the synthesis of diverse bioactive molecules.[1][4] Its derivatives have garnered significant attention due to their broad spectrum of therapeutic potentials.[1][2][5] The synthetic flexibility of the triazolone ring allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles.[6]

Recent research has focused on the development of novel synthetic methodologies to access these compounds efficiently. These methods include one-pot syntheses, multi-component reactions, and the use of environmentally friendly conditions.[6][7] The derivatives of this compound have been investigated for their potential as:

  • Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[2]

  • Anticancer Agents: Showing promise in inhibiting the proliferation of cancer cell lines.[8]

  • Anticonvulsant Agents: Demonstrating potential in seizure models.[9]

  • Energetic Materials: Certain derivatives, like 3-nitro-1,2,4-triazol-5-one (NTO), are utilized as insensitive high explosives.[1][10]

Experimental Protocols

This section details the synthetic protocols for key this compound derivatives.

Protocol 1: Synthesis of 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-ones

This protocol describes a general method for the synthesis of 4-amino-substituted 1,2,4-triazol-5-ones, which are valuable intermediates for further derivatization.[11]

Reaction Scheme:

G Iminoester Iminoester Hydrochlorides (1) Hydrazone Ester Ethoxycarbonyl Hydrazones (2) Iminoester->Hydrazone Ethoxycarbonylhydrazine Triazolone 4-Amino-4,5-dihydro-1H- 1,2,4-triazol-5-ones (3) Hydrazone->Triazolone Cyclization (e.g., heating)

Caption: General synthesis of 4-amino-1,2,4-triazol-5-ones.

Materials:

  • Substituted iminoester hydrochlorides (1)

  • Ethoxycarbonylhydrazine

  • Ethanol (B145695)

Procedure:

  • The iminoester hydrochlorides (1) are converted into ester ethoxycarbonyl hydrazones (2).[11]

  • The resulting hydrazones (2) are then cyclized to form the 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones (3).[11]

  • The crude product is obtained by cooling the reaction mixture.[11]

  • The solid material is filtered off and recrystallized from ethanol.[11]

Example Data:

CompoundSubstituent (R)Yield (%)Melting Point (°C)
3a o-Chlorobenzyl88164-165
3c o-Methylbenzyl91190-191

(Data sourced from MDPI)[11]

Protocol 2: Synthesis of 3-Nitro-1,2,4-triazol-5-one (NTO)

This protocol outlines the synthesis of 3-nitro-1,2,4-triazol-5-one (NTO), a high-energy material, starting from semicarbazide (B1199961).[10][12]

Reaction Workflow:

G Semicarbazide Semicarbazide (1) Formylsemicarbazide Formylsemicarbazide (2) Semicarbazide->Formylsemicarbazide Formic Acid, Ethanol, Reflux Triazolone 1,2,4-Triazol-3-one (3) Formylsemicarbazide->Triazolone Heating in Formic Acid NTO 3-Nitro-1,2,4-triazol-5-one (4) Triazolone->NTO 98% Nitric Acid

Caption: Synthesis of 3-Nitro-1,2,4-triazol-5-one (NTO).

Materials:

  • Semicarbazide

  • Formic acid (98%)

  • Ethanol

  • Nitric acid (98%)

Procedure:

  • Preparation of Formylsemicarbazide (2): A mixture of semicarbazide (1), formic acid, and ethanol is refluxed for 2 hours. The excess formic acid and ethanol are then distilled off to yield formylsemicarbazide (2) as a white solid.[12]

  • Cyclization to 1,2,4-Triazol-3-one (3): The formylsemicarbazide (2) is dissolved in formic acid and refluxed for 2 hours. The excess formic acid is distilled off to obtain 1,2,4-triazol-3-one (3).[10][12]

  • Nitration to 3-Nitro-1,2,4-triazol-5-one (4): The 1,2,4-triazol-3-one (3) is nitrated with 98% nitric acid at a temperature ranging from 15 to 45°C to yield the final product, 3-nitro-1,2,4-triazol-5-one (4).[10]

Quantitative Data:

Starting MaterialReagentsProductYieldMelting Point (°C)
Semicarbazide1. Formic Acid, Ethanol2. Formic Acid (heat)3. 98% HNO₃3-Nitro-1,2,4-triazol-5-oneNot explicitly stated in provided textNot explicitly stated in provided text
Protocol 3: One-Pot Synthesis of Substituted 1,2,4-Triazoles

This protocol describes a one-pot synthesis for 3,4,5-trisubstituted 1,2,4-triazoles from hydrazides and secondary amides, highlighting a more efficient synthetic route.[6]

Logical Relationship Diagram:

G Start Hydrazides + Secondary Amides Activation Trifluoroacetic Anhydride Activation Start->Activation Cyclodehydration Microwave-induced Cyclodehydration Activation->Cyclodehydration Product 3,4,5-Trisubstituted 1,2,4-Triazoles Cyclodehydration->Product

Caption: One-pot synthesis of trisubstituted 1,2,4-triazoles.

Materials:

  • Substituted hydrazides

  • Secondary amides

  • Trifluoroacetic anhydride

Procedure:

  • The synthesis begins with the activation of a mixture of hydrazides and secondary amides using trifluoroacetic anhydride.[6]

  • This is followed by a microwave-induced cyclodehydration step to form the 3,4,5-trisubstituted 1,2,4-triazole product.[6] This method offers advantages in terms of reaction time and efficiency.

Quantitative Data: Quantitative data for specific derivatives using this method would require consulting the primary literature cited in the review. The provided text highlights the general applicability of the method.[6]

References

Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole (B32235) moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antifungal, antiviral, and anticancer properties. The Pellizzari reaction, first reported by Guido Pellizzari in 1911, provides a classical and direct route to synthesize 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide and an acylhydrazide. This document offers detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel 1,2,4-triazole-based compounds.

I. Introduction

The Pellizzari reaction involves the thermal condensation of an amide with an acylhydrazide to form a 1,2,4-triazole.[1][2] The reaction typically requires high temperatures (often exceeding 200°C) and can be performed neat or in a high-boiling solvent.[1] While the traditional method is effective, it can suffer from drawbacks such as long reaction times and low yields.[3] Modern modifications, particularly the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields, making it a more efficient and greener alternative.[4][5]

The 1,2,4-triazole scaffold is of significant interest in drug development due to its ability to engage in various biological interactions. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antidepressant, and hypoglycemic properties.[2]

II. Reaction Mechanism

The mechanism of the Pellizzari reaction begins with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a series of intramolecular cyclization and dehydration steps to form the stable 1,2,4-triazole ring.[1]

Diagram of the Pellizzari Reaction Mechanism:

Pellizzari_Mechanism Amide Amide (R-C(=O)NH2) Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 Nucleophilic Attack Acylhydrazide Acylhydrazide (R'-C(=O)NHNH2) Acylhydrazide->Intermediate1 Intermediate2 Acyl Amidrazone Intermediate Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Water1 - H2O Triazole 3,5-Disubstituted-1,2,4-Triazole Intermediate3->Triazole Water2 - H2O

Caption: General mechanism of the Pellizzari reaction.

III. Application Notes

The Pellizzari reaction is a valuable tool in the synthesis of diverse 1,2,4-triazole libraries for drug discovery programs. The substituents at the 3- and 5-positions of the triazole ring can be readily varied by changing the starting amide and acylhydrazide, allowing for the exploration of structure-activity relationships (SAR).

Key Considerations:

  • Symmetrical vs. Unsymmetrical Triazoles: When the R groups of the amide and the acylhydrazide are the same (R = R'), a single symmetrical 3,5-disubstituted-1,2,4-triazole is formed. In cases where the R groups are different (R ≠ R'), a mixture of three triazole products can be formed due to an acyl group interchange at high temperatures, leading to purification challenges.[1]

  • Reaction Conditions: Traditional heating often requires temperatures between 220-250°C for 2-4 hours.[1] Microwave-assisted synthesis can significantly shorten reaction times to minutes and often results in higher yields.[4] For instance, some reactions that take hours under conventional heating can be completed in 10-30 minutes with microwave irradiation, with yields increasing from around 78% to over 90%.[4]

  • Solvent Selection: The reaction can be performed neat (without a solvent) or in a high-boiling point solvent such as nitrobenzene (B124822) or diphenyl ether.[1] Solvent-free microwave conditions are often preferred for their environmental benefits.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.[1] For mixtures of isomeric triazoles, column chromatography or High-Performance Liquid Chromatography (HPLC) may be necessary for separation.[1]

IV. Quantitative Data

The yield of the Pellizzari reaction is highly dependent on the substrates and reaction conditions. The following table summarizes representative data for the synthesis of various 1,2,4-triazoles.

Amide (R-C(=O)NH₂)Acylhydrazide (R'-C(=O)NHNH₂)ConditionsProduct (3,5-Disubstituted-1,2,4-Triazole)Yield (%)Reference
Benzamide (B126)Benzoylhydrazide220-250°C, 2-4 h (neat)3,5-Diphenyl-1,2,4-triazoleModerate to Good[1][2]
FormamideHydrazine HydrochlorideHeating with KOH1,2,4-TriazoleNot specified[2][6]
Substituted AmideSubstituted HydrazideMicrowave Irradiation (MW)4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives97% (MW) vs 78% (Conventional)[4]
Various AmidesVarious HydrazidesMicrowave Irradiation (MW)Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives96%[4]
2-AcetylcyclohexanoneVarious HydrazinesMicrowave Irradiation (MW)Substituted tetrahydroindazole (B12648868) derivativesup to 98%[7]

V. Experimental Protocols

Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol describes the traditional, neat synthesis of a symmetrical 1,2,4-triazole.

Materials:

  • Benzamide

  • Benzoylhydrazide

  • Ethanol (for recrystallization)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[1]

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[1]

  • Maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will solidify.[1]

  • Triturate the solid product with ethanol to remove impurities.[1]

  • Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[1]

  • Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.[1]

Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles

This protocol provides a general guideline for a more rapid and efficient microwave-assisted synthesis.

Materials:

  • Substituted Aromatic Hydrazide (0.005 moles)

  • Substituted Nitrile (0.0055 moles)

  • Potassium Carbonate (0.0055 moles)

  • n-Butanol (10 mL)

  • Microwave reactor vial (20 mL)

  • Microwave synthesizer

Procedure:

  • To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.

  • Add 10 mL of n-butanol to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated substituted 1,2,4-triazole product can be collected by filtration.

  • Recrystallize the crude product from ethanol to obtain the analytically pure compound.

VI. Workflow and Logic Diagrams

Diagram of the General Experimental Workflow:

Pellizzari_Workflow Start Start: Select Amide and Acylhydrazide Reaction_Setup Reaction Setup: - Equimolar amounts - Neat or high-boiling solvent Start->Reaction_Setup Heating Heating: - Conventional (220-250°C, 2-4h) - Microwave (e.g., 150°C, minutes to hours) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Continue if incomplete Workup Work-up: - Cool to room temperature - Trituration Monitoring->Workup If complete Purification Purification: - Recrystallization - Column Chromatography (if needed) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End: Pure 1,2,4-Triazole Characterization->End

Caption: General experimental workflow for the Pellizzari reaction.

VII. Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield - Reaction temperature is too low. - Insufficient reaction time. - Inefficient removal of water byproduct. - Low purity of starting materials.- Gradually increase the reaction temperature. - Extend the reaction time, monitoring by TLC. - Use a Dean-Stark trap if applicable. - Ensure starting materials are pure and dry.[1]
Formation of Isomeric Mixture (in unsymmetrical reactions) - High reaction temperature promoting acyl interchange. - Prolonged reaction times at elevated temperatures.- Optimize to the lowest effective temperature. - Consider microwave synthesis to reduce heating time. - If possible, design the synthesis to be symmetrical.[1]
Complex Reaction Mixture - Decomposition of starting materials or products at high temperatures. - Side reactions involving other functional groups.- Lower the reaction temperature. - Protect sensitive functional groups on the starting materials.[1]
Difficulty in Purification - Similar polarities of the desired product and byproducts. - Co-crystallization of the product mixture.- Utilize column chromatography with a carefully selected solvent system. - High-Performance Liquid Chromatography (HPLC) can be effective for separating isomers.[1]

References

Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Einhorn-Brunner reaction is a named reaction in organic chemistry that facilitates the synthesis of substituted 1,2,4-triazoles from the acid-catalyzed condensation of diacylamines (imides) with hydrazines or their derivatives.[1][2] First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction has become a foundational method for accessing the 1,2,4-triazole (B32235) scaffold.[3] The 1,2,4-triazole ring is a critical pharmacophore found in a wide array of biologically active compounds, making this reaction highly relevant to researchers, particularly in the field of drug development.[4][5]

Mechanism and Regioselectivity

The reaction proceeds through the initial nucleophilic attack of the primary amine of the hydrazine (B178648) on one of the carbonyl carbons of the protonated imide. This is followed by a series of steps involving dehydration, a 1,5-proton shift, and an intramolecular cyclization to form the five-membered triazole ring.[3]

A key consideration in the Einhorn-Brunner reaction is regioselectivity, which arises when an unsymmetrical imide is used. In such cases, the reaction can yield an isomeric mixture of 1,2,4-triazoles.[3] The regiochemical outcome is primarily governed by the electronic properties of the two acyl groups on the imide. The hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group that is more electron-withdrawing (derived from the stronger carboxylic acid) will predominantly occupy the 3-position of the final 1,2,4-triazole product.[6]

Applications in Drug Development

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen bonding capabilities, and dipole character. Derivatives synthesized via methods like the Einhorn-Brunner reaction have demonstrated a broad spectrum of pharmacological activities.[4][5]

  • Antifungal Agents: The triazole ring is the cornerstone of azole antifungals, such as fluconazole (B54011) and itraconazole. These drugs act by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][7]

  • Antimicrobial and Anticancer Activity: Various substituted 1,2,4-triazoles have been investigated for their potential as antibacterial, antitubercular, anti-inflammatory, and anticancer agents.[3][4]

  • Agrochemicals: Beyond medicine, 1,2,4-triazole derivatives are used in agriculture, for instance, as plant growth regulators like paclobutrazol.[7]

The Einhorn-Brunner reaction remains a scientifically relevant and valuable tool for producing these important heterocyclic compounds for further functionalization and screening in drug discovery programs.[3]

Quantitative Data Summary

The reaction conditions for the Einhorn-Brunner synthesis are highly dependent on the specific substrates used. The following table summarizes a general protocol and typical parameters. Yields and reaction times can vary significantly based on the reactivity of the chosen imide and hydrazine.

ComponentRoleTypical Reagents/ConditionsNotes
Reactant 1 ImideUnsymmetrical or Symmetrical Diacylamine (1.0 eq)The choice of acyl groups dictates the substitution pattern and regioselectivity of the product.[6]
Reactant 2 HydrazineSubstituted or Unsubstituted Hydrazine (1.0 - 1.1 eq)The substituent on the hydrazine will be incorporated into the final triazole structure.[8]
Catalyst/Solvent Acid Catalyst & MediumGlacial Acetic AcidServes as both the solvent and the necessary acid catalyst for the condensation reaction.[8]
Temperature Reaction TemperatureReflux (approx. 110-120 °C)Sufficient heat is required to overcome the activation energy for cyclization and dehydration.[8]
Time Reaction Duration2 - 8 hoursProgress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).[8]
Yield Product YieldModerate to GoodHighly substrate-dependent. Purification by recrystallization or chromatography is often necessary.[6][8]

Experimental Protocols

General Protocol for the Synthesis of a Substituted 1,2,4-Triazole

This protocol describes a general procedure for the Einhorn-Brunner reaction using an imide and a substituted hydrazine.[6][8]

Materials:

  • Diacylamine (Imide) (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice-water bath

  • Beaker

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diacylamine (1.0 eq) in an appropriate amount of glacial acetic acid.

  • Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (1.1 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle or oil bath.

  • Monitoring: Allow the reaction to proceed for 2-8 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.

  • Work-up and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) while stirring vigorously. This will cause the crude product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the collected solid thoroughly with cold water to remove any residual acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product under vacuum.

  • Purification: The crude 1,2,4-triazole can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure product.[4][6]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H, ¹³C), FT-IR spectroscopy, and mass spectrometry.[4]

Visualizations

G start Start: Reagent Preparation mix 1. Mix Imide and Hydrazine in Glacial Acetic Acid start->mix reflux 2. Heat to Reflux (110-120 °C, 2-8h) mix->reflux workup 3. Cool and Pour into Ice Water reflux->workup isolate 4. Isolate by Filtration and Wash workup->isolate purify 5. Purify Product (Recrystallization/Chromatography) isolate->purify end End: Characterized 1,2,4-Triazole purify->end

Caption: General experimental workflow for the Einhorn-Brunner reaction.

G reactants Imide + Hydrazine (Acid Catalyst) attack Nucleophilic Attack & Protonation reactants->attack dehydration Dehydration (Loss of H₂O) attack->dehydration iminium Iminium Intermediate dehydration->iminium proton_shift 1,5-Proton Shift iminium->proton_shift cyclization Intramolecular Attack (Ring Closure) proton_shift->cyclization final_elim Elimination of H₂O and H⁺ cyclization->final_elim product 1,2,4-Triazole Product final_elim->product

Caption: Simplified mechanism of the Einhorn-Brunner reaction.

References

One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to a highly efficient, one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities.

The described methodology, primarily based on the work of Bechara et al. (2015), offers a streamlined and effective route to these valuable heterocyclic scaffolds from readily available secondary amides and hydrazides.[1][2][3] This approach utilizes triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration, providing rapid access to a wide range of triazole derivatives in good to excellent yields.[2][3]

Introduction

1,2,4-Triazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their wide-ranging biological activities include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The 3,4,5-trisubstituted analogues, in particular, offer a versatile platform for structural modification, enabling the fine-tuning of their pharmacological profiles.

Traditional multi-step syntheses of these compounds are often laborious and time-consuming. The one-pot methodology presented here overcomes these limitations, providing a more sustainable and efficient pathway for the generation of diverse 1,2,4-triazole (B32235) libraries, crucial for drug discovery and development programs.

Data Presentation: A Comparative Analysis of Yields

The following table summarizes the yields of various 3,4,5-trisubstituted 1,2,4-triazoles synthesized using the one-pot procedure. The data is adapted from the findings of Bechara et al. (2015) and illustrates the versatility of this method with different substitution patterns.

EntrySecondary Amide (R1-CO-NH-R2)Hydrazide (R3-CO-NHNH2)Product (3,4,5-Trisubstituted 1,2,4-Triazole)Yield (%)
1N-benzylbenzamideBenzhydrazide3-Phenyl-4-benzyl-5-phenyl-4H-1,2,4-triazole89
2N-methylbenzamideBenzhydrazide3-Phenyl-4-methyl-5-phenyl-4H-1,2,4-triazole85
3N-phenylacetamideBenzhydrazide3-Methyl-4-phenyl-5-phenyl-4H-1,2,4-triazole78
4N-benzylacetamideIsonicotinohydrazide3-Methyl-4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazole75
5N-(4-methoxybenzyl)benzamideAcetohydrazide3-Phenyl-4-(4-methoxybenzyl)-5-methyl-4H-1,2,4-triazole82
6N-cyclohexylbenzamideBenzhydrazide3-Phenyl-4-cyclohexyl-5-phenyl-4H-1,2,4-triazole80
7ThioacetamideBenzhydrazide3-Thiophenyl-4-phenyl-5-phenyl-4H-1,2,4-triazole65

Experimental Protocols

This section provides a detailed, step-by-step protocol for the one-pot synthesis of a representative 3,4,5-trisubstituted 1,2,4-triazole, 3-phenyl-4-benzyl-5-phenyl-4H-1,2,4-triazole.

Materials:

Procedure:

  • Reaction Setup: To a dry microwave vial equipped with a magnetic stir bar, add N-benzylbenzamide (1.0 mmol, 1.0 equiv).

  • Solvent and Base: Dissolve the amide in anhydrous dichloromethane (5 mL). Add 2-fluoropyridine (2.2 mmol, 2.2 equiv) to the solution.

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add triflic anhydride (1.1 mmol, 1.1 equiv) dropwise over 5 minutes. Stir the reaction mixture at 0 °C for 30 minutes.

  • Hydrazide Addition: Add benzhydrazide (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 3-phenyl-4-benzyl-5-phenyl-4H-1,2,4-triazole.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations: Workflow and Biological Context

To aid in the understanding of the synthetic process and the potential biological relevance of the synthesized compounds, the following diagrams are provided.

G Experimental Workflow for One-Pot Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Work-up and Purification start Start: Dry Microwave Vial amide Add Secondary Amide (1.0 equiv) start->amide solvent Add Anhydrous DCM amide->solvent base Add 2-Fluoropyridine (2.2 equiv) solvent->base cool Cool to 0 °C base->cool activate Add Triflic Anhydride (1.1 equiv) cool->activate stir Stir at 0 °C for 30 min activate->stir hydrazide Add Hydrazide (1.2 equiv) stir->hydrazide microwave Microwave Irradiation (120 °C, 30 min) hydrazide->microwave quench Quench with NaHCO₃ (aq) microwave->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Silica Gel Chromatography dry->purify end End: Pure 3,4,5-Trisubstituted 1,2,4-Triazole purify->end G Simplified MMP-9 Signaling Pathway in Cancer Metastasis cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) cluster_metastasis Metastatic Cascade MMP9 MMP-9 ECM_Proteins ECM Proteins (e.g., Collagen) MMP9->ECM_Proteins Degradation Triazole 3,4,5-Trisubstituted 1,2,4-Triazole Derivative Triazole->MMP9 Inhibition Degraded_ECM Degraded ECM Invasion Cell Invasion Degraded_ECM->Invasion Metastasis Metastasis Invasion->Metastasis

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-triazoles represent a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1][2][3] Their derivatives are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][4] The development of efficient and sustainable synthetic methods for these compounds is, therefore, a significant focus in medicinal and materials chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate and improve the synthesis of 1,2,4-triazole (B32235) derivatives.[1][5][6] This technique offers substantial advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), increased product yields, and enhanced purity.[1][5][7] Furthermore, MAOS often aligns with the principles of green chemistry by enabling the use of smaller quantities of solvents or even solvent-free conditions.[4][5]

These application notes provide detailed protocols for the microwave-assisted synthesis of various 1,2,4-triazole compounds, supported by quantitative data and visual representations of experimental workflows and reaction mechanisms.

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of 1,2,4-triazoles offers several key benefits:

  • Rapid Reaction Rates: Microwave energy directly and efficiently heats the reaction mixture, leading to a significant acceleration of reaction rates.[5] Reactions that might take several hours or days under conventional heating can often be completed in a matter of minutes.[5][7]

  • Higher Yields: The precise temperature control and rapid heating provided by microwave synthesizers can minimize the formation of byproducts, resulting in higher yields of the desired 1,2,4-triazole derivatives.[5][7]

  • Improved Purity: Cleaner reaction profiles with fewer side products simplify the purification process, often leading to higher purity of the final compounds.[5]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to traditional heating methods.[5]

  • Green Chemistry: The potential for solvent-free reactions or the use of minimal solvent volumes contributes to more environmentally friendly synthetic processes.[4][5]

General Experimental Workflow

The following diagram illustrates a typical workflow for the microwave-assisted synthesis of 1,2,4-triazole compounds.

G reagent_prep Reagent Preparation mw_reaction Microwave Reaction (Set Time, Temp, Power) reagent_prep->mw_reaction Load Reagents workup Reaction Work-up (Cooling, Filtration, Extraction) mw_reaction->workup Reaction Completion purification Purification (Recrystallization, Chromatography) workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for microwave-assisted synthesis of 1,2,4-triazoles.

Experimental Protocols

This section details selected protocols for the microwave-assisted synthesis of various 1,2,4-triazole derivatives.

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-triazoles via Cycloaddition

This protocol describes a one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from the cycloaddition of nitriles and hydrazides.[4] This method is analogous to the Pellizzari reaction.[4]

Materials:

  • Aromatic hydrazide (e.g., benzohydrazide)

  • Substituted nitrile (e.g., benzonitrile)

  • Potassium carbonate (K₂CO₃)

  • n-Butanol

  • Ethanol (B145695) (for recrystallization)

Equipment:

  • Microwave reactor

  • 20 mL microwave reaction vessel with a magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a 20 mL microwave reaction vessel, add the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol) in 10 mL of n-butanol.[4]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 2 hours.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the precipitated product.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.[4]

Protocol 2: Catalyst-Free Synthesis of Substituted 1,2,4-triazoles

This protocol outlines a simple and efficient catalyst-free method for the synthesis of substituted 1,2,4-triazoles using hydrazines and formamide (B127407).[8]

Materials:

Equipment:

  • Microwave reactor

  • Microwave-safe reaction vial with a magnetic stirrer

Procedure:

  • In a microwave-safe reaction vial, add the hydrazine derivative (1 mmol) and formamide (20 mmol).[8]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 10 minutes.[8]

  • After cooling, the reaction mixture can be subjected to standard aqueous work-up and purification by chromatography to isolate the desired 1,2,4-triazole.

Protocol 3: Synthesis of 4-Amino-1,2,4-triazoles

This solvent-free protocol describes the synthesis of 4-amino-1,2,4-triazoles from aryl hydrazides and hydrazine hydrate (B1144303).[2]

Materials:

  • Substituted aryl hydrazide

  • Hydrazine hydrate (excess)

Equipment:

  • Microwave reactor

  • Microwave-safe reaction vessel

Procedure:

  • Place the substituted aryl hydrazide (0.010 mol) and an excess of hydrazine hydrate (0.08 mol) in a microwave-safe reaction vessel.[2]

  • Seal the vessel and subject it to microwave irradiation at 800W and 250°C for a period of 4-12 minutes.[2]

  • After the reaction, allow the vessel to cool.

  • The product can be isolated by standard work-up procedures, which may include trituration with water and recrystallization.

Quantitative Data Summary

The following tables summarize the significant advantages of microwave-assisted synthesis over conventional heating methods for the preparation of 1,2,4-triazole derivatives, highlighting the reduction in reaction time and improvement in yields.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of various 1,2,4-Triazole Derivatives

Product TypeMicrowave TimeConventional TimeMicrowave Yield (%)Conventional Yield (%)Reference
3,5-Dibenzyl-4-amino-1,2,4-triazole8-9 min10 hoursHighModerate[7]
3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one5 minNot specified96Not specified[7]
1,3,5-Trisubstituted-1,2,4-triazoles1 min> 4 hours85Lower[7]
N-substituted 1,2,4-triazoles33-90 secSeveral hours82Lower[7]
Thioether derivatives of 1,2,4-triazole15 minNot specified81Not specified[7]
Piperazine-azole-fluoroquinolone derivatives30 min27 hours96Lower[7][9]
Substituted 1,2,4-triazoles from hydrazines and formamide10 minNot specified54-81Not specified[8]

Reaction Mechanism

The formation of 3,4,5-trisubstituted-1,2,4-triazoles can proceed through the activation of a secondary amide with triflic anhydride, followed by reaction with a hydrazide and subsequent microwave-induced cyclodehydration.

G start_materials Secondary Amide + Hydrazide activation Activation with Triflic Anhydride start_materials->activation intermediate Acyloxy-amidinium Intermediate activation->intermediate Formation of Intermediate cyclization Microwave-Induced Cyclodehydration intermediate->cyclization product 3,4,5-Trisubstituted 1,2,4-Triazole cyclization->product Ring Closure

Caption: Proposed mechanism for trisubstituted 1,2,4-triazole synthesis.

References

Application Notes and Protocols for 1,2,4-Triazol-5-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazol-5-one (B2904161) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Its derivatives have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents.[1][2] This document provides detailed application notes on the diverse therapeutic applications of this compound derivatives and comprehensive protocols for their synthesis and biological evaluation.

Application Notes

The versatility of the this compound ring system allows for substitutions at various positions, leading to a broad range of biological activities. The ability of the triazole nucleus to form hydrogen bonds and engage in dipole-dipole interactions contributes to its efficacy as a pharmacophore.[3]

Antimicrobial and Antifungal Activity: Derivatives of 1,2,4-triazole (B32235) are well-established antimicrobial agents. The triazole core is a key component in clinically used antifungal drugs like fluconazole (B54011) and itraconazole. Novel synthetic derivatives incorporating the this compound moiety have shown potent activity against various bacterial and fungal strains, including resistant ones.[4][5] For instance, certain Schiff bases derived from 4-amino-1,2,4-triazole-3-thiol, a tautomeric form of the triazol-5-one, have exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Microsporum gypseum.[5]

Anticancer Activity: The 1,2,4-triazole scaffold is present in several FDA-approved anticancer drugs, such as letrozole (B1683767) and anastrozole, which are aromatase inhibitors used in the treatment of breast cancer.[6] Numerous studies have reported the cytotoxic effects of novel this compound derivatives against a variety of cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.[2][7] The mechanism of action often involves the inhibition of crucial enzymes or the induction of apoptosis.[8]

Enzyme Inhibition: The structural features of this compound derivatives make them effective inhibitors of various enzymes implicated in disease. For example, different derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[9][10] Additionally, carbonic anhydrase (CA) isoforms, which are involved in conditions like glaucoma and cancer, have been successfully targeted by 1,2,4-triazole-based inhibitors.[11]

Quantitative Data Summary

The following tables summarize the biological activity of representative 1,2,4-triazole derivatives from various studies.

Table 1: Antimicrobial Activity of 1,2,4-Triazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
13 S. aureus0.25 - 1Ofloxacin0.25 - 1
13 E. coli0.25 - 1Ofloxacin0.25 - 1
1a-g P. aeruginosa16Streptomycin2 - 15
5e S. aureusSuperior to StreptomycinStreptomycin-

Data extracted from references[4][5].

Table 2: Anticancer Activity (IC50) of 1,2,4-Triazole Derivatives

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
7f HepG216.782 (µg/mL)--
7d HeLa< 12--
7e HeLa< 12--
10a HeLa< 12--
10d HeLa< 12--

Data extracted from references[2][7].

Table 3: Enzyme Inhibition (IC50) of 1,2,4-Triazole Derivatives

Compound IDEnzymeIC50 (nM)Reference CompoundIC50 (nM)
1.1 - 1.5 AChE1.63 - 17.68--
1.1 - 1.5 BChE8.71 - 84.02--
12d AChE730--
12m BChE17--

Data extracted from references[9][10].

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This protocol describes a common method for synthesizing 1,2,4-triazole-3-thiones (which exist in tautomeric equilibrium with 1,2,4-triazol-5-ones) via the cyclization of thiosemicarbazide (B42300) intermediates.

Materials:

  • Substituted acid hydrazide

  • Substituted isothiocyanate

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Formation of Thiosemicarbazide:

    • Dissolve the substituted acid hydrazide (1 mmol) in ethanol.

    • Add an equimolar amount of the substituted isothiocyanate (1 mmol) to the solution.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated thiosemicarbazide by filtration, wash with cold ethanol, and dry.

  • Cyclization to 1,2,4-Triazole-3-thione:

    • Suspend the dried thiosemicarbazide (1 mmol) in an aqueous solution of 8% KOH (10 mL).

    • Reflux the mixture for 6-8 hours, monitoring for the cessation of H₂S evolution.

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the solution with dilute HCl to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4,5-disubstituted-1,2,4-triazole-3-thione.

Characterization:

  • Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.

Materials:

  • Synthesized 1,2,4-triazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin, Streptomycin)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds and the standard antibiotic in DMSO to prepare stock solutions of a known concentration (e.g., 1000 µg/mL).

  • Serial Dilutions:

    • In a 96-well microtiter plate, add 100 µL of nutrient broth to each well.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations.

  • Inoculation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Dilute the inoculum in nutrient broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the bacterial suspension to each well.

  • Controls:

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the synthesized compounds against cancer cell lines.[12][13]

Materials:

  • Synthesized 1,2,4-triazole derivatives

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.

    • Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate key workflows and concepts in the study of this compound derivatives.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Purification & Characterization cluster_screening Biological Evaluation cluster_conclusion Outcome start Starting Materials (Acid Hydrazide, Isothiocyanate) thiosemicarbazide Thiosemicarbazide Intermediate start->thiosemicarbazide Reflux cyclization Base-Catalyzed Cyclization thiosemicarbazide->cyclization KOH, Reflux triazole This compound Derivative cyclization->triazole purification Purification (Recrystallization) triazole->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization screening Biological Screening (Antimicrobial, Anticancer, etc.) characterization->screening data Data Analysis (MIC, IC50) screening->data lead Lead Compound Identification data->lead

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B C Treat with 1,2,4-Triazole Derivatives (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and IC50 H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Enzyme_Inhibition_Pathway cluster_normal Normal Enzyme Activity cluster_inhibition Inhibition by this compound Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Binding Inhibitor This compound Derivative Blocked_Enzyme Enzyme-Inhibitor Complex Inhibitor->Blocked_Enzyme Binding to Active Site No_Product No Product Formation Blocked_Enzyme->No_Product Inhibition of Catalysis

Caption: Conceptual diagram of enzyme inhibition by a this compound derivative.

References

Application Notes and Protocols for Substituted 1,2,4-Triazoles in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of substituted 1,2,4-triazole (B32235) derivatives, including their quantitative biological activities, detailed experimental protocols for their evaluation, and insights into their mechanisms of action.

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Substituted 1,2,4-triazoles have garnered significant attention for their potential as anticancer agents, with several derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[2][3] These compounds often exert their anticancer effects through diverse mechanisms, including the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival, as well as the induction of apoptosis.[1][4] This document outlines the in vitro evaluation of substituted 1,2,4-triazoles, providing standardized protocols for key assays and summarizing their anticancer activities.

Data Presentation: Anticancer Activity of Substituted 1,2,4-Triazoles

The following tables summarize the in vitro anticancer activity of various substituted 1,2,4-triazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (µM), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one Derivatives [5]

CompoundMCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)
7d >5011.8>50
7e >5010.5>50

Table 2: Anticancer Activity of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione Derivatives [5]

CompoundMCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)
10a 6.435.621.1
10d 10.29.816.5

Table 3: Anticancer Activity of Chiral 1,2,4-Triazole Schiff Bases Bearing γ-Butenolide Moiety against HeLa Cells [2]

CompoundHeLa (Cervical) IC50 (µM)
7l 1.8

Table 4: Anticancer Activity of 1,2,4-Triazole-Pyridine Hybrid Derivatives against Murine Melanoma (B16F10) Cells [6]

CompoundB16F10 (Melanoma) IC50 (µM)
TP1 61.11
TP2 55.24
TP3 49.87
TP4 58.12
TP5 52.43
TP6 41.12
TP7 45.33

Table 5: Anticancer Activity of[3][4][6]triazolo[4,3-b][1][3][4][6]tetrazine Derivatives [7]

CompoundHT-29 (Colon) IC50 (µM)CaCo2 (Colorectal) IC50 (µM)
4g 12.69-
4b -26.15
Cisplatin (Control) 14.0125.22

Experimental Protocols

This section provides detailed protocols for the key in vitro assays used to evaluate the anticancer properties of substituted 1,2,4-triazole derivatives.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Substituted 1,2,4-triazole compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Substituted 1,2,4-triazole compounds

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[10]

  • Washing: Remove the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 510 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Apoptosis Assay: Caspase-3/7 Activity

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • White-walled 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Substituted 1,2,4-triazole compounds

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT assay protocol (steps 1 and 2).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Procedure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[11]

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates an induction of caspase-3/7 activity and apoptosis.

Mechanism of Action Assays

This assay determines if a compound inhibits the polymerization of tubulin into microtubules.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)

  • Black 96-well plates

  • Substituted 1,2,4-triazole compounds

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

  • Fluorescence microplate reader with temperature control

Protocol:

  • Compound Preparation: Prepare 10x stocks of the test compounds and controls in the appropriate buffer.

  • Assay Setup: Add 5 µL of the 10x test compound, controls, or vehicle to the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix (containing tubulin, GTP, and fluorescent reporter) to each well.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity over time (e.g., every minute for 60 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.[2]

This assay measures the ability of a compound to inhibit the enzyme aromatase, which is involved in estrogen biosynthesis.

Materials:

  • Aromatase assay kit (containing human recombinant aromatase, a fluorogenic substrate, and a specific inhibitor like letrozole)

  • White 96-well plates

  • Substituted 1,2,4-triazole compounds

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.[12]

  • Assay Setup: Add samples, positive controls (aromatase), and test compounds to the appropriate wells.

  • Pre-incubation: Incubate the plate for at least 10 minutes at 37°C to allow the test compounds to interact with the aromatase enzyme.[12]

  • Reaction Initiation: Add the aromatase substrate/NADP+ mixture to each well to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode for 60 minutes at 37°C.[12]

  • Data Analysis: Calculate the aromatase activity based on the rate of fluorescence increase. A decrease in activity in the presence of the test compound indicates inhibition.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways targeted by some 1,2,4-triazole derivatives and a general workflow for their in vitro evaluation.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_analysis Data Analysis Compound_Prep Compound Synthesis & Characterization Cytotoxicity_Assay Cell Viability Assay (MTT or SRB) Compound_Prep->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay Data_Analysis IC50 Determination & Statistical Analysis Cytotoxicity_Assay->Data_Analysis Hits Apoptosis_Assay Apoptosis Assay (Caspase-3/7) Lead_Identification Lead Compound Identification Apoptosis_Assay->Lead_Identification MOA_Assays Mechanism of Action Assays (e.g., Tubulin, Aromatase) MOA_Assays->Lead_Identification Data_Analysis->Apoptosis_Assay Data_Analysis->MOA_Assays

Caption: General experimental workflow for anticancer screening of 1,2,4-triazoles.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Ligand Binding & Dimerization RAS RAS GRB2->RAS RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibition Triazole->RAF Inhibition

References

Application of 1,2,4-Triazol-5-one in Energetic Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of energetic materials is continuously evolving, driven by the demand for compounds and formulations that offer a superior balance of performance, stability, and insensitivity to accidental stimuli. Within this context, nitrogen-rich heterocyclic compounds have emerged as a promising class of materials. Among these, derivatives of 1,2,4-triazol-5-one (B2904161) have garnered significant attention, with 3-nitro-1,2,4-triazol-5-one (NTO) being a notable example. NTO is recognized for its favorable combination of high performance, comparable to RDX, and low sensitivity, similar to TNT, making it a key component in the development of insensitive munitions (IM).[1][2][3] This document provides a comprehensive overview of the application of this compound and its derivatives in energetic materials, including detailed experimental protocols and performance data.

Performance Characteristics of this compound Derivatives

The performance of energetic materials is characterized by several key parameters, including detonation velocity, detonation pressure, density, and sensitivity to impact and friction. The following tables summarize the quantitative data for various energetic materials based on this compound and its derivatives.

Table 1: Performance Data of Selected this compound Derivatives

Compound/FormulationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa/kbar)Impact Sensitivity (J)Friction Sensitivity (N)Reference
NTO 1.8198200-2.49-[1]
HCPT (3) -8236 - 916726.5 - 37.8--[4][5]
Compound 6 (fused-ring) 1.859840629.2> 40> 360[6]
Bis-hydroxylammonium derivative (4) 1.8859490386 (kbar)20324[7]
Aminoguanidinium derivative (7) -> 9000-7192[7]
NTO:ACR -700620.02100-[8]
HNIW/NTO (50/44) PBX -8685---[9]

Table 2: Thermal Stability of Selected this compound Derivatives

Compound/FormulationDecomposition Temperature (°C)Reference
NTO 253[1]
HCPT and its salts 215 - 340[4][5]
Compound 6 (fused-ring) 324.5[6]
Bis-ammonium derivative (2) 265[7]
Bis-guanidinium derivative (5) 270[7]
NTO:ACR 229[8]

Experimental Protocols

Synthesis of 3-nitro-1,2,4-triazol-5-one (NTO)

This protocol describes a common method for the synthesis of NTO, which involves the nitration of this compound (TO).[3][10]

Materials:

Procedure:

Step 1: Synthesis of this compound (TO)

  • In a round-bottom flask equipped with a reflux condenser, mix semicarbazide hydrochloride with an excess of formic acid.

  • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess formic acid under reduced pressure.

  • The resulting crude TO can be purified by recrystallization from hot water to remove acidic impurities.[3][10]

Step 2: Nitration of this compound (TO) to 3-nitro-1,2,4-triazol-5-one (NTO)

  • Carefully add the purified TO to a nitrating mixture, typically 70% nitric acid, at a controlled temperature.[3][10] For some procedures, 98% nitric acid is used.[11]

  • Maintain the reaction temperature within a specific range (e.g., 15-45°C) with constant stirring.[11]

  • After the addition is complete, continue stirring for a specified period to ensure complete nitration.

  • Pour the reaction mixture onto crushed ice to precipitate the crude NTO.

  • Filter the precipitate and wash thoroughly with cold distilled water until the washings are neutral.

  • The crude NTO is then purified by recrystallization from hot water (around 80°C).[3][10]

Characterization: The final product should be characterized by standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FTIR Spectroscopy: To identify functional groups.

  • Elemental Analysis: To determine the elemental composition.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and decomposition temperature.

Sensitivity Testing

Impact Sensitivity (BAM Fallhammer Test)

This test determines the sensitivity of an energetic material to impact.[6][7][12][13]

Apparatus:

  • BAM Fallhammer apparatus

Procedure:

  • A small, measured amount of the sample is placed in the test apparatus.

  • A specified weight is dropped from a known height onto the sample.

  • The test is repeated multiple times at various drop heights.

  • A "go" (explosion, flame, or sound) or "no-go" is recorded for each trial.

  • The impact energy at which there is a 50% probability of initiation is determined using statistical methods like the Bruceton method.

Friction Sensitivity (BAM Friction Test)

This test measures the sensitivity of an energetic material to frictional stimuli.[7]

Apparatus:

  • BAM Friction apparatus with porcelain plates and pegs.

Procedure:

  • A small sample of the material is placed on a fixed porcelain plate.[7]

  • A porcelain peg is placed on the sample, and a known load is applied.[7]

  • The plate is moved back and forth once under the peg.[7]

  • The test is conducted six times at a given load.

  • If no reaction (explosion, flame, or sound) is observed in six trials, the load is increased.

  • The lowest load at which at least one reaction occurs in six trials is reported as the friction sensitivity.[7]

Detonation Velocity Measurement

The detonation velocity is a key performance parameter of an explosive. One common method is the rate stick test.[3]

Apparatus:

  • A cylindrical container (e.g., copper tube)

  • Pressure pin gauges or optical fibers

  • High-speed data acquisition system

Procedure:

  • The explosive material is loaded into the cylindrical container at a known density.

  • Probes (pressure pins or optical fibers) are placed at precise, known distances along the length of the cylinder.[3]

  • The explosive is initiated at one end.

  • As the detonation wave propagates down the cylinder, it triggers the probes sequentially.

  • The time intervals between the triggering of successive probes are recorded.

  • The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.

Diagrams

Synthesis_of_NTO cluster_step1 Step 1: Synthesis of this compound (TO) cluster_step2 Step 2: Nitration to 3-nitro-1,2,4-triazol-5-one (NTO) semicarbazide Semicarbazide Hydrochloride reflux Reflux semicarbazide->reflux formic_acid1 Formic Acid formic_acid1->reflux to_crude Crude TO reflux->to_crude recrystallization1 Recrystallization (Hot Water) to_crude->recrystallization1 to_pure Purified TO recrystallization1->to_pure nitration Nitration to_pure->nitration nitric_acid Nitric Acid nitric_acid->nitration nto_crude Crude NTO nitration->nto_crude recrystallization2 Recrystallization (Hot Water) nto_crude->recrystallization2 nto_final NTO recrystallization2->nto_final

Caption: Synthesis pathway of 3-nitro-1,2,4-triazol-5-one (NTO).

Experimental_Workflow cluster_performance Performance Evaluation synthesis Synthesis of Energetic Compound purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, FTIR, EA) purification->characterization thermal_analysis Thermal Analysis (DSC, TGA) characterization->thermal_analysis sensitivity_testing Sensitivity Testing (Impact & Friction) thermal_analysis->sensitivity_testing detonation_properties Detonation Properties (Velocity, Pressure) sensitivity_testing->detonation_properties formulation Formulation (e.g., PBX) detonation_properties->formulation final_evaluation Final Formulation Evaluation formulation->final_evaluation

Caption: General experimental workflow for energetic materials.

Conclusion

Derivatives of this compound, particularly NTO, represent a significant advancement in the field of energetic materials. Their ability to provide high performance while maintaining low sensitivity makes them invaluable for applications where safety is a primary concern. The protocols and data presented in this document offer a foundational resource for researchers and professionals working on the development and characterization of next-generation energetic materials. Further research into novel derivatives and advanced formulations will continue to expand the utility of this important class of compounds.

References

Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole (B32235) moiety is a critical pharmacophore found in numerous compounds, most notably in antifungal agents used in clinical medicine and fungicides applied in agriculture. The widespread use and narrow therapeutic window of many triazole-based drugs necessitate robust and reliable analytical methods for their quantification in biological matrices such as plasma, serum, and urine. High-Performance Liquid Chromatography (HPLC), coupled with various detection techniques, stands as the cornerstone for therapeutic drug monitoring (TDM), pharmacokinetic studies, and residue analysis of these compounds.

These application notes provide a comprehensive guide to the analysis of 1,2,4-triazole compounds in biological samples. Detailed protocols for sample preparation, including protein precipitation and solid-phase extraction, are presented alongside methodologies for Reversed-Phase HPLC (RP-HPLC) for less polar compounds and Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites. Quantitative data and key chromatographic parameters are summarized to aid in method selection and development.

Data Presentation: Quantitative Analysis of Triazole Compounds

The following tables summarize quantitative data from validated HPLC methods for the analysis of common 1,2,4-triazole antifungal drugs and agricultural fungicides.

Table 1: HPLC-UV/MS Quantitative Data for Triazole Antifungal Drugs in Human Plasma/Serum

AnalyteLLOQ (mg/L)Linearity Range (mg/L)Recovery (%)Reference
Voriconazole0.05 - 0.50.05 - 20.0~100%[1][2]
Itraconazole0.05 - 0.50.05 - 20.0~100%[1][2]
Posaconazole0.250.25 - 20.0~100%[1][2]
Hydroxyitraconazole0.050.05 - 20.0~100%

LLOQ: Lower Limit of Quantification

Table 2: UPLC-MS/MS Quantitative Data for Triazole Fungicides in Soil and Produce

AnalyteLLOQ (µg/kg)Linearity Range (µg/L)Recovery (%)MatrixReference
Propiconazole4.01 - 20093 - 99Soil[3]
1,2,4-Triazole1.11 - 20083 - 97Soil[3]
Tebuconazole0.01 (mg/kg)0.05 - 2 (µg/mL)90 - 105Fruits/Vegetables
Myclobutanil0.01 (mg/kg)0.05 - 2 (µg/mL)90 - 105Fruits/Vegetables
Difenoconazole0.01 (mg/kg)0.05 - 2 (µg/mL)90 - 105Fruits/Vegetables

LLOQ: Lower Limit of Quantification

Table 3: Example LC-MS/MS Parameters (MRM) for Selected Triazole Compounds

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
Voriconazole350.1127.1281.130
Itraconazole705.3392.2228.135
Posaconazole701.3655.3149.140
Tebuconazole308.170.1125.125
Propiconazole342.1159.069.120
1,2,4-Triazole70.043.0-15
Triazole Alanine (B10760859)157.170.0113.018
Triazole Acetic Acid128.184.070.012

Experimental Protocols

Protocol 1: Analysis of Triazole Antifungals in Plasma/Serum by RP-HPLC

This protocol is suitable for the quantification of relatively non-polar triazole antifungals like voriconazole, itraconazole, and posaconazole.

1. Materials and Reagents

  • HPLC-grade acetonitrile (B52724) and methanol

  • HPLC-grade water

  • Perchloric acid (1.0 M) or Formic acid

  • Reference standards of triazole compounds and an internal standard (e.g., naproxen)

  • Drug-free human plasma/serum

  • 0.22 µm or 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3. Sample Preparation (Protein Precipitation)

  • To a 200 µL aliquot of plasma/serum sample in a microcentrifuge tube, add 50 µL of internal standard solution.

  • Add 400 µL of cold acetonitrile (or a mixture of 1.0 M perchloric acid and methanol) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Inject the filtered supernatant into the HPLC system.

4. Standard and QC Preparation

  • Prepare stock solutions (e.g., 1 mg/mL) of each triazole standard and the internal standard in methanol.

  • Prepare a series of working standard solutions by spiking drug-free plasma/serum with the stock solutions to create a calibration curve (e.g., 0.05 to 10 mg/L).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards and QC samples using the same sample preparation procedure as the unknown samples.

5. HPLC Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and a buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 3.5). A typical starting condition is 50:50 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

  • Injection Volume: 20 µL

Protocol 2: Analysis of Polar Triazole Metabolites in Urine by HILIC-MS/MS

This protocol is designed for the analysis of polar metabolites, such as triazole alanine (TA) and triazole acetic acid (TAA), which are poorly retained on traditional C18 columns.

1. Materials and Reagents

  • LC-MS grade acetonitrile and water

  • LC-MS grade ammonium (B1175870) acetate (B1210297) or ammonium formate

  • Reference standards of polar triazole metabolites and a suitable isotopically labeled internal standard.

  • Drug-free urine

  • 0.22 µm syringe filters

2. Instrumentation

  • UPLC or HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • HILIC analytical column (e.g., Zwitterionic ZIC-HILIC or Amide column, 2.1 x 100 mm, 1.8 µm).

  • Data acquisition and processing software.

3. Sample Preparation (Dilute-and-Shoot)

  • Thaw urine samples and centrifuge at 4,000 x g for 10 minutes to remove particulates.

  • In a microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of acetonitrile containing the internal standard. This high organic content is crucial for good peak shape in HILIC.

  • Vortex the mixture for 30 seconds.

  • Incubate at 4 °C for 20 minutes to further precipitate any proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

4. Standard and QC Preparation

  • Prepare stock solutions of standards and internal standard in water or a water/methanol mix.

  • Prepare calibration standards and QCs by spiking drug-free urine with the stock solutions and processing them with the same dilute-and-shoot protocol.

5. HILIC-MS/MS Conditions

  • Column: ZIC-HILIC (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: Linear gradient from 95% B to 50% B

    • 8-9 min: Hold at 50% B

    • 9.1-12 min: Return to 95% B for re-equilibration

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Detection: ESI in positive mode with Multiple Reaction Monitoring (MRM). Refer to Table 3 for example transitions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction / Cleanup (Protein Precipitation, SPE, or Dilution) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration / Supernatant Transfer Centrifuge->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (RP-HPLC or HILIC) Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Acquire Data Acquisition Detect->Acquire Integrate Peak Integration & Quantification Acquire->Integrate Report Generate Report Integrate->Report

Caption: General experimental workflow for HPLC analysis of 1,2,4-triazole compounds.

method_selection node_action node_action node_compound node_compound start Analyte Properties polarity Is the analyte highly polar? start->polarity sensitivity Is high sensitivity (sub-µg/L) required? polarity->sensitivity No hilic Use HILIC polarity->hilic Yes rp_hplc Use RP-HPLC with UV Detection sensitivity->rp_hplc No lcms Couple with MS/MS Detection sensitivity->lcms Yes compound1 e.g., Itraconazole, Propiconazole rp_hplc->compound1 hilic->lcms compound2 e.g., Triazole Alanine, Triazole Acetic Acid hilic->compound2

Caption: Logic diagram for selecting the appropriate HPLC method based on analyte polarity.

References

Application Note: Determination of 1,2,4-Triazole in Soil by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative determination of 1,2,4-triazole (B32235) in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 1,2,4-Triazole is a significant degradation product of many widely used triazole fungicides, and its monitoring in soil is crucial for environmental assessment.[1][2] The described protocol, incorporating a QuEChERS-based sample preparation and a specialized chromatographic column, provides high recovery and low limits of detection, making it suitable for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Triazole fungicides are extensively used in agriculture to protect crops from fungal diseases.[1][2] Their degradation in the environment can lead to the formation of persistent and mobile metabolites, with 1,2,4-triazole being a common and significant example.[1][2] Due to its potential for groundwater contamination, a sensitive and reliable analytical method for the determination of 1,2,4-triazole in soil is essential. LC-MS/MS offers the required selectivity and sensitivity for detecting this compound at trace levels. This application note provides a detailed protocol for the extraction, cleanup, and analysis of 1,2,4-triazole in soil samples.

Experimental

Materials and Reagents
  • 1,2,4-Triazole analytical standard

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium acetate

  • QuEChERS extraction salts and cleanup tubes

  • Syringe filters (0.22 µm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Sample vials

Sample Preparation Protocol

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction and cleanup of 1,2,4-triazole from soil samples.[3]

  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the soil sample.

    • Vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction):

    • Transfer an aliquot of the supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge the cleanup tube at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation is critical for distinguishing 1,2,4-triazole from its isomers and other matrix components. A Hypercarb column is recommended for its ability to retain and separate such polar compounds.[1][4][5]

ParameterValue
Column Hypercarb (or equivalent porous graphitic carbon column)
Mobile Phase A Water with 2 mM Ammonium Acetate
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient depending on the specific application
Flow Rate 0.45 mL/min
Injection Volume 5-10 µL
Column Temperature 40 °C
Mass Spectrometry Conditions

The analysis is performed in positive electrospray ionization mode (ESI+) using Multiple Reaction Monitoring (MRM) for quantification.

ParameterValue
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
MRM Transitions Precursor Ion > Product Ion (specific m/z values for 1,2,4-triazole)
Collision Energy Optimized for the specific instrument and transition

Quantitative Data Summary

The following table summarizes the performance of the LC-MS/MS method for the determination of 1,2,4-triazole in soil, based on a validated study.[1][2]

ParameterResultReference
Limit of Quantification (LOQ) 1.1 µg/kg[1][2]
Recovery 83 - 97%[1][2]
Relative Standard Deviation (RSD) < 7.8%[1][2]

Experimental Workflow Diagram

LC-MS/MS Workflow for 1,2,4-Triazole in Soil LC-MS/MS Workflow for 1,2,4-Triazole in Soil cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Soil Sample Collection Homogenization Sample Homogenization Sample_Collection->Homogenization Weighing Weigh 10g of Soil Homogenization->Weighing Extraction Add Acetonitrile & QuEChERS Salts Weighing->Extraction Centrifugation1 Centrifuge (4000 rpm, 5 min) Extraction->Centrifugation1 Cleanup d-SPE Cleanup (PSA/C18) Centrifugation1->Cleanup Centrifugation2 Centrifuge (4000 rpm, 5 min) Cleanup->Centrifugation2 Filtration Filter (0.22 µm) Centrifugation2->Filtration LC_Separation Chromatographic Separation (Hypercarb Column) Filtration->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the determination of 1,2,4-triazole in soil.

Method Validation Process

Method_Validation_Process Method Validation Process Method_Development Method Development Linearity Linearity & Range Method_Development->Linearity Accuracy Accuracy (Recovery) Method_Development->Accuracy Precision Precision (Repeatability & Intermediate) Method_Development->Precision LOD_LOQ LOD & LOQ Method_Development->LOD_LOQ Specificity Specificity & Selectivity Method_Development->Specificity Matrix_Effects Matrix Effects Method_Development->Matrix_Effects Validated_Method Validated Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Specificity->Validated_Method Matrix_Effects->Validated_Method

Caption: Logical relationship of the method validation process.

Conclusion

The LC-MS/MS method presented in this application note is a reliable and sensitive approach for the determination of 1,2,4-triazole in soil. The use of a QuEChERS-based sample preparation protocol ensures effective extraction and cleanup, while the specialized chromatographic column provides excellent separation. The method has been validated and demonstrates good recovery, precision, and a low limit of quantification, making it a valuable tool for environmental monitoring and agricultural research.

References

Application Notes and Protocols for the Quantification of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 1,2,4-triazole (B32235) derivatives in various matrices. The methodologies outlined are essential for research, quality control, and clinical and preclinical studies.

Introduction

1,2,4-triazole and its derivatives are a critical class of heterocyclic compounds with extensive applications as antifungal agents in medicine and as fungicides in agriculture.[1] Their widespread use necessitates robust and sensitive analytical methods for their quantification in diverse samples, including pharmaceutical formulations, biological matrices (such as serum and plasma), and environmental samples.[1] High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques widely employed for the analysis of these compounds due to their high resolution, sensitivity, and specificity.

Data Presentation: Quantitative Methods for 1,2,4-Triazole Derivative Analysis

The following tables summarize various analytical methods for the quantification of different 1,2,4-triazole derivatives, offering a comparative overview of chromatographic conditions and performance.

Table 1: HPLC Methods for 1,2,4-Triazole Analysis

Analyte(s)HPLC ColumnMobile PhaseFlow Rate (mL/min)DetectionLimit of Quantification (LOQ)Reference
Voriconazole, Posaconazole, ItraconazoleC18Isocratic: Acetonitrile (B52724)/WaterNot SpecifiedUVNot Specified[1]
Triadimefon, Cyproconazole, etc.C18 (4.6 x 75 mm, 3.5 µm)Gradient: Acetonitrile / Water with 0.1% Acetic AcidNot SpecifiedLC-MS0.01 mg/kg[1]
Propiconazole (B1679638), 1,2,4-TriazoleNot SpecifiedNot SpecifiedNot SpecifiedLC-MS/MS1.1 - 4.0 µg/kg[1][2]
1,2,4-TriazolePrimesep 100 (4.6 x 150 mm, 5 µm)Acetonitrile/Water/Sulfuric Acid1.0UV (200 nm)Not Specified[3]
1,2,4-TriazoleAquasil C18Gradient: Methanol (B129727)/Formic Acid in WaterNot SpecifiedLC-MS/MS0.05 µg/kg[4]
3-Mercapto-1,2,4-triazoleNewcrom R1 (or equivalent C18)Acetonitrile, Water, and Phosphoric AcidNot SpecifiedUVNot Specified[5]

Table 2: GC-MS Method for 1,2,4-Triazole Derivative Analysis

AnalyteGC ColumnCarrier GasTemperature ProgramIonization ModeKey Fragment Ions (m/z)ApplicationReference
LetrozoleNot SpecifiedNot SpecifiedTemperature programmingEI[M]+ at 416, base peak at 73Pharmaceutical Dosage Forms[6]
1-methyl-1H-1,2,4-triazoleNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSoil Samples[7][8]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Triazole Antifungals in Biological Matrices

This protocol provides a general procedure for the analysis of triazole antifungals (e.g., Voriconazole, Itraconazole) in serum or plasma.[1]

1. Materials and Reagents:

  • HPLC grade acetonitrile and water

  • Reference standards of the triazole compounds

  • Drug-free serum/plasma for calibration standards and quality controls

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3. Sample Preparation (Protein Precipitation):

  • To 200 µL of serum/plasma sample, add 400 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Inject the filtered supernatant into the HPLC system.

4. Standard Preparation:

  • Prepare a stock solution of the triazole standard in methanol or acetonitrile (e.g., 1 mg/mL).

  • Prepare a series of working standards by spiking drug-free serum/plasma with the stock solution to achieve the desired concentration range for the calibration curve.

  • Process the calibration standards using the same sample preparation procedure as the unknown samples.

5. HPLC Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water. A common starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the wavelength of maximum absorbance for the specific triazole (e.g., ~260 nm).

Protocol 2: LC-MS/MS for 1,2,4-Triazole in Soil

This protocol is adapted for the sensitive detection of 1,2,4-triazole in soil samples.[2][9]

1. Materials and Reagents:

  • LC-MS grade acetonitrile and water

  • Reference standard of 1,2,4-triazole

  • Extraction solvent (e.g., acetonitrile/water mixture)

2. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

3. Sample Preparation:

  • Weigh a representative sample of soil (e.g., 5 g).

  • Add the extraction solvent and shake vigorously.

  • Centrifuge the sample to separate the soil particles.

  • Collect the supernatant and filter it prior to injection.

4. LC-MS/MS Conditions:

  • Chromatographic separation is typically achieved on a C18 or a mixed-mode column.

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid to improve peak shape and ionization.

  • Ionization: ESI in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of 1,2,4-triazole.

5. Validation Parameters:

  • Limit of Quantification (LOQ): For propiconazole, the LOQ was 4.0 μg kg⁻¹, and for 1,2,4-triazole, it was 1.1 μg kg⁻¹.[2][9]

  • Recovery: The recovery range was 93% to 99% for propiconazole and 83% to 97% for 1,2,4-triazole.[2][9]

  • Precision: The relative standard deviation (RSD) was less than 11.2% for propiconazole and less than 7.8% for 1,2,4-triazole.[2][9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification Sample Sample (e.g., Serum, Soil) Extraction Extraction / Protein Precipitation Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Injection HPLC / GC-MS / LC-MS-MS Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, MS, MS/MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification hplc_method_selection node_result node_result AnalytePolarity Analyte Polarity? NonPolar Non-polar to Moderately Polar AnalytePolarity->NonPolar Low Polar Polar AnalytePolarity->Polar High RP_HPLC Reversed-Phase HPLC (RP-HPLC) NonPolar->RP_HPLC HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) Polar->HILIC antifungal_mechanism Triazole 1,2,4-Triazole Antifungal Enzyme Lanosterol 14α-demethylase Triazole->Enzyme inhibits Ergosterol Ergosterol Biosynthesis Enzyme->Ergosterol catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane maintains Death Fungal Cell Death Membrane->Death disruption leads to

References

Troubleshooting & Optimization

Technical Support Center: 1,2,4-Triazol-5-one Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazol-5-one (B2904161) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound compounds, offering probable causes and actionable solutions.

Synthesis Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete reaction due to insufficient temperature or time.- Decomposition of starting materials or product at high temperatures.- Purity of starting materials (e.g., hydrazides can be hygroscopic).[1]- Gradually increase reaction temperature and monitor progress by TLC.[1]- Consider using microwave irradiation to shorten reaction times and potentially improve yields.- Ensure starting materials are pure and dry.[1]
Formation of 1,3,4-Oxadiazole (B1194373) Side Product This is a common side reaction, particularly when using hydrazides, arising from a competing cyclization pathway.[1]- Ensure strictly anhydrous reaction conditions.[1]- Lower the reaction temperature to favor triazole formation.[1]- The choice of acylating agent can influence the reaction pathway.[1]
Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions, leading to a mixture of products.- The choice of catalyst can control regioselectivity.
Complex Reaction Mixture with Unidentified By-products - Decomposition of sensitive functional groups.- Side reactions involving the solvent or impurities.- Protect sensitive functional groups on the starting materials before the reaction.- Use a high-purity, inert solvent and ensure all reagents are pure.
Thermal Rearrangement High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring.[1]- If thermal rearrangement is suspected, try running the reaction at a lower temperature for a longer duration.[1]
Purification Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Compound Won't Crystallize - Solution may be too dilute.- The chosen solvent is too effective.- Lack of nucleation sites.- Evaporate some of the solvent to increase concentration.[2]- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise.[2]- Scratch the inside of the flask or add a seed crystal.[2]- Cool the solution in an ice bath or freezer.[2]
Low Recovery After Recrystallization - Too much solvent was used.- The compound has some solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent to dissolve the compound.- Cool the filtrate thoroughly before collecting the crystals.- Preheat the filtration apparatus to prevent premature crystallization.
Compound Streaks or Stays at Baseline on TLC The solvent system is not polar enough to overcome the strong interaction between the polar heterocyclic compound and the silica (B1680970) gel.[3]- Increase the polarity of the eluent, for example, by adding methanol (B129727) to dichloromethane.[3]- For basic heterocycles, add a basic modifier like triethylamine (B128534) (1-3%) or use a pre-mixed solution of ammonia (B1221849) in methanol to neutralize acidic silanol (B1196071) groups on the silica.[3]
Significant Peak Tailing in Column Chromatography Strong interactions between basic heterocyclic compounds and acidic silanol groups on the silica surface.[3]- Add a basic modifier such as triethylamine (1-3%) to the eluent to deactivate the acidic sites on the silica.[3]
Poor Separation of Isomers The chromatographic system lacks the necessary selectivity.- Adjust the mobile phase composition.- Consider a different stationary phase (e.g., alumina, reversed-phase).

Frequently Asked Questions (FAQs)

Synthesis FAQs

Q1: What are the most common synthetic routes for 1,2,4-triazol-5-ones?

Common methods include the cyclization of semicarbazide (B1199961) derivatives and the reaction of hydrazides with isocyanates or their precursors.[4] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Q2: How can I minimize the formation of the 1,3,4-oxadiazole by-product during synthesis?

The formation of 1,3,4-oxadiazoles is a frequent side reaction.[1] To minimize this, it is crucial to maintain strictly anhydrous (dry) reaction conditions and consider lowering the reaction temperature, as higher temperatures can sometimes favor the oxadiazole pathway.[1]

Q3: My reaction to produce 3-nitro-1,2,4-triazol-5-one (NTO) is giving a low yield. What are the critical parameters?

The synthesis of NTO typically involves the nitration of this compound (TO).[5] Key parameters to control are the composition of the nitrating mixture (e.g., HNO₃/H₂SO₄/H₂O) and the reaction temperature, which is often maintained between 55-65 °C.[5] The purity of the starting TO is also critical.

Purification FAQs

Q1: What are the standard methods for purifying this compound derivatives?

The most common purification techniques are recrystallization and column chromatography.[2] For acidic or basic derivatives, acid-base extraction can also be an effective preliminary purification step.[2]

Q2: How do I select an appropriate solvent for recrystallization?

A good recrystallization solvent will dissolve the compound sparingly at room temperature but readily when heated.[2] For some compounds like 3-nitro-1,2,4-triazol-5-one (NTO), water is a common solvent for purification, though it may result in undesirable crystal morphology.[6] Mixtures of solvents, such as water and N-methyl-2-pyrrolidinone (NMP), can be used to control crystal shape and porosity.[5][6]

Q3: What solvent systems are typically used for column chromatography of 1,2,4-triazole (B32235) derivatives?

The choice of eluent for column chromatography depends on the polarity of the specific derivative. Common solvent systems include mixtures of hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and methanol.[2] Thin Layer Chromatography (TLC) is essential for determining the optimal solvent system to achieve good separation with an Rf value of approximately 0.3-0.5 for the desired compound.[2]

Q4: My compound is highly polar and difficult to elute from a silica gel column. What can I do?

Highly polar heterocyclic compounds can interact strongly with the acidic silanol groups on silica gel, leading to poor elution.[3] To overcome this, you can increase the polarity of your mobile phase, for instance, by adding methanol to dichloromethane.[3] For basic compounds, adding a small amount of a base like triethylamine to the eluent can help to reduce strong interactions and improve peak shape.[3]

Q5: How can I improve the crystal morphology during recrystallization?

For compounds like NTO, achieving a desirable spherical crystal morphology is important for handling and safety. The cooling rate during crystallization plays a significant role; a faster cooling rate can lead to the formation of a large number of nuclei and smaller crystals.[6] The use of surfactants and solvent mixtures (e.g., water/NMP) can also influence the crystal shape and size.[5][6]

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the selected solvent to the crude compound.[2]

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.[2]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

General Protocol for Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of the target compound from impurities, aiming for an Rf value of ~0.3-0.5.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, ensuring a level and crack-free packed bed.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully apply it to the top of the silica gel bed.[2] Alternatively, for samples insoluble in the eluent, perform a dry loading by adsorbing the sample onto a small amount of silica gel.

  • Elution: Run the column, starting with the least polar solvent mixture and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Synthesis_Troubleshooting start Low or No Yield check_reaction Check Reaction Conditions (Temp, Time) start->check_reaction check_purity Verify Starting Material Purity start->check_purity optimize_conditions Optimize Temp/Time check_reaction->optimize_conditions purify_reagents Purify/Dry Reagents check_purity->purify_reagents side_products Side Products Observed? oxadiazole 1,3,4-Oxadiazole Formation side_products->oxadiazole Yes other_byproducts Complex Mixture side_products->other_byproducts Yes success Improved Yield side_products->success No anhydrous Ensure Anhydrous Conditions oxadiazole->anhydrous protect_groups Use Protecting Groups other_byproducts->protect_groups optimize_conditions->side_products purify_reagents->side_products anhydrous->success protect_groups->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Purification_Workflow start Crude Product solubility_check Assess Solubility & Polarity (TLC) start->solubility_check recrystallization Recrystallization solubility_check->recrystallization Good Crystallinity column_chrom Column Chromatography solubility_check->column_chrom Multiple Components or Isomers acid_base Acid-Base Extraction solubility_check->acid_base Acidic/Basic Nature purity_analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_analysis column_chrom->purity_analysis acid_base->column_chrom Further Purification purity_analysis->column_chrom Purity <95% pure_product Pure Product purity_analysis->pure_product Purity >95%

Caption: General purification workflow for this compound derivatives.

References

Technical Support Center: Optimization of 1,2,4-Triazol-5-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,4-triazol-5-one (B2904161). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely reported method is the reaction of semicarbazide (B1199961) or its hydrochloride salt with formic acid. This reaction typically proceeds in two stages: the formation of an intermediate, formylsemicarbazide, followed by cyclization to the desired this compound.

Q2: What are the typical reaction conditions for the synthesis of this compound from semicarbazide and formic acid?

The reaction is often carried out at reflux temperature. When using semicarbazide hydrochloride, the reaction is commonly heated to around 107-110°C for several hours.[1] The molar ratio of semicarbazide to formic acid can vary, with ratios from 1:1 to 1:10 being reported. A preferred ratio is often cited as 1:4.[2] Ethanol can be used as a solvent in the initial step of forming formylsemicarbazide.[2]

Q3: I am using semicarbazide hydrochloride as a starting material. What are the safety precautions I should take?

When using semicarbazide hydrochloride, hydrogen chloride (HCl) gas is evolved during the cyclization step.[1] This is a toxic and corrosive gas, so the reaction should be performed in a well-ventilated fume hood. It is also advisable to use a scrubber containing an alkaline solution to neutralize the evolved HCl gas.[1]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This will allow you to observe the consumption of the starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the desired product in the reaction mixture.

Q5: What is the best way to purify the crude this compound?

Recrystallization is the most common method for purifying this compound. Water is a frequently used solvent for recrystallization.[1] The crude product is dissolved in hot water, and then the solution is cooled slowly to allow for the formation of pure crystals. Ethanol can also be used for crystallization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of this compound - Insufficient reaction temperature or time.- Impure starting materials.- Inefficient removal of water byproduct during cyclization.- Loss of product during workup and purification.- Ensure the reaction is heated to the appropriate reflux temperature (around 107-110°C) for a sufficient duration (e.g., 4-8 hours).[1]- Use high-purity semicarbazide and formic acid.- If possible, use a Dean-Stark trap to remove water during the reaction.- Optimize the recrystallization process to minimize loss of product in the mother liquor.
Formation of Side Products/Impure Product - Reaction temperature is too high, leading to decomposition.- Incorrect molar ratio of reactants.- Incomplete reaction, leaving unreacted starting materials.- Maintain a consistent and appropriate reaction temperature. Avoid excessive heating.- Use the recommended molar ratio of semicarbazide to formic acid (a 1:4 ratio is often preferred).[2]- Monitor the reaction by TLC to ensure complete conversion of the starting materials.- Perform a thorough recrystallization of the crude product.
Product Does Not Crystallize During Purification - The solution is too dilute.- The chosen recrystallization solvent is not suitable.- Presence of impurities that inhibit crystallization.- Concentrate the solution by evaporating some of the solvent.- Try a different recrystallization solvent or a mixture of solvents.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If impurities are suspected, an additional purification step like column chromatography might be necessary.
Evolution of a Corrosive Gas - Use of semicarbazide hydrochloride as a starting material.- This is expected. Ensure the reaction is conducted in a fume hood with proper ventilation.- Use a gas scrubber with an alkaline solution to neutralize the evolved HCl gas.[1]

Experimental Protocols

Synthesis of this compound from Semicarbazide Hydrochloride and Formic Acid

This protocol is a general guideline based on commonly reported procedures.[1][2]

Materials:

  • Semicarbazide hydrochloride

  • Formic acid (85-98%)

  • Ethanol (optional, for formylsemicarbazide formation)

  • Water (for recrystallization)

Procedure:

Step 1: Reaction Setup

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a fume hood.

  • If using a gas scrubber, connect the outlet of the condenser to the scrubber.

Step 2: Reaction

  • To the flask, add semicarbazide hydrochloride and formic acid. A molar ratio of 1:4 to 1:10 (semicarbazide:formic acid) is typically used.[2]

  • Heat the mixture to reflux (approximately 107-110°C) with constant stirring.[1]

  • Maintain the reflux for 4 to 8 hours. The reaction progress can be monitored by TLC.[1]

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Excess formic acid and any solvent can be removed by distillation or rotary evaporation.[2]

  • The crude product may precipitate upon cooling. If so, it can be collected by vacuum filtration.

Step 4: Purification

  • The crude this compound is purified by recrystallization from hot water.[1]

  • Dissolve the crude product in a minimal amount of hot water.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.

  • Dry the crystals in a vacuum oven.

Quantitative Data Summary

The following tables summarize reaction conditions from various sources.

Table 1: Reaction Parameters for this compound Synthesis

Starting Material Reactant Ratio (Semicarbazide:Formic Acid) Solvent Temperature Reaction Time Reference
Semicarbazide1:4 (preferred)EthanolReflux2 hours (for formylsemicarbazide)[2]
Semicarbazide HydrochlorideNot SpecifiedNone107-110°C4 hours[1]
Semicarbazide HydrochlorideNot SpecifiedNoneBoiled8 hours[1]

Table 2: Example Yields for this compound Synthesis Steps

Step Starting Materials Product Yield Reference
Formylsemicarbazide formation20g Semicarbazide, 12.3g Formic Acid, 50ml Ethanol13.88g Formylsemicarbazide~60%[2]
Cyclization13.88g Formylsemicarbazide in 35ml Formic Acid6g this compound~51%[2]

Visual Workflow and Troubleshooting Logic

Below are diagrams illustrating the experimental workflow for the synthesis of this compound and a logical flow for troubleshooting common issues.

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification reactants Semicarbazide HCl + Formic Acid reflux Heat to Reflux (107-110°C, 4-8h) reactants->reflux 1 cool Cool to RT reflux->cool 2 remove_acid Remove Excess Formic Acid cool->remove_acid 3 filter_crude Filter Crude Product remove_acid->filter_crude 4 recrystallize Recrystallize from Hot Water filter_crude->recrystallize 5 filter_pure Filter & Wash with Cold Water recrystallize->filter_pure 6 dry Dry Under Vacuum filter_pure->dry 7 final_product Pure this compound dry->final_product 8

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_reaction_check Check Reaction Conditions cluster_purification_check Check Purification Process start Low Yield or Impure Product temp_time Temperature & Time Correct? start->temp_time reactants Purity of Starting Materials? temp_time->reactants Yes adjust_temp_time Adjust Temperature/Time temp_time->adjust_temp_time No ratio Correct Molar Ratio? reactants->ratio Yes purify_reactants Use Pure Reactants reactants->purify_reactants No solvent Appropriate Recrystallization Solvent? ratio->solvent Yes adjust_ratio Adjust Molar Ratio ratio->adjust_ratio No cooling Cooling Rate Too Fast? solvent->cooling Yes change_solvent Change Solvent/System solvent->change_solvent No washing Excessive Washing? cooling->washing Yes slow_cooling Slow Down Cooling cooling->slow_cooling No optimize_yield Optimized Yield washing->optimize_yield Yes minimize_washing Minimize Washing Volume washing->minimize_washing No adjust_temp_time->start purify_reactants->start adjust_ratio->start change_solvent->start slow_cooling->start minimize_washing->start

Caption: Troubleshooting logic for low yield or impure product issues.

References

Technical Support Center: Pellizzari & Einhorn-Brunner Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting common side reactions in the Pellizzari and Einhorn-Brunner reactions. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on overcoming challenges encountered during the synthesis of 1,2,4-triazoles.

Pellizzari Reaction: Troubleshooting and FAQs

The Pellizzari reaction is a thermal condensation of an amide and a hydrazide to form a 1,2,4-triazole (B32235).[1][2] While a valuable method, it is often plagued by side reactions, particularly when using unsymmetrical reactants.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Pellizzari reaction?

A1: The most common side reactions include the formation of a mixture of isomeric 1,2,4-triazoles in unsymmetrical reactions due to "acyl interchange," and decomposition of starting materials and products at the high temperatures required.[3][4]

Q2: What is "acyl interchange" and why does it occur?

A2: Acyl interchange is a side reaction that occurs at high temperatures where the acyl groups of the amide and hydrazide swap, leading to the formation of two new starting materials. This results in a mixture of up to three different 1,2,4-triazole products, complicating purification and reducing the yield of the desired product.[4]

Q3: How can I minimize the formation of side products?

A3: To minimize side products, consider the following strategies:

  • Use a symmetrical reaction: If possible, design your synthesis to use an amide and a hydrazide with the same acyl group. This will yield a single 1,2,4-triazole product.[3]

  • Optimize reaction temperature: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate to minimize acyl interchange and decomposition.[3]

  • Microwave synthesis: Employing microwave irradiation can significantly shorten reaction times and may improve yields by reducing the exposure of reactants to high temperatures.[2][5]

Q4: My reaction yield is very low. What are the possible causes and solutions?

A4: Low yields in the Pellizzari reaction are a common issue.[2] Refer to the troubleshooting guide below for a systematic approach to address this problem.

Troubleshooting Guide: Pellizzari Reaction
Problem Possible Cause Suggested Solution
Low or No Product Yield Impure or wet starting materials.Ensure the amide and hydrazide are pure and thoroughly dried before use.[3]
Reaction temperature is too low.Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction by TLC.[3]
Insufficient reaction time.Extend the reaction time and follow the progress of the reaction using TLC.[3]
Formation of Multiple Products (Unsymmetrical Reaction) Acyl interchange at high temperatures.Use the lowest effective temperature. Consider microwave synthesis to reduce reaction time.[2][3] If feasible, redesign the synthesis to be symmetrical.[3]
Product Decomposition Excessive reaction temperature or prolonged reaction time.Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.[3]
Difficult Product Purification Similar polarities of isomeric products.Utilize column chromatography with a carefully selected eluent system. Preparative HPLC can be effective for separating closely related isomers.[3]
Quantitative Data: Product Distribution in Unsymmetrical Pellizzari Reaction

The following table provides representative data on the product distribution that can be expected in an unsymmetrical Pellizzari reaction under thermal conditions. The exact ratios are highly dependent on the specific substrates and reaction conditions.

R¹ in AmideR² in HydrazideDesired Product (3-R¹,5-R²-triazole)Side Product 1 (3,5-R¹-triazole)Side Product 2 (3,5-R²-triazole)
PhenylMethyl~40%~30%~30%
p-TolylPhenyl~45%~25%~30%
EthylPhenyl~35%~30%~35%

Note: This data is illustrative and serves to highlight the challenge of acyl interchange.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Symmetrical Pellizzari Reaction) [3]

  • Materials: Benzamide (B126), Benzoylhydrazide, high-boiling point solvent (optional, e.g., paraffin (B1166041) oil), Ethanol (for recrystallization).

  • Procedure:

    • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.

    • Heat the mixture to a high temperature (typically >200 °C) with stirring. If a solvent is used, ensure it is appropriate for the high temperature.

    • Maintain the temperature for several hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The solid product is then purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Analysis of Reaction Mixture by HPLC [3]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

  • Procedure:

    • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Inject a small volume of the sample onto the HPLC column.

    • Run a gradient elution, for example, starting with a low percentage of acetonitrile in water and gradually increasing the acetonitrile concentration.

    • Monitor the elution of compounds using the UV detector. The different triazole isomers will have the same mass but should exhibit different retention times.

Diagrams

Pellizzari_Side_Reactions cluster_start Starting Materials cluster_products Potential Products Amide R¹-CONH₂ Desired Desired Product (3-R¹,5-R²-triazole) Amide->Desired Direct Condensation AcylInterchange Acyl Interchange (High Temp) Amide->AcylInterchange Hydrazide R²-CONHNH₂ Hydrazide->Desired Hydrazide->AcylInterchange Side1 Side Product 1 (3,5-R¹-triazole) Side2 Side Product 2 (3,5-R²-triazole) AcylInterchange->Side1 AcylInterchange->Side2

Caption: Acyl interchange in unsymmetrical Pellizzari reactions.

Einhorn-Brunner Reaction: Troubleshooting and FAQs

The Einhorn-Brunner reaction is the condensation of an imide with a hydrazine (B178648) to produce a 1,2,4-triazole.[6] The primary challenge in this reaction is controlling the regioselectivity when using an unsymmetrical imide.[1]

Frequently Asked Questions (FAQs)

Q1: What is the main side reaction in the Einhorn-Brunner reaction?

A1: The main side reaction is the formation of a mixture of two regioisomeric 1,2,4-triazoles when an unsymmetrical imide is used.[1]

Q2: How is the regioselectivity of the Einhorn-Brunner reaction determined?

A2: The regioselectivity is primarily governed by the electronic properties of the two acyl groups on the imide. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, the acyl group that is a stronger electron-withdrawing group will typically direct the substitution pattern.[6]

Q3: How can I improve the regioselectivity of my reaction?

A3: To improve regioselectivity, you should maximize the electronic difference between the two acyl groups on the imide. For example, pairing a strongly electron-withdrawing group (like trifluoroacetyl) with an electron-donating or neutral group (like acetyl) will favor the formation of one regioisomer.[1]

Q4: I have a mixture of regioisomers. How can I separate them?

A4: Separating regioisomers can be challenging due to their similar physical properties. Techniques to try include:

  • Column chromatography: Experiment with different solvent systems and stationary phases.[1]

  • Preparative HPLC: This can be a very effective method for separating closely related isomers.[3]

  • Recrystallization: Systematically screen different solvents to find conditions where one isomer selectively crystallizes.

Troubleshooting Guide: Einhorn-Brunner Reaction
Problem Possible Cause Suggested Solution
Poor Regioselectivity (Mixture of Isomers) Similar electronic properties of the two acyl groups on the imide.Redesign the imide to have one strongly electron-withdrawing group and one electron-donating/neutral group.[1]
Low Product Yield Impure starting materials.Ensure the imide and hydrazine are pure. Use freshly opened or purified hydrazine as it can degrade.[1]
Suboptimal reaction temperature.Screen a range of temperatures. Start with 60-80 °C and adjust as needed. Higher temperatures may increase the rate but can also lead to side products.[1]
Difficult Separation of Regioisomers Very similar polarity and solubility of the isomers.Optimize column chromatography conditions (solvent and stationary phase).[1] Attempt separation by preparative HPLC or fractional recrystallization.
Quantitative Data: Regioselectivity in the Einhorn-Brunner Reaction

The following table provides illustrative examples of how the choice of acyl groups in an unsymmetrical imide can influence the regioisomeric ratio of the 1,2,4-triazole products.

R¹ (Electron-withdrawing)R² (Electron-donating/Neutral)Approximate Ratio of Regioisomers (R¹ at C3 : R¹ at C5)
CF₃CH₃> 95 : 5
CCl₃Phenyl> 90 : 10
p-NO₂-PhenylCH₃~ 85 : 15
PhenylCH₃~ 60 : 40

Note: This data is representative and the actual ratios will vary with the specific hydrazine and reaction conditions used.

Experimental Protocols

Protocol 3: General Procedure for Regioselective Einhorn-Brunner Reaction [1]

  • Materials: Unsymmetrical imide (e.g., N-acetyl-N-trifluoroacetylamine, 1.0 eq), Substituted hydrazine (e.g., phenylhydrazine, 1.1 eq), Glacial acetic acid.

  • Procedure:

    • Dissolve the unsymmetrical imide in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Add the substituted hydrazine to the solution.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Dry the crude product and determine the regioisomeric ratio by ¹H NMR or LC-MS.

    • Purify the desired regioisomer by column chromatography or recrystallization.

Diagrams

Einhorn_Brunner_Regioselectivity cluster_pathways Reaction Pathways cluster_products Regioisomeric Products Start Unsymmetrical Imide (R¹-CO-NH-CO-R²) + Hydrazine Attack_R1 Attack at R¹-CO (more electrophilic) Start->Attack_R1 Favored Attack_R2 Attack at R²-CO (less electrophilic) Start->Attack_R2 Disfavored Major Major Product (R¹ at C3) Attack_R1->Major Minor Minor Product (R² at C3) Attack_R2->Minor

Caption: Regioselectivity in the Einhorn-Brunner reaction.

References

Technical Support Center: Synthesis of 1,2,4-Triazol-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the synthesis of 1,2,4-triazol-5-one (B2904161) derivatives. Our goal is to help you improve the yield and purity of your target compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound derivatives in a question-and-answer format.

Synthesis Issues

  • Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

    A1: Low yields can stem from several factors. Incomplete reactions are a common cause; ensure you are using appropriate reaction times and temperatures. The choice of solvent and catalyst is also critical; some reactions may require specific conditions to proceed efficiently.[1] For instance, in the synthesis of 3-nitro-1,2,4-triazol-5-one (NTO), increasing the yield can be achieved by distilling off excess formic acid and ethanol (B145695).[2] Additionally, steric hindrance in your starting materials can reduce the reaction rate, although it may not always affect the final yield.[1] Consider exploring alternative synthetic routes if optimization of the current method fails. One-pot syntheses have been reported to produce high yields for some 1,2,4-triazole (B32235) derivatives.[1][3]

  • Q2: I am observing a significant amount of side products in my reaction mixture. How can I minimize their formation?

    A2: The formation of side products is often related to the reaction conditions. Running the reaction at a lower temperature may improve selectivity. The choice of catalyst can also be crucial for regioselectivity; for example, in certain cycloaddition reactions, silver(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis yields the 1,5-disubstituted isomers.[1] Ensure your starting materials are pure, as impurities can lead to unwanted side reactions.

Purification Issues

  • Q3: My this compound derivative will not crystallize from the solution, even after cooling. What can I do?

    A3: If crystallization does not occur, you can try several techniques to induce it. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystal growth.[4] If the solution is too dilute, you can try evaporating some of the solvent to increase the concentration.[4] Alternatively, the chosen solvent may be too effective; in this case, you can add an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid. Cooling the solution in an ice bath or freezer may also help, but be aware that this might also cause impurities to precipitate.[4]

  • Q4: After recrystallization, my product is still impure. What went wrong?

    A4: Impurities remaining after recrystallization can be due to a few reasons. If the cooling process is too rapid, impurities can become trapped within the crystal lattice of your product.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] If the impurities have similar solubility profiles to your desired compound, recrystallization may not be the most effective purification method. In such cases, column chromatography might be necessary.[4][5]

  • Q5: My compound is streaking on the TLC plate and during column chromatography. How can I resolve this?

    A5: Streaking is often an indication that your compound is too polar for the selected solvent system or is interacting with the stationary phase (e.g., silica (B1680970) gel).[4] You can try adding a small amount of a more polar solvent, like methanol, to your eluent. If your compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve the separation.

  • Q6: My compound is stuck on the chromatography column and will not elute. What should I do?

    A6: This typically means the eluent is not polar enough to move your compound down the column.[4] You will need to gradually increase the polarity of your solvent system. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, you can increase the percentage of ethyl acetate. In some cases, you may need to switch to a more polar solvent system, such as chloroform/methanol.[4]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing this compound derivatives?

    A1: A variety of methods are available for the synthesis of 1,2,4-triazoles, many of which can be adapted for this compound derivatives. Common approaches include the reaction of hydrazines with formamide, often under microwave irradiation for a mild and efficient process.[1] One-pot, multi-component reactions are also popular and can provide high yields.[1][3] Other methods involve the cyclization of intermediates such as formylsemicarbazide.[2] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Q2: How do I choose the right purification method for my this compound derivative?

    A2: The most common purification techniques are recrystallization and column chromatography.[4] Recrystallization is often preferred if your compound is a solid and can form crystals, as it can lead to very high purity.[6][7] Column chromatography is a more versatile technique that can be used for a wider range of compounds, including oils and non-crystalline solids.[6] The choice between the two depends on the physical properties of your compound and the nature of the impurities. Acid-base extraction can also be a useful technique, particularly if your derivative has acidic or basic properties.[4]

  • Q3: How can I assess the purity of my final product?

    A3: A combination of analytical techniques is typically used to assess purity. Thin-layer chromatography (TLC) provides a quick qualitative check for the presence of impurities.[4] For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is often employed.[4] Once purified, the structure and identity of the compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4]

Data Presentation

Table 1: Comparison of Common Purification Techniques for this compound Derivatives

Purification MethodPrincipleAdvantagesDisadvantagesBest Suited For
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can achieve very high purity; relatively inexpensive.[6][7]Only applicable to solid compounds that form crystals; potential for low yield if the compound is highly soluble.[5][8]Crystalline solids with impurities that have different solubility profiles.
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.Versatile for a wide range of compounds; can separate complex mixtures.[6]More time-consuming and expensive than recrystallization; requires larger volumes of solvent.[6]Non-crystalline solids, oils, and mixtures with closely related impurities.
Acid-Base Extraction Separation based on the different solubilities of acidic/basic compounds and neutral compounds in aqueous and organic phases at different pH values.Effective for removing acidic or basic impurities; can be used for initial cleanup.Only applicable to compounds with acidic or basic functional groups.Compounds that are salts or have ionizable groups.[4]

Table 2: Overview of Selected Synthetic Methods for 1,2,4-Triazole Derivatives and Reported Yields

Synthetic MethodStarting MaterialsCatalyst/ConditionsReported Yield RangeReference
One-pot, two-step processCarboxylic acids, primary amidines, monosubstituted hydrazinesHATU, DIPEA, DMFUp to 90%[3]
Microwave-assisted synthesisHydrazines, formamideNo catalyst, microwave irradiationGood to excellent[1]
Metal-free oxidative cyclizationHydrazones, aliphatic aminesIodine, aerobic conditionsHigh yields[1]
Copper-catalyzed synthesisAmidines, trialkylamines/DMF/DMSOCopper catalyst, K3PO4, O2Not specified[1]
Catalyst-controlled regioselective cycloadditionIsocyanides, diazonium saltsAg(I) or Cu(II)High yields[1]

Note: The reported yields are for various 1,2,4-triazole derivatives and may not be directly applicable to all this compound derivatives.

Experimental Protocols

Synthesis of 3-nitro-1,2,4-triazol-5-one (NTO)

This protocol is based on a method described in the literature and involves three main steps.[2]

Step 1: Synthesis of Formylsemicarbazide

  • In a suitable reaction vessel, combine semicarbazide (B1199961) and formic acid in a 1:4 molar ratio.

  • Add ethanol as a solvent.

  • Reflux the mixture for 2-4 hours.

  • After the reaction is complete, cool the flask to 15-20°C to crystallize the formylsemicarbazide.

  • Filter the solid product. To increase the yield, the excess formic acid and ethanol can be distilled off from the filtrate.

Step 2: Cyclization to 1,2,4-triazol-3-one

  • Dissolve the formylsemicarbazide obtained in the previous step in formic acid.

  • Heat the solution to reflux for 2 hours.

  • Distill off the excess formic acid to obtain the crude 1,2,4-triazol-3-one as a solid. This product can be used in the next step without further purification.

Step 3: Nitration to 3-nitro-1,2,4-triazol-5-one (NTO)

  • Carefully add the crude 1,2,4-triazol-3-one to 98% nitric acid.

  • Maintain the reaction temperature between 15-45°C.

  • Upon completion of the reaction, the desired product, 3-nitro-1,2,4-triazol-5-one, will be formed.

  • Isolate the product by filtration.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Formylsemicarbazide cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Nitration start1 Semicarbazide + Formic Acid + Ethanol process1 Reflux (2-4 hours) start1->process1 cool1 Cool to 15-20°C process1->cool1 filter1 Filter cool1->filter1 product1 Formylsemicarbazide filter1->product1 distill1 Distill off excess reagents from filtrate filter1->distill1 start2 Formylsemicarbazide + Formic Acid product1->start2 distill1->product1 Increased Yield process2 Reflux (2 hours) start2->process2 distill2 Distill off excess formic acid process2->distill2 product2 1,2,4-triazol-3-one (crude) distill2->product2 start3 1,2,4-triazol-3-one + 98% Nitric Acid product2->start3 process3 React at 15-45°C start3->process3 filter3 Filter process3->filter3 product3 3-nitro-1,2,4-triazol-5-one (NTO) filter3->product3

Caption: Experimental workflow for the synthesis of 3-nitro-1,2,4-triazol-5-one (NTO).

troubleshooting_workflow cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting start Low Yield or Purity Issue q_reaction Low Yield? start->q_reaction q_side_products Side Products? start->q_side_products q_crystallization Crystallization Fails? start->q_crystallization q_impure Impure after Recrystallization? start->q_impure a_incomplete Check reaction time and temperature q_reaction->a_incomplete Yes q_reaction->q_side_products No a_reagents Verify purity of starting materials a_incomplete->a_reagents a_catalyst Optimize catalyst and solvent a_reagents->a_catalyst end Improved Yield and Purity a_catalyst->end a_temp Lower reaction temperature q_side_products->a_temp Yes q_side_products->q_crystallization No a_regioselectivity Investigate catalyst for regioselectivity a_temp->a_regioselectivity a_regioselectivity->end a_induce Induce crystallization (scratch, seed crystal) q_crystallization->a_induce Yes q_crystallization->q_impure No a_concentrate Concentrate the solution a_induce->a_concentrate a_antisolvent Add anti-solvent a_concentrate->a_antisolvent a_antisolvent->end a_slow_cool Cool solution slowly q_impure->a_slow_cool Yes a_chromatography Consider column chromatography a_slow_cool->a_chromatography a_chromatography->end

Caption: Troubleshooting decision workflow for improving yield and purity.

References

Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole (B32235) compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My 1,2,4-triazole compound shows signs of degradation upon storage. What are the best practices for storing these compounds?

A1: Proper storage is crucial for maintaining the integrity of 1,2,4-triazole derivatives. For optimal stability, it is recommended to store them in a cool, dry, and dark place. Exposure to light, high temperatures, and humidity can accelerate degradation. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., +4°C) is advisable.

Q2: I'm observing an unexpected side product in my synthesis of a 1,2,4-triazole. Could this be a degradation product?

A2: It's possible. Depending on the reaction conditions, side products can arise from the degradation of starting materials or the newly formed triazole ring. A common side reaction, particularly when using hydrazides, is the formation of a 1,3,4-oxadiazole.[1] This can be favored under certain conditions, such as the presence of moisture or high temperatures. To minimize this, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature.[1]

Q3: Is the 1,2,4-triazole ring susceptible to cleavage under acidic or basic conditions?

A3: The 1,2,4-triazole ring is generally aromatic and stable, making it resistant to cleavage under typical acidic and basic conditions. However, harsh conditions, such as concentrated acids or bases at elevated temperatures, can lead to hydrolysis or rearrangement, although this is not a simple cleavage of the ring. The susceptibility to hydrolysis is highly dependent on the substituents present on the triazole ring.

Q4: I'm seeing a loss of my 1,2,4-triazole compound in solution over time. What could be the cause?

A4: The degradation of 1,2,4-triazole compounds in solution can be influenced by several factors, including the solvent, pH, temperature, and exposure to light. Photodegradation can be a significant issue for some derivatives, especially under UV or simulated solar light. Hydrolysis can also occur, with the rate being pH-dependent. It is essential to use appropriate solvents and buffer systems and to protect the solution from light if the compound is known to be photosensitive.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Potential Cause: Degradation of the 1,2,4-triazole compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Stability: Prepare a fresh stock solution and compare its activity to the older stock. Store stock solutions in an appropriate solvent at a low temperature (e.g., -20°C or -80°C) and in small aliquots to avoid repeated freeze-thaw cycles.

    • Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation using a stability-indicating method like HPLC.

    • Consider Photostability: If the assays are performed under ambient light, test for photodegradation by comparing results from experiments conducted in the dark versus under normal lighting conditions.

Issue 2: Low yield or formation of impurities during synthesis.
  • Potential Cause: Thermal degradation or side reactions during the synthesis.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: High temperatures can lead to the formation of side products like 1,3,4-oxadiazoles or thermal rearrangement of the triazole ring.[1] Try running the reaction at a lower temperature for a longer duration.

    • Ensure Anhydrous Conditions: Moisture can promote the formation of oxadiazole side products.[1] Use dry solvents and reagents and conduct the reaction under an inert atmosphere.

    • Purification Strategy: If impurities are formed, optimize the purification method. Techniques like column chromatography with an appropriate solvent system or recrystallization can be effective.[2]

Issue 3: Difficulty in crystallizing the final 1,2,4-triazole product.
  • Potential Cause: The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystallization.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Solvent System Modification: If the compound is too soluble, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound.[2]

Data on 1,2,4-Triazole Compound Degradation

The stability of 1,2,4-triazole compounds is highly dependent on their specific chemical structure and the environmental conditions. Below are tables summarizing available quantitative data on the degradation of some representative 1,2,4-triazole derivatives.

Table 1: Hydrolytic Stability of Selected 1,2,4-Triazole Fungicides in Water at 25°C

CompoundpHHalf-life (days)Reference
Epoxiconazole4.0120[3]
7.0131[3]
9.0151[3]
Tebuconazole4.0257[3]
7.0198[3]
9.0187[3]
Flutriafol4.0204[3]
7.0182[3]
9.0182[3]

Table 2: Photolytic Stability of Selected 1,2,4-Triazole Fungicides

CompoundConditionHalf-life (hours)Reference
EpoxiconazolePhotolysis0.68[3]
TebuconazolePhotolysis2.35[3]
FlutriafolPhotolysis9.30[3]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for assessing the hydrolytic stability of a 1,2,4-triazole compound.

  • Preparation of Solutions:

  • Incubation:

    • Add a small volume of the stock solution to each buffer solution to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).

    • Incubate the solutions at a constant temperature (e.g., 40°C or 50°C).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Immediately quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice).

    • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression line.

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

This protocol provides a general methodology for evaluating the thermal stability of a 1,2,4-triazole compound.

  • Instrument Setup:

    • Calibrate the thermogravimetric analyzer according to the manufacturer's instructions.

  • Sample Preparation:

    • Place a small amount of the finely ground sample (typically 3-5 mg) into a tared TGA crucible (e.g., alumina (B75360) or platinum).

  • TGA Measurement:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 600°C).

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different stages.

Visualizations

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp farnesyl_pp Farnesyl-PP isopentenyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene Squalene synthase lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) triazoles 1,2,4-Triazole Antifungals triazoles->lanosterol Inhibition

Caption: Ergosterol Biosynthesis Pathway and the Site of Action of 1,2,4-Triazole Antifungals.

Stability_Testing_Workflow start Start: Compound Synthesized stress_conditions Forced Degradation Study (pH, Temp, Light, Oxidation) start->stress_conditions hplc_analysis Stability-Indicating HPLC Method Development stress_conditions->hplc_analysis data_analysis Analyze Degradation (Kinetics, Half-life) hplc_analysis->data_analysis storage_stability Long-Term Storage Stability Study data_analysis->storage_stability sampling Periodic Sampling and Analysis storage_stability->sampling sampling->storage_stability Continue until end of study report Generate Stability Report sampling->report

Caption: Experimental Workflow for Assessing the Stability of 1,2,4-Triazole Compounds.

Troubleshooting_Degradation start Unexpected Degradation Observed check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage: High Temp/Light/Humidity check_storage->improper_storage Yes check_synthesis Degradation during Synthesis? check_storage->check_synthesis No correct_storage Correct Storage: Cool, Dark, Dry, Inert Atm. improper_storage->correct_storage synthesis_issue Potential Side Reactions or Thermal Degradation check_synthesis->synthesis_issue Yes check_solution Degradation in Solution? check_synthesis->check_solution No optimize_synthesis Optimize Reaction: Lower Temp, Anhydrous synthesis_issue->optimize_synthesis solution_issue Hydrolysis or Photodegradation check_solution->solution_issue Yes stabilize_solution Use Appropriate Buffer/Solvent, Protect from Light solution_issue->stabilize_solution

References

Technical Support Center: Troubleshooting HPLC Analysis of Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of triazole compounds. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific problems you may encounter.

Peak Shape Issues

Poor peak shape can significantly impact the accuracy and precision of your results. Here, we address the common issues of peak tailing and peak fronting.

1. Why are my triazole peaks tailing?

Peak tailing, where the latter half of the peak is wider than the front half, is a common issue in HPLC.[1] It can compromise resolution and lead to inaccurate quantification.[2]

  • Potential Causes & Solutions:

CauseSolution
Secondary Interactions Interactions between basic triazole compounds and acidic silanol (B1196071) groups on the silica-based column are a primary cause of tailing.[2][3] To minimize this, operate at a lower mobile phase pH (around 2-3) to suppress the ionization of silanol groups.[1][4] Using a highly deactivated, end-capped column can also reduce these interactions.[2]
Column Overload Injecting too much sample can lead to peak tailing.[5] Dilute your sample and reinject to see if the peak shape improves.
Column Contamination/Degradation Accumulation of contaminants on the column or guard column can cause peak distortion.[6] First, try replacing the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it if it's old or has been used extensively.[4]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of your triazole analyte, it can lead to inconsistent ionization and peak tailing.[7] Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[8]
Extra-column Volume Excessive tubing length or a large detector cell volume can contribute to peak broadening and tailing.[7] Ensure that the tubing connecting the column to the detector is as short as possible and has a narrow internal diameter.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, only some peaks check_all_peaks->no_all_peaks No check_column_overload Dilute sample and reinject yes_all_peaks->check_column_overload check_mobile_phase_pH Is mobile phase pH appropriate for triazole pKa? no_all_peaks->check_mobile_phase_pH overload_resolved Peak shape improves? check_column_overload->overload_resolved yes_overload_resolved Yes overload_resolved->yes_overload_resolved no_overload_resolved No overload_resolved->no_overload_resolved overload_solution Solution: Reduce sample concentration yes_overload_resolved->overload_solution check_column_health Replace guard column no_overload_resolved->check_column_health guard_resolved Tailing resolved? check_column_health->guard_resolved yes_guard_resolved Yes guard_resolved->yes_guard_resolved no_guard_resolved No guard_resolved->no_guard_resolved guard_solution Solution: Regularly replace guard column yes_guard_resolved->guard_solution flush_column Flush or replace analytical column no_guard_resolved->flush_column adjust_pH Adjust mobile phase pH (typically lower for basic triazoles) check_mobile_phase_pH->adjust_pH pH_solution Solution: Optimize mobile phase pH adjust_pH->pH_solution check_secondary_interactions Consider secondary interactions with silanol groups adjust_pH->check_secondary_interactions secondary_interactions_solution Use end-capped column or add mobile phase modifier (e.g., TEA) check_secondary_interactions->secondary_interactions_solution

A flowchart for troubleshooting peak tailing in HPLC.

2. What is causing my triazole peaks to front?

Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can also affect quantification.[9]

  • Potential Causes & Solutions:

CauseSolution
Sample Overload Injecting a sample that is too concentrated is a frequent cause of peak fronting.[10][11] Try diluting your sample to see if the peak shape becomes more symmetrical.
Incompatible Sample Solvent If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[10] Whenever possible, dissolve your sample in the initial mobile phase.
Low Column Temperature In some cases, a column temperature that is too low can contribute to peak fronting.[12] Try increasing the column temperature in small increments to see if it improves the peak shape.
Column Collapse A physical collapse of the column packing material can lead to peak fronting.[9] This is often accompanied by a sudden drop in backpressure. If you suspect column collapse, the column will likely need to be replaced.

Troubleshooting Workflow for Peak Fronting

Troubleshooting Peak Fronting start Peak Fronting Observed check_sample_concentration Is the sample concentration too high? start->check_sample_concentration dilute_sample Dilute sample and reinject check_sample_concentration->dilute_sample shape_improved Peak shape improved? dilute_sample->shape_improved yes_shape_improved Yes shape_improved->yes_shape_improved no_shape_improved No shape_improved->no_shape_improved solution_concentration Solution: Reduce sample concentration yes_shape_improved->solution_concentration check_sample_solvent Is the sample solvent stronger than the mobile phase? no_shape_improved->check_sample_solvent change_solvent Dissolve sample in mobile phase check_sample_solvent->change_solvent solvent_solution Solution: Match sample solvent to mobile phase change_solvent->solvent_solution check_temperature Is the column temperature too low? change_solvent->check_temperature increase_temperature Increase column temperature check_temperature->increase_temperature temp_solution Solution: Optimize column temperature increase_temperature->temp_solution check_column_health Suspect column collapse? (check for pressure drop) increase_temperature->check_column_health replace_column Replace column check_column_health->replace_column

A logical diagram for troubleshooting peak fronting.

Retention Time & Baseline Issues

Consistent retention times and a stable baseline are critical for reliable identification and quantification.

3. Why are my retention times shifting?

Shifting retention times can make peak identification difficult and can indicate a problem with the HPLC system or method.[13]

  • Potential Causes & Solutions:

CauseSolution
Mobile Phase Composition Even small changes in the mobile phase composition can lead to significant shifts in retention time.[14] Prepare fresh mobile phase carefully, ensuring accurate measurements. If using a gradient, ensure the pump is mixing the solvents correctly.
Flow Rate Fluctuations A change in the flow rate will directly impact retention times.[13] Check for leaks in the system and ensure the pump is functioning correctly.
Column Temperature Variations in column temperature can cause retention time drift.[15] Use a column oven to maintain a stable temperature.
Column Equilibration Insufficient column equilibration between runs can lead to drifting retention times, especially in gradient methods.[15] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase pH For ionizable compounds like some triazoles, a change in the mobile phase pH can alter the retention time.[16][17] Ensure the mobile phase is adequately buffered to maintain a stable pH.

4. What is causing baseline noise or drift?

A noisy or drifting baseline can interfere with the detection and integration of peaks, especially those with low concentrations.[18][19]

  • Potential Causes & Solutions:

CauseSolution
Mobile Phase Contamination Impurities in the mobile phase solvents or reagents can cause baseline noise and ghost peaks.[6][20] Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.
Air Bubbles in the System Air bubbles in the pump, detector, or tubing can cause significant baseline noise.[21] Degas the mobile phase thoroughly and purge the system to remove any trapped air.
Detector Issues A dirty flow cell or a failing lamp in the UV detector can lead to baseline noise and drift.[20][21] Flush the flow cell with a suitable solvent. If the problem persists, the lamp may need to be replaced.
Pump Malfunction Inconsistent solvent delivery from the pump can cause a pulsating baseline.[18] Check the pump's check valves and seals for wear and tear.
Temperature Fluctuations Changes in the ambient temperature can affect the detector and cause baseline drift.[19] Maintain a stable room temperature and use a column oven.

Troubleshooting Workflow for Baseline Noise

Troubleshooting Baseline Noise start Baseline Noise Observed check_mobile_phase Is the mobile phase fresh and of high purity? start->check_mobile_phase prepare_fresh_mp Prepare fresh, HPLC-grade mobile phase check_mobile_phase->prepare_fresh_mp mp_resolved Noise resolved? prepare_fresh_mp->mp_resolved yes_mp_resolved Yes mp_resolved->yes_mp_resolved no_mp_resolved No mp_resolved->no_mp_resolved mp_solution Solution: Use fresh, high-purity mobile phase yes_mp_resolved->mp_solution check_degassing Is the mobile phase properly degassed? no_mp_resolved->check_degassing degas_mp Degas mobile phase and purge system check_degassing->degas_mp degas_solution Solution: Ensure thorough degassing degas_mp->degas_solution check_detector Is the detector flow cell clean? degas_mp->check_detector flush_cell Flush detector flow cell check_detector->flush_cell cell_resolved Noise resolved? flush_cell->cell_resolved yes_cell_resolved Yes cell_resolved->yes_cell_resolved no_cell_resolved No cell_resolved->no_cell_resolved cell_solution Solution: Clean detector flow cell regularly yes_cell_resolved->cell_solution check_lamp Check detector lamp status no_cell_resolved->check_lamp replace_lamp Replace detector lamp if necessary check_lamp->replace_lamp check_pump Is the baseline pulsating? replace_lamp->check_pump service_pump Service pump (check valves, seals) check_pump->service_pump pump_solution Solution: Regular pump maintenance service_pump->pump_solution

A systematic approach to diagnosing baseline noise.

Experimental Protocols

Detailed and consistent experimental protocols are key to reproducible results. Below are examples of protocols for sample preparation and HPLC conditions for triazole analysis.

Protocol 1: Protein Precipitation for Triazoles in Plasma

This is a common and straightforward method for preparing plasma samples for HPLC analysis.[22][23]

  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate the plasma.

  • Internal Standard Addition: To 500 µL of plasma, add a known concentration of an internal standard (e.g., another triazole not present in the sample).[24]

  • Protein Precipitation: Add 750 µL of cold acetonitrile (B52724) to the plasma sample.[24]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[24]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 8,000 x g) for 10 minutes to pellet the precipitated proteins.[24]

  • Supernatant Collection: Carefully collect the clear supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 250 µL) of the initial mobile phase.[24]

  • Injection: Inject an appropriate volume (e.g., 50 µL) into the HPLC system.[24]

Protocol 2: General HPLC Conditions for Triazole Analysis

These are starting conditions that can be optimized for specific triazole compounds.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 3.5) and an organic solvent (e.g., acetonitrile).[22]

  • Elution Mode: Gradient elution is often preferred for separating multiple triazoles with different polarities.[25][26] An example gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min.[24]

  • Column Temperature: 35°C.[24]

  • Detection: UV detection at a wavelength appropriate for the triazoles of interest (e.g., 250 nm or 262 nm).[22][24]

  • Injection Volume: 50 µL.[24]

Example Gradient Elution Program

Time (minutes)% Acetonitrile% Aqueous Buffer
0.03070
10.07030
12.07030
12.13070
15.03070

Data Summary Tables

The following tables summarize key quantitative data for triazole analysis to aid in method development and troubleshooting.

Table 1: Common HPLC Columns for Triazole Analysis

Column TypeDimensionsParticle SizeApplication
C184.6 x 150 mm5 µmGeneral purpose for a wide range of triazoles.
C6-Phenyl4.6 x 150 mm5 µmGood for separating triazoles with aromatic rings.[22]
Polar-Embedded4.6 x 100 mm3 µmCan provide better peak shape for basic triazoles.

Table 2: Mobile Phase Buffers and pH for Triazole Analysis

BufferpH RangeComments
Phosphate Buffer2.0 - 4.0Commonly used to suppress silanol interactions and improve peak shape for basic triazoles.[22]
Formate Buffer2.5 - 4.5Volatile buffer, suitable for LC-MS applications.
Acetate Buffer3.8 - 5.8Can be used when a less acidic pH is required.

References

Troubleshooting Chromatographic Peak Shape Issues for Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An exceptional research and development team is the cornerstone of our success. We are committed to providing our clients with the highest quality products and services.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and resolving common peak shape problems—tailing and fronting—encountered during the chromatographic analysis of triazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing triazole compounds?

A1: Peak tailing in triazole analysis is frequently caused by secondary interactions between the basic nitrogen atoms in the triazole ring and active sites on the stationary phase, such as acidic silanol (B1196071) groups on silica-based columns.[1][2][3] This interaction creates a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in an asymmetric peak.[2] Other significant causes include column overload, physical issues with the column (like voids or blockages), and improper mobile phase conditions.[1][4][5]

Q2: What typically causes peak fronting in chromatography?

A2: Peak fronting, where the peak's leading edge is sloped, is most often a result of column overload, either from injecting too high a concentration (mass overload) or too large a volume of sample.[4][6][7][8] It can also be caused by using a sample solvent that is significantly stronger (higher elution strength) than the mobile phase, which causes the analyte band to spread before it reaches the column.[5][9][10] Physical column degradation, such as a collapsed packing bed, can also lead to fronting peaks.[5][6]

Q3: How does the mobile phase pH impact the peak shape of triazoles?

A3: Mobile phase pH is critical for controlling the ionization state of both the triazole analyte and the stationary phase.[1] Many triazoles are basic compounds. At a mobile phase pH above 3-4, residual silanol groups on a silica-based column become ionized (negatively charged), strongly interacting with protonated (positively charged) basic triazoles.[2][3] This electrostatic interaction is a primary cause of peak tailing. Operating at a lower pH (e.g., pH 3) can suppress the ionization of silanol groups, minimizing these secondary interactions and significantly improving peak symmetry.[2][11]

Q4: Can the choice of sample solvent affect my results?

A4: Absolutely. The sample solvent's elution strength relative to the mobile phase can dramatically impact peak shape.[9][12] If the sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% acetonitrile (B52724) in a reversed-phase method with a highly aqueous mobile phase), it can cause the analyte to travel through the column too quickly and without proper focusing, leading to broadened or fronting peaks.[10][11] Conversely, using a solvent weaker than the mobile phase can help focus the analyte at the head of the column, resulting in sharper peaks.[9]

Troubleshooting Guide: Peak Tailing

Peak tailing is characterized by a peak asymmetry factor > 1, where the latter half of the peak is broader than the front half.

Logical Troubleshooting Workflow

This workflow provides a step-by-step process for diagnosing and resolving peak tailing.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Suspect Physical Issue (Void, Frit Blockage, Dead Volume) check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction (Analyte-Specific) check_all_peaks->chemical_issue No check_void Check for column void/ replace inlet frit physical_issue->check_void check_connections Check fittings and tubing for dead volume check_void->check_connections replace_column Replace column check_connections->replace_column reduce_load Reduce Sample Load (Dilute or Inject Less) chemical_issue->reduce_load peak_improves Does peak shape improve? reduce_load->peak_improves overload Issue: Column Overload peak_improves->overload Yes optimize_method Optimize Method Chemistry peak_improves->optimize_method No lower_ph Lower Mobile Phase pH (e.g., to pH 3) optimize_method->lower_ph add_modifier Add Mobile Phase Modifier (e.g., TEA, Formic Acid) optimize_method->add_modifier use_deactivated_column Use End-Capped or Inert Column optimize_method->use_deactivated_column

Caption: A flowchart for troubleshooting peak tailing in HPLC.

Mechanism of Silanol Interaction with Triazoles

The primary chemical cause of peak tailing for basic compounds like triazoles is the interaction with residual silanol groups on silica-based stationary phases.

Caption: Interaction between triazoles and silica (B1680970) surfaces at different pH levels.

Experimental Solutions & Protocols

1. Optimization of Mobile Phase pH

This experiment demonstrates how adjusting mobile phase pH can mitigate peak tailing for a model triazole compound, Anastrozole.[2]

  • Objective: To show the effect of mobile phase pH on the peak asymmetry of a basic triazole.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 10 mM Phosphate Buffer (adjusted to desired pH)

    • Gradient: 60:40 (A:B)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 215 nm

    • Analyte: Anastrozole (50 µg/mL)

  • Procedure:

    • Prepare separate batches of Mobile Phase B at pH 7.0 and pH 3.0.

    • Equilibrate the column with the pH 7.0 mobile phase for 20 minutes.

    • Inject the Anastrozole standard and record the chromatogram. Calculate the peak asymmetry factor.

    • Flush the system and column thoroughly.

    • Equilibrate the column with the pH 3.0 mobile phase for 20 minutes.

    • Inject the Anastrozole standard again and record the chromatogram. Calculate the new peak asymmetry factor.

  • Results Summary:

Mobile Phase pHPeak Asymmetry Factor (Typical)Peak Shape
7.0> 2.0Tailing
3.0~ 1.1Symmetrical

2. Protocol for Using a Mobile Phase Additive

Adding a competitive base like triethylamine (B128534) (TEA) can mask active silanol sites, improving peak shape without drastically lowering the pH.

  • Objective: To improve peak symmetry by adding a silanol-masking agent to the mobile phase.

  • Procedure:

    • Prepare the aqueous portion of your mobile phase (e.g., buffered water).

    • To every 1 liter of the aqueous mobile phase, add 0.1% v/v of triethylamine (1 mL of TEA).

    • Adjust the final mobile phase to the desired pH using an acid like phosphoric acid or formic acid.

    • Filter the mobile phase using a 0.45 µm filter.

    • Equilibrate the column and inject the sample. Note: Always use a dedicated column for methods containing ion-pairing reagents or modifiers like TEA, as they can be difficult to remove completely.

Troubleshooting Guide: Peak Fronting

Peak fronting is characterized by a peak asymmetry factor < 1, where the front of the peak is less steep than the back.

Key Causes and Solutions
CauseDiagnosisRecommended Solution(s)
Column Overload (Mass/Concentration) [8][13]Peak shape improves upon sample dilution. Retention time may decrease as concentration increases.1. Dilute the Sample: Reduce the analyte concentration to fall within the column's linear range. 2. Reduce Injection Volume: Inject a smaller volume of the sample.[4][5] 3. Use a Higher Capacity Column: Select a column with a larger diameter, longer length, or a stationary phase with a higher carbon load or pore size.
Column Overload (Volume) [14]Peak shape deteriorates as injection volume increases, even if the total mass injected is constant. Often affects early eluting peaks most.1. Reduce Injection Volume: Keep the injection volume as small as possible, ideally <1-2% of the peak volume. 2. Match Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent.[5]
Sample Solvent Effect [9][10]Peaks are broad or fronting when the sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% ACN for a 90% water mobile phase).1. Reconstitute Sample: Evaporate the strong solvent and reconstitute the sample in the initial mobile phase. 2. Use Co-injection: Some autosamplers can aspirate a plug of weaker solvent (like water) along with the sample to dilute it online before it reaches the column.[10]
Column Bed Collapse / Void [6]All peaks in the chromatogram exhibit fronting. A sudden increase in peak fronting may be observed after a pressure spike.1. Use a Guard Column: A guard column can protect the analytical column from particulate matter and pressure shocks.[15] 2. Check for Voids: Disconnect the column and inspect the inlet; a void may be visible. 3. Replace Column: A collapsed column bed is irreversible and requires column replacement.
Protocol for Diagnosing Column Overload
  • Objective: To determine if peak fronting is caused by mass or volume overload.

  • Procedure:

    • Prepare a stock solution of your triazole standard at a high concentration (e.g., 1 mg/mL).

    • Test for Mass Overload:

      • Inject 5 µL of the stock solution. Record the peak shape.

      • Dilute the stock solution 10-fold (to 0.1 mg/mL).

      • Inject 5 µL of the diluted solution.

      • Analysis: If the peak shape improves significantly at the lower concentration, mass overload is the cause.[1]

    • Test for Volume Overload:

      • Take the diluted solution (0.1 mg/mL) from the previous step.

      • Inject a large volume, for example, 50 µL. Record the peak shape.

      • Analysis: If the peak shape is now distorted (fronting or broad) compared to the small injection of the same concentration, volume overload is the issue.[8]

References

Technical Support Center: Optimization of Sample Preparation for Triazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their sample preparation workflows.

General Troubleshooting and FAQs

This section addresses common challenges encountered during the analysis of triazoles in complex biological matrices.

Q1: My analytical results are inconsistent. Could this be a sample stability issue?

A: Yes, inconsistent results can be a sign of analyte instability. Triazoles can be susceptible to degradation depending on storage conditions and the sample matrix. For instance, some mercapto-triazoles are prone to oxidation, which can lead to the formation of disulfide bridges.[1]

Troubleshooting Steps for Sample Stability:

  • Storage Conditions: Store solid samples and solutions under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]

  • Temperature: For biological samples, ensure they are stored at appropriate low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.

  • pH: The stability of triazoles can be pH-dependent. Ensure the pH of your sample and extraction solvents is optimized for the stability of your target analyte.

Q2: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do to minimize them?

A: Matrix effects are a common challenge in LC-MS/MS analysis, caused by co-eluting endogenous components that suppress or enhance the ionization of the target analyte.[2][3] This can compromise the accuracy and reproducibility of your method.[3]

Strategies to Reduce Matrix Effects:

  • Optimize Sample Cleanup: The most effective way to reduce matrix effects is to improve the removal of interfering components during sample preparation.

    • Solid-Phase Extraction (SPE): SPE often provides cleaner extracts compared to protein precipitation.[4] Molecularly Imprinted Solid-Phase Extraction (MISPE) can offer even greater selectivity and recovery.[4][5]

    • Liquid-Liquid Extraction (LLE): Optimizing the solvent system can improve the selective extraction of triazoles.

  • Chromatographic Separation: Improve the separation of triazoles from matrix components. A lipophilicity-matched chromatographic separation strategy, for example using a C8 column instead of a C18 for some triazoles, has been shown to effectively minimize matrix effects.[3]

  • Use of Internal Standards: Isotopically labeled internal standards are highly recommended as they can help compensate for matrix effects and other variations in the analytical process.[6]

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may also lower the analyte concentration below the limit of quantification.

  • Advanced MS Techniques: Techniques like Differential Mobility Spectrometry (DMS) can be employed to improve selectivity and reduce signal interferences from co-eluting matrix compounds.[6][7]

Q3: My recovery is low and variable. What are the potential causes and solutions?

A: Low and inconsistent recovery can stem from several factors in the sample preparation process.

Potential Causes and Solutions:

  • Suboptimal Extraction Method: The chosen method (e.g., protein precipitation, LLE, SPE) may not be efficient for your specific analyte and matrix. It is crucial to select and validate the appropriate technique. For instance, acetonitrile (B52724) is often a more efficient extraction solvent for triazoles in animal-origin samples compared to ethyl acetate.[8]

  • Incorrect pH: The pH of the sample and extraction solvents can significantly impact the extraction efficiency of ionizable compounds like triazoles. Adjusting the pH to suppress the ionization of the analyte can improve its partitioning into an organic solvent or retention on an SPE sorbent.

  • Insufficient Phase Separation (LLE): In liquid-liquid extraction, ensure complete separation of the aqueous and organic layers to prevent loss of analyte. Centrifugation can aid in this process.

  • Improper SPE Elution: The elution solvent in SPE may not be strong enough to desorb the analyte completely from the sorbent. Test different elution solvents and volumes.

  • Analyte Adsorption: Analytes can adsorb to plasticware or glassware. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.

Protein Precipitation (PPT) Troubleshooting Guide

Protein precipitation is a common, simple, and rapid method for sample preparation, especially for biological fluids like plasma and serum.[9][10]

Q4: Which precipitating agent should I use for my plasma/serum samples?

A: The choice of precipitating agent depends on the specific triazole and the analytical method. Organic solvents and acids are the two main categories.

  • Acetonitrile: This is a widely used and effective precipitating agent that provides efficient protein removal and is compatible with reversed-phase HPLC.[10][11] It is often the preferred choice due to its simplicity and effectiveness.[10]

  • Methanol: Also commonly used, often in combination with acetonitrile.[9]

  • Trichloroacetic Acid (TCA): TCA is very effective at protein removal. It has been identified as an optimal precipitant for achieving minimal ionization effect in LC-MS/MS when used with specific mobile phases.[12]

  • Zinc Sulfate: This salt is another option for protein precipitation.[12]

Data Presentation: Protein Removal Efficiency

The following table summarizes the efficiency of different precipitating agents in plasma.

Precipitating AgentRatio (Precipitant:Plasma)Protein Removal EfficiencyReference
Acetonitrile2:1>96%[12]
Trichloroacetic Acid (TCA)2:1~92%[12]
Zinc Sulfate2:1~91%[12]
Methanol/Acetonitrile/Acetone4:198.5% (vs. 76.9% for Acetone alone)[13]
Q5: I'm seeing filter clogging and high backpressure on my HPLC/UPLC system after protein precipitation. How can I fix this?

A: This is a common issue caused by incomplete protein removal, leading to the precipitation of residual proteins in the analytical column.

Troubleshooting Steps:

  • Optimize Centrifugation: Increase the centrifugation speed and/or time to ensure a compact protein pellet and a clear supernatant.

  • Use a Lower Temperature: Performing the precipitation and centrifugation at a lower temperature (e.g., using cold acetonitrile) can improve protein removal.[11]

  • Supernatant Transfer: Carefully aspirate the supernatant without disturbing the protein pellet.

  • Post-Centrifugation Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to filter the supernatant before injection. This is a critical step to protect your column and instrument.

  • Re-evaluate Precipitant-to-Sample Ratio: An insufficient volume of the precipitating agent may lead to incomplete protein removal. A ratio of 2:1 or 3:1 (solvent:sample) is common.

Experimental Protocol: Protein Precipitation for Triazoles in Serum

This protocol is adapted from a method for the simultaneous measurement of voriconazole, posaconazole, and itraconazole (B105839) in human serum.[11]

  • Sample Collection: Collect 200 µL of serum or plasma.

  • Precipitation: Add 400 µL of cold acetonitrile (or another appropriate organic solvent) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: Inject the filtrate into the HPLC or LC-MS/MS system.

Visualization: Protein Precipitation Workflow

G Protein Precipitation Workflow cluster_0 Sample Preparation cluster_1 Analysis A 1. Add Sample (e.g., 200 µL Serum) B 2. Add Precipitant (e.g., 400 µL Cold Acetonitrile) A->B C 3. Vortex (1-2 minutes) B->C D 4. Centrifuge (10,000 rpm, 10 min) C->D E 5. Collect Supernatant D->E F 6. Inject into LC-MS/MS System E->F Optional Filtration

Caption: A typical workflow for sample cleanup using protein precipitation.

Solid-Phase Extraction (SPE) Troubleshooting Guide

SPE is a powerful technique for sample cleanup and concentration, often resulting in cleaner extracts and lower matrix effects compared to PPT.[14][15]

Q6: How do I choose the right SPE sorbent for triazole analysis?

A: The choice of sorbent depends on the physicochemical properties of the triazole and the nature of the sample matrix.

  • Reversed-Phase (e.g., C18, Phenyl): These are suitable for moderately polar to non-polar triazoles. The retention mechanism is based on hydrophobic interactions. A Phenyl C6 column has been used successfully for the analysis of five systemic antifungals.[16]

  • Polymeric Sorbents (e.g., Agilent Bond Elut Plexa): These can offer high capacity and are stable across a wide pH range, making them versatile for various triazoles.[16]

  • Carbon-Based Sorbents (e.g., Supelco's ENVI-Carb): These are effective for extracting small polar compounds like 1,2,4-triazole (B32235) from aqueous samples like groundwater, achieving high recovery rates.[14][15]

  • Molecularly Imprinted Polymers (MIPs): For highly selective extraction from complex matrices, MISPE cartridges can provide superior selectivity and recovery compared to standard sorbents.[4][5]

Q7: My analyte is not being retained on the SPE cartridge. What should I do?

A: Poor retention is usually due to an issue with the conditioning/equilibration or loading steps.

Troubleshooting Steps:

  • Check Sorbent Conditioning: Ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or a buffer) before loading the sample. Skipping these steps will lead to poor and inconsistent retention.

  • Adjust Sample pH: For ionizable triazoles, the pH of the sample during loading is critical. Adjust the pH to ensure the analyte is in a neutral, un-ionized state to maximize hydrophobic interaction with a reversed-phase sorbent.

  • Reduce Organic Solvent in Sample: If your sample contains a high percentage of organic solvent, it may prevent the analyte from retaining on the sorbent. Dilute the sample with an aqueous buffer if necessary.

  • Verify Sorbent Choice: The chosen sorbent may not be appropriate for your analyte. A more polar analyte may require a different type of sorbent (e.g., a polar-enhanced polymer or a normal-phase sorbent).

Experimental Protocol: Solid-Phase Extraction for Triazoles in Plasma

This protocol is for the simultaneous quantification of five triazoles and one metabolite in human plasma using a polymeric SPE cartridge.[16]

  • Sample Pre-treatment: Add 300 µL of plasma to 750 µL of an internal standard solution. Adjust pH to 2.

  • Cartridge Conditioning: Condition an Agilent Bond Elut Plexa (30 mg) cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Apply the 1 mL pre-treated sample to the cartridge.

  • Washing:

    • Wash with 1 mL of 1% NH₄OH.

    • Wash with 1 mL of a water:methanol (70:30) mixture.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the residue in 80 µL of a water:methanol (50:50) mixture for analysis.

Visualization: Solid-Phase Extraction Workflow

G Solid-Phase Extraction (SPE) Workflow cluster_0 SPE Cartridge Steps cluster_1 Post-Elution Processing cluster_2 Analysis A 1. Condition (Methanol) B 2. Equilibrate (Water) A->B C 3. Load Sample B->C D 4. Wash (Remove Interferences) C->D E 5. Elute (Collect Analytes) D->E F 6. Evaporate Eluate E->F G 7. Reconstitute F->G H 8. Inject into LC-MS/MS System G->H

References

Technical Support Center: Overcoming Low Yields in Multi-Step Triazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during synthesis, with a focus on improving reaction yields.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields in the multi-p-step synthesis of triazole derivatives, particularly focusing on the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.

Issue 1: Low or No Product Formation in CuAAC Reaction

Question: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is resulting in a low yield or no desired triazole product. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in CuAAC reactions are a frequent challenge and can stem from several factors, primarily related to catalyst activity, reagent quality, and reaction conditions.[1]

Potential Causes and Solutions:

  • Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.[1]

    • Solution:

      • Use a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[2] It is crucial to use a freshly prepared solution of sodium ascorbate as it can degrade over time.[2]

      • Degas your solvents to remove dissolved oxygen.[2]

      • Utilize a stabilizing ligand to protect the Cu(I) catalyst from oxidation and aggregation.[1][2] For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[2]

  • Poor Reagent Quality or Stoichiometry: Impurities in the azide (B81097) or alkyne starting materials can interfere with the reaction.[1] Incorrect stoichiometry can also lead to incomplete conversion.

    • Solution:

      • Ensure the purity of your starting materials. If necessary, purify the azide and alkyne before use.

      • Optimize the azide-to-alkyne ratio. Using a slight excess (e.g., 1.1-2 fold) of one of the reactants can drive the reaction to completion.[2]

  • Suboptimal Reaction Conditions: Factors such as solvent, pH, and temperature play a critical role in the reaction efficiency.

    • Solution:

      • Solvent: The reaction can be performed in a variety of solvents, including water and mixtures of water with organic solvents like alcohols, DMSO, and DMF.[3] Avoid using acetonitrile (B52724) as it can coordinate with the copper catalyst.[3]

      • pH: For bioconjugation reactions, a pH range of 7-7.5 is generally optimal.[4] Buffers such as PBS and HEPES are commonly used.[4] Avoid Tris buffers, as they can chelate copper and inhibit the reaction.[4]

      • Temperature: While many CuAAC reactions proceed at room temperature, for sterically hindered substrates, increasing the reaction temperature may be beneficial.[5]

Issue 2: Presence of Side Products

Question: I am observing significant side product formation in my reaction mixture, which is complicating purification and reducing the yield of my target triazole. What are the common side reactions and how can they be minimized?

Answer:

A common side reaction in CuAAC is the Glaser coupling, which is the homocoupling of the alkyne starting material.[1] This consumes the alkyne and reduces the overall yield of the desired triazole.

Potential Causes and Solutions:

  • Excess Oxygen: The presence of oxygen can promote the oxidative homocoupling of alkynes.

    • Solution:

      • Thoroughly degas all solvents and reagents before starting the reaction.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Ligand or Catalyst Concentration: The choice and concentration of the ligand and catalyst can influence the rate of side reactions.

    • Solution:

      • Use a stabilizing ligand to prevent unwanted side reactions. A ligand-to-copper ratio of 1:1 to 5:1 is typically recommended.[2]

      • Optimize the catalyst concentration. While a higher catalyst loading can increase the reaction rate, it may also promote side reactions.

Frequently Asked Questions (FAQs)

Q1: How critical is the order of reagent addition in a CuAAC reaction?

A1: The order of addition is important. It is best practice to pre-mix the copper source (e.g., CuSO₄) and the ligand before adding them to the reaction mixture containing the azide and alkyne. The reducing agent (e.g., sodium ascorbate) should be added last to initiate the reaction.[5][6] Adding ascorbate to the copper solution in the absence of a ligand should be avoided.[5]

Q2: My starting materials (azide or alkyne) are poorly soluble in the reaction solvent. How can I address this?

A2: Poor solubility can lead to lower effective concentrations of the reactants. You can try adding a minimal amount of a compatible organic co-solvent, such as DMSO or acetonitrile, to improve solubility.[7] However, the concentration of the organic co-solvent should be kept low (typically <10-15%) to avoid potential negative effects on the reaction kinetics and, in the case of biomolecules, to prevent denaturation.[7]

Q3: I am working with sensitive biomolecules. Are there any special considerations to prevent their degradation?

A3: Yes, the copper catalyst and sodium ascorbate system can generate reactive oxygen species (ROS) that may damage sensitive biomolecules.[5] To mitigate this, you can:

  • Use at least five equivalents of a water-soluble ligand like THPTA relative to copper to help intercept and reduce ROS.[5]

  • Add a scavenger, such as aminoguanidine, to intercept byproducts of ascorbate oxidation that can modify proteins.[5]

Q4: My purification by column chromatography is difficult, and the product is streaking on the TLC plate. What can I do?

A4: Streaking is often due to the compound being too polar for the chosen solvent system or interacting strongly with the stationary phase.[8]

  • Adjust Solvent Polarity: Gradually increase the polarity of your eluent. For polar compounds, adding a small amount of a more polar solvent like methanol (B129727) can help.[8] For basic compounds, a modifier like triethylamine (B128534) can be added, while acetic acid can be used for acidic compounds.[8]

  • Check Solubility: Ensure your compound is fully dissolved in the eluent before loading it onto the column.[8]

Q5: After recrystallization, my yield is very low. How can I improve this?

A5: Low yield after recrystallization can be due to using too much solvent or the compound being too soluble in the chosen solvent.[8][9]

  • Use the minimum amount of hot solvent necessary to dissolve your compound.[9]

  • Cool the solution in an ice bath to maximize crystal precipitation before filtration.[9]

  • You can try to recover more product by concentrating the mother liquor and performing a second recrystallization.[9]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in CuAAC Reactions

Problem Potential Cause Recommended Solution
Low or No Product Inactive Catalyst (Cu(I) oxidation)Use a fresh solution of a reducing agent (e.g., sodium ascorbate). Degas solvents. Use a stabilizing ligand (e.g., THPTA).[2][4]
Poor Reagent QualityVerify the purity of azide and alkyne starting materials.
Incorrect StoichiometryOptimize the azide:alkyne ratio (e.g., 1.1-2 fold excess of one).[2]
Suboptimal Reaction ConditionsScreen different solvents, adjust pH (typically 7.0-7.5 for bioconjugation), and optimize temperature.[2][4]
Side Product Formation (e.g., Alkyne Homocoupling) Presence of OxygenDegas solvents and run the reaction under an inert atmosphere.
Inappropriate Ligand/Catalyst RatioOptimize the ligand:copper ratio (typically 1:1 to 5:1).[2]

Table 2: Optimization of CuAAC Reaction Parameters

Parameter Typical Range for Optimization Notes
Copper Concentration 50 µM to 500 µMHigher concentrations may be needed for hindered substrates.[2]
Ligand:Copper Ratio 1:1, 2:1, 5:1A higher ratio can improve catalyst stability.[2][6]
Reducing Agent (Sodium Ascorbate) Concentration 1 mM to 10 mMShould always be prepared fresh.[2]
Reaction Time 1-4 hoursCan be longer for sterically hindered substrates.[2]
Temperature Room Temperature to 37°CHigher temperatures can increase the rate for challenging substrates.[7]

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation of Stock Solutions:

    • Prepare stock solutions of your azide and alkyne in a suitable solvent (e.g., DMSO, water).

    • Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).

    • Prepare a stock solution of a suitable ligand (e.g., THPTA) in water (e.g., 100 mM).

    • Crucially, prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM) immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide and alkyne from their stock solutions to the desired final concentrations.

    • Add sufficient solvent to reach the desired reaction volume.

    • In a separate tube, pre-mix the CuSO₄ solution and the ligand solution. For example, to achieve a final copper concentration of 100 µM with a 5-fold excess of ligand, you would mix appropriate volumes to get final concentrations of 100 µM CuSO₄ and 500 µM ligand. Let this mixture stand for 1-2 minutes.[6]

    • Add the copper/ligand premix to the reaction tube containing the azide and alkyne.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM.[6]

    • Gently mix the reaction components.

    • Incubate at room temperature for 1-4 hours. If using fluorescent reagents, protect the reaction from light.[2]

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Once the reaction is complete, purify the product using a suitable method such as column chromatography, recrystallization, or size-exclusion chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Triazole Synthesis catalyst Is the Cu(I) Catalyst Active? start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? catalyst->reagents Yes solution1 Add Fresh Reducing Agent (NaAsc) Degas Solvents Use Stabilizing Ligand catalyst->solution1 No conditions Are Reaction Conditions Optimal? reagents->conditions Yes solution2 Use High-Purity Reagents Prepare Fresh NaAsc Solution Optimize Azide:Alkyne Ratio reagents->solution2 No substrate Are there Substrate-Specific Issues? conditions->substrate Yes solution3 Optimize Ligand:Copper Ratio Screen Solvents & pH Adjust Temperature & Time conditions->solution3 No solution4 Increase Reaction Time/Temperature Increase Catalyst/Ligand Concentration Consider Alternative Chemistry substrate->solution4 Yes end_node Improved Yield substrate->end_node No solution1->catalyst solution2->reagents solution3->conditions solution4->end_node

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Multi_Step_Synthesis_Workflow cluster_0 Starting Material Synthesis cluster_1 Core Reaction cluster_2 Post-Synthesis Azide_Prep Azide Synthesis CuAAC CuAAC Reaction (Azide + Alkyne) Azide_Prep->CuAAC Alkyne_Prep Alkyne Synthesis Alkyne_Prep->CuAAC Purification Purification (Chromatography/Recrystallization) CuAAC->Purification Crude Triazole Characterization Characterization (NMR, MS, etc.) Purification->Characterization Pure Triazole Derivative

Caption: General workflow for multi-step triazole derivative synthesis.

References

Validation & Comparative

The Ascendancy of the 1,2,4-Triazol-5-one Scaffold in Modern Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic profiles is perpetual. Among the plethora of heterocyclic compounds, the 1,2,4-triazol-5-one (B2904161) nucleus and its analogs have emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the this compound scaffold against other prominent five-membered heterocyclic compounds in the context of anticancer drug design, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to Heterocyclic Scaffolds in Oncology

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in various biological interactions, including hydrogen bonding, and their structural diversity allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] In anticancer drug discovery, scaffolds like pyrazoles, oxadiazoles, and thiadiazoles are frequently employed to design enzyme inhibitors, receptor antagonists, and agents that disrupt cellular signaling pathways crucial for tumor growth and survival.

The 1,2,4-triazole (B32235) ring, in particular, is a bioisostere of amide, ester, and carboxylic acid functionalities, offering improved metabolic stability and potent interactions with biological targets.[2][3] The this compound (or its thio-analog, 1,2,4-triazole-3-thione) core combines these favorable properties, making it a focal point of contemporary drug design efforts.

Comparative Analysis: Anticancer Activity

The true measure of a scaffold's utility lies in its performance. The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of derivatives based on 1,2,4-triazole-3-thione (a close analog of this compound), 1,3,4-oxadiazole, 1,3,4-thiadiazole, and pyrazole (B372694) against common human cancer cell lines, providing a quantitative basis for comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) Against MCF-7 (Human Breast Adenocarcinoma)
Compound ClassDerivative ExampleIC₅₀ (µM) vs. MCF-7Reference
1,2,4-Triazole-3-thione 4,5-disubstituted derivative (Comp. 6)4.23[4][5]
1,3,4-OxadiazoleOxadiazole-based derivative (Comp. 1)5.897[6]
1,3,4-Thiadiazole2-amino-5-phenyl derivative (Comp. 77)63.2[7]
PyrazolePyrazole-naphthyl derivative5.8[1]
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) Against A549 (Human Lung Carcinoma)
Compound ClassDerivative ExampleIC₅₀ (µM) vs. A549Reference
1,2,4-Triazole Triazole-chalcone (Comp. 10q)25.58[8]
1,3,4-OxadiazoleMercapto acetylamido derivative (Comp. 4i)1.59[9]
1,3,4-ThiadiazoleCiprofloxacin-based derivative (Comp. 1l)2.79[10]
PyrazolePyrazole-benzoxazine hybrid (Comp. 22)2.82[11]

Analysis: The compiled data indicates that while all scaffolds can produce highly potent compounds, 1,2,4-triazole-3-thione derivatives demonstrate exceptional potency against the MCF-7 breast cancer cell line, comparable to the best-performing pyrazole derivatives and outperforming many tested oxadiazole and thiadiazole examples in this specific context.[1][4][5] Against the A549 lung cancer cell line, oxadiazole, thiadiazole, and pyrazole derivatives have shown remarkable efficacy, with some compounds exhibiting IC₅₀ values in the low micromolar range.[9][10][11] This highlights the importance of scaffold selection and substitution patterns based on the specific cancer type and molecular target.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of 1,2,4-triazole derivatives often stems from their ability to inhibit critical enzymes in signaling pathways that drive cancer progression. Two such pathways are the PI3K/AKT and the Wnt/β-catenin cascades.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in human cancers.[8] Small molecule inhibitors targeting PI3K are a promising therapeutic strategy.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 1,2,4-Triazole Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT signaling pathway by a 1,2,4-triazole compound.

The Wnt/β-catenin Pathway and Tankyrase Inhibition

The Wnt/β-catenin signaling pathway is crucial for cell fate determination and proliferation. Its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[12] Tankyrase (TNKS) is an enzyme that promotes the degradation of Axin, a key component of the β-catenin destruction complex.[13] Inhibiting Tankyrase stabilizes Axin, leading to β-catenin degradation and suppression of Wnt signaling. 1,2,4-triazole scaffolds have been successfully developed into potent Tankyrase inhibitors.[14][15]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Axin_off Axin BetaCatenin_off β-catenin Axin_off->BetaCatenin_off APC_off APC APC_off->BetaCatenin_off GSK3B_off GSK3β GSK3B_off->BetaCatenin_off P Degradation Proteasomal Degradation BetaCatenin_off->Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled TNKS Tankyrase (TNKS) Frizzled->TNKS Activates Axin_on Axin TNKS->Axin_on PARsylates for Degradation BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF Gene Target Gene Transcription TCF_LEF->Gene Inhibitor 1,2,4-Triazole Inhibitor Inhibitor->TNKS

Caption: Wnt signaling modulation via Tankyrase inhibition by a 1,2,4-triazole compound.

Experimental Protocols

Reproducibility and methodological rigor are paramount in drug discovery. Below are detailed protocols for key assays used to evaluate the compounds discussed.

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

References

A Comparative Analysis of the Bioactivity of 1,2,4-Triazol-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 1,2,4-triazol-5-one (B2904161) derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and antifungal agents. This guide provides a comparative overview of the bioactivity of selected this compound and related triazole derivatives, supported by experimental data from various studies. The information is presented to facilitate objective comparison and to aid in the strategic design of novel therapeutic agents.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various 1,2,4-triazole derivatives, collated from multiple research articles. It is crucial to note that the experimental conditions, such as cell lines, microbial strains, and specific assay protocols, may vary between studies. Therefore, direct comparison of absolute values should be approached with caution.

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is a significant area of investigation. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives (IC₅₀ in µM)

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
7d 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-oneHeLa<12[1][2]
7e 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-oneHeLa<12[1][2]
10a 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dioneMCF-76.43[1][2]
10a 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dioneHeLa5.6[1][2]
10a 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dioneA54921.1[1][2]
10d 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dioneMCF-710.2[1]
10d 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dioneHeLa9.8[1]
10d 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dioneA54916.5[1]
17 1,2,3-triazole linked to 1,2,4-triazoleMCF-70.31[3]
22 1,2,3-triazole linked to 1,2,4-triazoleMCF-73.31[3]
22 1,2,3-triazole linked to 1,2,4-triazoleCaco-24.98[3]
25 1,2,3-triazole linked to 1,2,4-triazoleMCF-74.46[3]
25 1,2,3-triazole linked to 1,2,4-triazoleCaco-27.22[3]
8c Thiazolo[3,2-b][3][4][5]-triazole-Mean GI₅₀ 1.37[6]
8c 1,2,4-triazole scaffold-EGFR inhibition IC₅₀ = 3.6

Note: Specific structures for each compound ID can be found in the cited references.

Antimicrobial and Antifungal Activity

1,2,4-triazole derivatives have also demonstrated significant activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the primary metric for evaluating this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial and Antifungal Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL)

Compound ClassTarget OrganismMIC (µg/mL)Reference
4-amino-5-aryl-1,2,4-triazole-3-thiol derivativesStaphylococcus aureus-[7]
Microsporum gypseumSuperior to Ketoconazole[7]
Mannich bases of 4,5-disubstituted 1,2,4-triazole-3-thionesStaphylococcus aureus ATCC 2592331.25[8]
Methicillin-resistant S. aureus (MRSA)62.5[8]
Bacillus subtilis ATCC 6633Similar to Cefuroxime[8]
Micrococcus luteus ATCC 102407.81[8]
S-substituted bis-1,2,4-triazole-3-thionesEnterococcus faecalis15.6[9]
Salmonella pullorum15.6[9]
Salmonella typhimurium15.6[9]
Klebsiella pneumoniae15.6[9]
1,2,3-benzotriazine-4-one containing triazolesCandida albicans0.0156 - 2.0[4]
Cryptococcus neoformans0.0156 - 2.0[4]

Note: A dash (-) indicates that a specific quantitative value was not provided in the abstract, but the activity was noted as significant.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of bioactivity data. Below are detailed methodologies for key assays mentioned in the referenced studies.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][7][8][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[5][7] These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁵ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[11][12][13]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[14][13]

Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Each well should contain 100 µL of the diluted compound.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms. The following diagrams were created using the DOT language to illustrate a typical experimental workflow and a key signaling pathway relevant to the anticancer activity of some 1,2,4-triazole derivatives.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubation_48h Incubate for 48-72 hours add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h add_solubilizer Add Solubilizing Agent incubation_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Signaling Pathway: EGFR Inhibition

Several 1,2,4-triazole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1][3][4][15][16] Inhibition of this pathway can lead to decreased cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Cell Survival Cell Survival Transcription->Cell Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Triazole This compound Derivative Triazole->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

References

A Comparative Guide to the Validation of Analytical Methods for 1,2,4-Triazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,2,4-triazole (B32235), a five-membered heterocyclic compound, is of significant interest across various scientific disciplines. It is a known metabolite of numerous triazole fungicides used in agriculture and a structural motif in many pharmaceutical agents.[1][2] This guide provides a comparative overview of two widely used analytical techniques for the quantification of 1,2,4-triazole: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application.

Method Comparison

The choice between LC-MS/MS and GC-MS for 1,2,4-triazole analysis depends on factors such as the sample matrix, required sensitivity, and the physicochemical properties of the analyte.[3]

FeatureHigh-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS)Gas Chromatography (GC) with Mass Spectrometry (MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by mass analysis.[3]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.[3]
Applicability to 1,2,4-Triazole Widely applicable for the analysis of 1,2,4-triazole in various matrices, including water, soil, and biological fluids. It is particularly suitable for polar and non-volatile compounds.[4][5][6]Suitable for volatile and thermally stable derivatives of 1,2,4-triazole. Derivatization may be necessary to improve volatility and thermal stability.[3][7]
Sample Preparation Often involves solid-phase extraction (SPE) or a "dilute-and-shoot" approach, depending on the matrix complexity and required sensitivity.[4][8]Typically requires extraction with an organic solvent followed by a cleanup step. Derivatization might be an additional step.[7]
Limitations Higher solvent consumption compared to GC.[3]Not suitable for non-volatile or thermally labile compounds without derivatization, which can add complexity to the sample preparation process.[3]

Quantitative Data Summary

The following tables summarize the validation parameters for LC-MS/MS and GC-MS methods for the quantification of 1,2,4-triazole in different matrices.

Table 1: LC-MS/MS Method Validation Data

ParameterMatrixValueReference
Limit of Quantification (LOQ) Groundwater~0.003 µg/L[4][9]
Soil1.1 µg/kg[5][10]
Water0.05 µg/kg[8]
Limit of Detection (LOD) Water0.013 µg/kg[8]
Recovery GroundwaterClose to 100%[4][9]
Soil83 - 97%[5][10]
Precision (RSD) Soil<7.8%[5][10]

Table 2: GC-MS Method Validation Data

ParameterMatrixValueReference
Limit of Detection (LOD) Soil0.005 mg/kg[11]
Recovery Pharmaceutical Formulations98.11 - 100.24%[7]
Precision (RSD) Pharmaceutical Formulations<2%[7]

Experimental Protocols

LC-MS/MS Method for 1,2,4-Triazole in Water

This protocol is based on the method described for the analysis of 1,2,4-triazole in groundwater.[4][8]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • A 2 mL water sample is passed through an ENVI-Carb Plus SPE cartridge.

  • The cartridge is washed with water.

  • The analyte is eluted, and the eluate is evaporated to dryness under a nitrogen stream at 45°C.

  • The residue is reconstituted in 0.5 mL of water for LC-MS/MS analysis.[8]

2. Chromatographic Conditions

  • Column: Thermo Fisher's Hypercarb column is commonly used.[4][9]

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3) is often employed.[6]

  • Flow Rate: Typically around 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 1,2,4-triazole.

4. Validation Parameters

  • Linearity: A calibration curve is generated using a series of at least five standard concentrations. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[3]

  • Accuracy: Determined by analyzing samples spiked with known concentrations of 1,2,4-triazole at different levels (e.g., 80%, 100%, and 120% of the target concentration).[3]

  • Precision: Assessed by repeatedly analyzing samples at the same concentration on the same day (intra-day precision) and on different days (inter-day precision).[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

GC-MS Method for 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms

This protocol is adapted from a method for the quantification of a 1,2,4-triazole derivative (Letrozole).[7]

1. Sample Preparation

  • A stock solution of the 1,2,4-triazole standard is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Working standards are prepared by diluting the stock solution to create a calibration curve.

  • For tablet formulations, a portion of the crushed tablet is dissolved in the solvent, sonicated, and filtered before injection into the GC-MS system.

2. Chromatographic Conditions

  • Column: A capillary column suitable for the analysis of nitrogen-containing heterocyclic compounds (e.g., a DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to ensure optimal separation. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Injection Mode: Splitless or split injection.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Scan Type: The mass spectrometer is operated in full scan mode to identify the characteristic fragment ions of the 1,2,4-triazole derivative. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.

4. Validation Parameters

  • The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed using similar approaches as described for the LC-MS/MS method.

Visualizations

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Water Sample (2 mL) p2 SPE Cartridge (ENVI-Carb Plus) p1->p2 p3 Wash with Water p2->p3 p4 Elution p3->p4 p5 Evaporation (N2, 45°C) p4->p5 p6 Reconstitution (0.5 mL Water) p5->p6 a1 HPLC Separation (Hypercarb Column) p6->a1 a2 Mass Spectrometry (ESI, MRM) a1->a2 d1 Quantification a2->d1 d2 Validation Assessment d1->d2

Caption: Experimental workflow for LC-MS/MS analysis of 1,2,4-triazole in water.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Pharmaceutical Dosage Form p2 Dissolution in Solvent p1->p2 p3 Sonication & Filtration p2->p3 a1 GC Separation (Capillary Column) p3->a1 a2 Mass Spectrometry (EI, Full Scan/SIM) a1->a2 d1 Quantification a2->d1 d2 Validation Assessment d1->d2

Caption: Experimental workflow for GC-MS analysis of a 1,2,4-triazole derivative.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,2,4-triazole (B32235) nucleus represents a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a diverse array of therapeutic agents. This guide provides an objective comparison of the structure-activity relationships (SAR) of 1,2,4-triazole derivatives across various biological activities, supported by experimental data and detailed methodologies.

The unique chemical properties of the 1,2,4-triazole ring, including its hydrogen bonding capacity, dipole moment, and metabolic stability, make it an ideal pharmacophore for interacting with a wide range of biological targets.[1] This has led to the development of numerous clinically successful drugs and a plethora of investigational compounds with activities spanning from antimicrobial and antifungal to anticancer and antitubercular. This guide will delve into the specific structural modifications that govern the efficacy of these derivatives in different therapeutic areas.

Anticancer Activity: Targeting Cellular Proliferation

1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[2][3] A common strategy involves the inhibition of key enzymes in cancer-related signaling pathways, such as kinases and tubulin.[2][4]

Comparative Anticancer Activity of 1,2,4-Triazole Derivatives

The following table summarizes the in vitro cytotoxic activity of representative 1,2,4-triazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDTarget/ClassCancer Cell LineIC50 (µM)Reference
Compound A Tubulin Polymerization InhibitorA549 (Lung)9.2[5]
Compound B Tubulin Polymerization InhibitorCaco-2 (Colon)13.0[5]
Compound C EGFR InhibitorA549 (Lung)11.5[5]
Compound D BRAF InhibitorHepG2 (Liver)8.58[6]
Compound 8c EGFR/BRAF/Tubulin InhibitorMCF-7 (Breast)1.65[6]
Compound 8d BRAF/Tubulin InhibitorHCT-116 (Colon)3.61[6]
Compound 93g EGFR/Tubulin InhibitorHepG2 (Liver)8.58[6]

Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl rings attached to the triazole core play a crucial role. Electron-withdrawing groups, such as halogens (e.g., -Cl, -F), often enhance anticancer activity.[7] For instance, clinafloxacin-triazole hybrids with a 2,4-difluoro substitution on the phenyl ring exhibit potent antimicrobial efficacy.[7]

  • Side Chain Modifications: The introduction of various side chains at different positions of the triazole ring can significantly modulate activity. For example, the incorporation of a chalcone (B49325) moiety has been shown to lead to dual inhibitors of EGFR kinase and tubulin polymerization.[6]

  • Hybrid Molecules: The fusion of the 1,2,4-triazole scaffold with other pharmacologically active moieties, such as quinolones or indoles, has proven to be a successful strategy for developing potent anticancer agents.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Signaling Pathway Visualization

anticancer_pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_kinase Kinase Inhibition Triazole Derivative A Triazole Derivative A Tubulin Dimer Tubulin Dimer Triazole Derivative A->Tubulin Dimer Binds to Colchicine Site Microtubule Formation Microtubule Formation Tubulin Dimer->Microtubule Formation Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Triazole Derivative B Triazole Derivative B EGFR/BRAF Kinase EGFR/BRAF Kinase Triazole Derivative B->EGFR/BRAF Kinase Inhibits Activity Downstream Signaling Downstream Signaling EGFR/BRAF Kinase->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival (Inhibited) Downstream Signaling->Cell Proliferation & Survival

Antimicrobial and Antifungal Activity: Disrupting Microbial Integrity

1,2,4-triazole derivatives are renowned for their potent antimicrobial and antifungal properties.[8] Their primary mechanism of action in fungi involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[9][10] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.[11]

Comparative Antimicrobial and Antifungal Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazole derivatives against a range of bacterial and fungal pathogens. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDTarget OrganismMIC (µg/mL)Reference
Clinafloxacin-Triazole Hybrid (28g) Staphylococcus aureus (MRSA)0.25[7]
Ciprofloxacin-Triazole Hybrid (29) Staphylococcus aureus (MRSA)0.046-3.11 (µM)[7]
Fused Triazole (39c) Escherichia coli3.125[7]
Fused Triazole (39h) Pseudomonas aeruginosa3.125[7]
Antitubercular Compound 4 Mycobacterium tuberculosis H37Rv2[12]
Antitubercular Compound C4 Mycobacterium tuberculosis H37Ra0.976[13][14]
Antifungal Triazole 7a Candida albicans0.0313-1[7]
Antifungal Triazole 6 Candida albicans0.0625-1[7]

Structure-Activity Relationship Insights:

  • Halogenation: The presence of halogen atoms, particularly fluorine, on the phenyl ring is a common feature in potent antifungal triazoles like fluconazole (B54011) and voriconazole. This substitution enhances the compound's binding affinity to the CYP51 enzyme.

  • N-1 Substitution: The substituent at the N-1 position of the triazole ring is critical for antifungal activity. Bulky and lipophilic groups are often favored.

  • Thione/Thiol Group: The presence of a thione or thiol group at the C-3 or C-5 position of the triazole ring is frequently associated with significant antibacterial and antitubercular activities.[7]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the 1,2,4-triazole derivative in the microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • Reading Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration in which no growth is observed.

Mechanism of Action Visualization

antifungal_mechanism cluster_ergosterol Inhibition of Ergosterol Biosynthesis 1,2,4-Triazole\nDerivative 1,2,4-Triazole Derivative Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) (Inhibited) 1,2,4-Triazole\nDerivative->Lanosterol 14α-demethylase\n(CYP51) Inhibits Ergosterol Ergosterol Lanosterol 14α-demethylase\n(CYP51)->Ergosterol Catalyzes conversion Lanosterol Lanosterol Lanosterol->Lanosterol 14α-demethylase\n(CYP51) Fungal Cell Membrane\nIntegrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane\nIntegrity Fungal Cell Death Fungal Cell Death Fungal Cell Membrane\nIntegrity->Fungal Cell Death Disruption leads to

Antitubercular Activity: Combating a Persistent Pathogen

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutic agents. 1,2,4-triazole derivatives have shown promise as antitubercular agents, with some compounds exhibiting potent activity against Mycobacterium tuberculosis.[15][16]

Comparative Antitubercular Activity
Compound IDTarget StrainMIC (µg/mL)Reference
Compound 4 M. tuberculosis H37Rv2[12]
Compound C4 M. tuberculosis H37Ra0.976[13][14]
Compound C8 M. tuberculosis H37Ra31.25[13]
Compound 3e M. tuberculosis12.5 (µM)[16]
Compound 8d M. tuberculosis12.5 (µM)[16]

Structure-Activity Relationship Insights:

  • Lipophilicity: The lipophilicity of the molecule is a critical factor for antitubercular activity, as the compounds need to penetrate the complex, lipid-rich cell wall of Mycobacterium tuberculosis.

  • Specific Substituents: The presence of certain substituents, such as pyridine (B92270) moieties, has been shown to enhance antitubercular activity.[13]

  • Enzyme Inhibition: Some 1,2,4-triazole derivatives exert their antitubercular effect by inhibiting essential mycobacterial enzymes, such as catalase-peroxidase (KatG).[12]

Experimental Workflow: Antitubercular Screening

antitubercular_workflow cluster_nodes Synthesis of\n1,2,4-Triazole Derivatives Synthesis of 1,2,4-Triazole Derivatives Primary Screening\n(e.g., MABA Assay) Primary Screening (e.g., MABA Assay) Synthesis of\n1,2,4-Triazole Derivatives->Primary Screening\n(e.g., MABA Assay) Determination of MIC\n(Broth Microdilution) Determination of MIC (Broth Microdilution) Primary Screening\n(e.g., MABA Assay)->Determination of MIC\n(Broth Microdilution) Cytotoxicity Assay\n(e.g., MTT on Vero cells) Cytotoxicity Assay (e.g., MTT on Vero cells) Determination of MIC\n(Broth Microdilution)->Cytotoxicity Assay\n(e.g., MTT on Vero cells) Mechanism of Action Studies\n(e.g., Enzyme Inhibition) Mechanism of Action Studies (e.g., Enzyme Inhibition) Cytotoxicity Assay\n(e.g., MTT on Vero cells)->Mechanism of Action Studies\n(e.g., Enzyme Inhibition) In Vivo Efficacy Studies\n(Animal Models) In Vivo Efficacy Studies (Animal Models) Mechanism of Action Studies\n(e.g., Enzyme Inhibition)->In Vivo Efficacy Studies\n(Animal Models)

Conclusion

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The structure-activity relationships discussed in this guide highlight the remarkable versatility of this heterocyclic core. By strategically modifying the substituents on the triazole ring and creating hybrid molecules, researchers can fine-tune the biological activity of these derivatives to target a wide range of diseases. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for professionals engaged in the discovery and development of novel 1,2,4-triazole-based therapeutics. Future research will undoubtedly uncover new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further solidifying the importance of this remarkable scaffold in the pharmaceutical landscape.

References

A Comparative Analysis of 1,2,4-Triazol-5-one Analogs: In Vitro and In Silico Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 1,2,4-triazol-5-one (B2904161) analogs based on recent in vitro and in silico studies. This report summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

The 1,2,4-triazole (B32235) heterocyclic scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2][3] Among these, this compound analogs have garnered significant attention for their potential as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.[4][5][6][7][8] This guide synthesizes findings from multiple studies to offer a comparative overview of their performance.

Enzyme Inhibition: A Prominent Therapeutic Target

1,2,4-triazole derivatives have demonstrated significant potential as inhibitors of various enzymes implicated in a range of diseases.[1]

Acetylcholinesterase (AChE) Inhibition

Several studies have explored this compound analogs as inhibitors of acetylcholinesterase, an enzyme critical in the pathogenesis of Alzheimer's disease. A series of novel Schiff bases incorporating the this compound structure were synthesized and evaluated for their AChE inhibitory activity. The IC50 values for these compounds were found to be in the micromolar range, with some derivatives showing potent inhibition.[5]

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of this compound Schiff Base Derivatives

CompoundIC50 (µM)Ki (µM)
4a 3.878.65 ± 5.6
4b 2.153.14 ± 0.98
4c 1.541.95 ± 0.45
4d 0.981.10 ± 0.21
4e 0.430.70 ± 0.07
4f 1.882.55 ± 0.65
4g 0.650.85 ± 0.15
4h 2.764.20 ± 1.20

Data extracted from a study on novel 4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives.[5]

Carbonic Anhydrase (CA) II Inhibition

Certain 1,2,4-triazole derivatives have been investigated for their inhibitory effects on carbonic anhydrase II (CA II), an enzyme involved in conditions like glaucoma and cancer.[4] One study identified a particularly potent inhibitor, compound 7c, which exhibited an uncompetitive and reversible inhibition mechanism.[4]

Table 2: In Vitro Carbonic Anhydrase II (CA II) Inhibitory Activity of 1,2,4-Triazole Derivatives

Compound% Inhibition (at max conc.)IC50 (µM)
3a-e, 6, 7a-e 18.41 - 64.97Micromolar level for 7c

Qualitative and semi-quantitative data from a study on 1,2,4-triazole-5-on derivatives.[4]

α-Amylase and α-Glucosidase Inhibition

In the context of anti-diabetic agents, fluorine-containing this compound derivatives have been screened for their ability to inhibit α-amylase and α-glucosidase.[2] Several of these compounds displayed inhibitory potential comparable to or exceeding that of the standard drug, acarbose.[2]

Table 3: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity of Fluorine-Containing this compound Derivatives

Compoundα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
4a-d, 6a-b, 7a-b, 8a-b 185.2 ± 3.4 to 535.6 ± 5.5202.1 ± 3.8 to 803.2 ± 10.3
Acarbose (Control) 411.3 ± 6.4252.0 ± 4.8

Data from an investigation of 1,2,4-triazole derivatives as potential anti-diabetic agents.[2]

Anticancer Activity: Targeting Cell Proliferation

The anticancer potential of 1,2,4-triazole analogs has been a significant area of research, with studies exploring their effects on various cancer cell lines and their interaction with molecular targets like tubulin.[7][8][9][10][11]

A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed significant anticancer activity against a panel of 58 cancer cell lines.[7][9] Compound 4i, in particular, showed the most promising activity, with notable growth inhibition in several cell lines.[7][9]

Table 4: In Vitro Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (at 10⁻⁵ M)

CompoundMost Sensitive Cell LinePercent Growth Inhibition (PGI)Mean Growth Percent (GP)
4e SNB-75 (CNS Cancer)41.25-
4i SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-538.94, 30.14, 26.92, 26.61, 23.1297.48

Data from a study on the synthesis and anticancer activity of 1,2,4-triazol-3-amine analogs.[7][9]

Antimicrobial Activity: Combating Pathogenic Microbes

The growing threat of antibiotic resistance has spurred the search for new antimicrobial agents, and 1,2,4-triazole derivatives have emerged as promising candidates.[3][6][12][13] Studies have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3]

One study investigating novel 1,2,4-triazoles carrying a 1,2,3-triazole scaffold identified compounds with potent antimicrobial activity, with MIC values in the low microgram per milliliter range.[3] Compound 7d, in particular, exhibited antibacterial activity comparable or superior to ciprofloxacin (B1669076) and antifungal activity similar to fluconazole.[3]

Table 5: In Vitro Antimicrobial Activity of 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones

CompoundGram-positive Bacteria MIC (µg/mL)Gram-negative Bacteria MIC (µg/mL)Fungi MIC (µg/mL)
7a-d 1 - 321 - 641 - 16

Data from a study on the design and synthesis of novel 1,2,4-triazoles with antimicrobial activity.[3]

In Silico Studies: Unveiling Molecular Interactions

Molecular docking studies have been instrumental in elucidating the binding modes of this compound analogs with their respective protein targets, providing a rationale for their observed biological activities.

For instance, in the case of AChE inhibition, docking studies revealed that the most active compounds, 4e and 4g, exhibited the lowest binding energies, indicating strong binding affinities and interactions with the enzyme's active site.[5] Similarly, for anticancer activity, docking of 1,2,4-triazol-3-amine analogs into the tubulin-combretastatin A-4 binding site showed binding affinities ranging from -6.502 to -8.341 kcal/mol, with hydrogen and halogen bonds being the primary interactions.[7][9]

Table 6: In Silico Molecular Docking Data for 1,2,4-Triazole Analogs

Target Enzyme/ProteinCompound SeriesBinding Energy Range (kcal/mol)Key Interactions
Acetylcholinesterase (AChE)4,5-Dihydro-1H-1,2,4-triazol-5-one derivativesup to -12.0-
Tubulin (Combretastatin A-4 binding site)5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs-6.502 to -8.341Hydrogen bonds, Halogen bonds
Glucosamine-6-phosphate synthase1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones-5.72 to -10.49-

Data compiled from multiple in silico studies.[3][5][7][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the typical experimental protocols employed in the cited studies.

General Synthesis Procedure for 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives often involves a multi-step process. A common route includes the reaction of an ester with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, followed by treatment with an isothiocyanate to yield a thiosemicarbazide. Cyclization in an alkaline medium then affords the desired 1,2,4-triazole nucleus.[6]

G Ester Ester Hydrazide Hydrazide Ester->Hydrazide Hydrazine Hydrate Thiosemicarbazide Thiosemicarbazide Hydrazide->Thiosemicarbazide Isothiocyanate Triazole 1,2,4-Triazole Thiosemicarbazide->Triazole Alkaline Cyclization

Caption: General synthetic scheme for 1,2,4-triazole derivatives.

In Vitro Enzyme Inhibition Assays

Acetylcholinesterase Inhibition Assay: The inhibitory activity against AChE is typically determined using a modified Ellman's method. The assay measures the hydrolysis of acetylthiocholine (B1193921) iodide by the enzyme, where the resulting thiocholine (B1204863) reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, which is quantified spectrophotometrically.

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Measurement Enzyme Solution Enzyme Solution Reaction Mixture Reaction Mixture Enzyme Solution->Reaction Mixture Test Compound Test Compound Test Compound->Reaction Mixture Buffer Buffer Buffer->Reaction Mixture Acetylthiocholine Iodide Acetylthiocholine Iodide DTNB DTNB Acetylthiocholine Iodide->DTNB Hydrolysis & Color Reaction Spectrophotometer Spectrophotometer DTNB->Spectrophotometer Measure Absorbance Reaction Mixture->Acetylthiocholine Iodide Add Substrate

Caption: Workflow for a typical acetylcholinesterase inhibition assay.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

G Cancer Cell Seeding Cancer Cell Seeding Compound Treatment Compound Treatment Cancer Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement

Caption: Standard workflow for an in vitro MTT anticancer assay.

Molecular Docking Protocol

In silico molecular docking studies are performed to predict the binding orientation of a ligand to its protein target. The general workflow involves preparing the protein and ligand structures, defining the binding site, running the docking algorithm, and analyzing the resulting poses and scoring functions.

G cluster_0 Preparation cluster_1 Docking cluster_2 Analysis Protein Structure Protein Structure Define Binding Site Define Binding Site Protein Structure->Define Binding Site Ligand Structure Ligand Structure Run Docking Algorithm Run Docking Algorithm Ligand Structure->Run Docking Algorithm Define Binding Site->Run Docking Algorithm Analyze Poses Analyze Poses Run Docking Algorithm->Analyze Poses Calculate Binding Energy Calculate Binding Energy Analyze Poses->Calculate Binding Energy

Caption: A simplified workflow for molecular docking studies.

References

The Antibacterial Landscape of Triazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antibacterial spectrum of various triazole derivatives reveals a promising class of compounds with significant potential in the fight against bacterial infections. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this evolving field.

Triazole derivatives, particularly those incorporating the 1,2,4-triazole (B32235) and 1,2,3-triazole scaffolds, have demonstrated a broad range of biological activities, including notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[1][2][3] The versatility of the triazole ring allows for diverse chemical modifications, leading to the development of novel compounds with enhanced potency and a wider spectrum of activity.[4]

Comparative Antibacterial Spectrum

The antibacterial activity of triazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. A lower MIC value indicates greater antibacterial potency. The following tables summarize the MIC values of various triazole derivatives against a selection of clinically relevant bacterial strains, as reported in several studies.

It is important to note that direct comparison of MIC values across different studies should be done with caution, as variations in experimental protocols, such as the bacterial strains used and the specific broth microdilution or agar (B569324) diffusion methods employed, can influence the results.

1,2,4-Triazole Derivatives

This class of triazoles has been extensively investigated for its antibacterial properties. Many derivatives have shown potent activity, sometimes comparable or even superior to standard antibiotics.

Compound/DerivativeTarget BacteriumMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Clinafloxacin-1,2,4-triazole hybrids (14a, 14b, 14c)MRSA0.25Chloramphenicol16[1]
Ofloxacin-1,2,4-triazole hybridsS. aureus, S. epidermidis, B. subtilis, E. coli0.25 - 1Ofloxacin0.25 - 1[1]
2-methylpiperazine derivative (12h)MDR E. coli0.25Ciprofloxacin>7.5[1]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol (36)S. aureus0.264 (mM)Ampicillin-[1]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol (36)S. pyogenes0.132 (mM)Ampicillin-[1]
Ciprofloxacin-1,2,4-triazole hybridsGram-positive & Gram-negative bacteriaEnhanced activityCiprofloxacin-[5]
Triazolo[4,3-a]pyrazine derivative (2e)S. aureus32Ampicillin32[3]
Triazolo[4,3-a]pyrazine derivative (2e)E. coli16Ampicillin8[3]
1,2,3-Triazole Derivatives

While often explored for their antifungal properties, 1,2,3-triazole derivatives have also exhibited noteworthy antibacterial activity.

Compound/DerivativeTarget BacteriumMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Paeonol 1,2,3-triazole derivativesS. aureus, E. coli>100--[6]
1,2,3-Triazole glycoside (Compound 5)S. aureus5 (within 10 min)Ampicillin-[7]
1,2,3-Triazole glycoside (Compound 5)P. aeruginosa5 (within 15 min)Ampicillin-[7]

Experimental Protocols

The determination of the antibacterial spectrum of triazole derivatives relies on standardized microbiological assays. The following are detailed methodologies for key experiments commonly cited in the literature.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

  • Preparation of Compound Dilutions: The triazole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the compound are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate also includes a positive control (broth with bacteria, no compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar Disc Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

  • Preparation of Agar Plates: Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized bacterial inoculum (0.5 McFarland) is uniformly spread over the surface of the agar plate using a sterile swab.

  • Application of Discs: Sterile filter paper discs are impregnated with a known concentration of the triazole derivative and placed on the surface of the inoculated agar. A control disc impregnated with the solvent is also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Visualizing the Research Workflow

The process of discovering and evaluating new antibacterial triazole derivatives can be visualized as a structured workflow.

G Workflow for Antibacterial Triazole Derivative Discovery cluster_synthesis Chemical Synthesis cluster_screening Antibacterial Screening cluster_advanced Advanced Evaluation start Design of Triazole Derivatives synthesis Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Agar Disc Diffusion) characterization->primary_screening Test Compounds mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination spectrum_analysis Broad Spectrum Analysis (Gram+/Gram-) mic_determination->spectrum_analysis moa Mechanism of Action Studies spectrum_analysis->moa Lead Compounds toxicity Cytotoxicity Assays moa->toxicity sar Structure-Activity Relationship (SAR) Studies toxicity->sar sar->start Rational Design of New Derivatives

Caption: A generalized workflow for the discovery and development of novel antibacterial triazole derivatives.

The structure-activity relationship (SAR) studies are crucial in this process, providing insights into how the chemical structure of the derivatives influences their antibacterial potency and spectrum.[4] These studies guide the rational design of new, more effective antibacterial agents.

Logical Relationship in Antibacterial Testing

The relationship between different antibacterial testing methods can be illustrated to understand the progression of evaluation.

G Logical Flow of Antibacterial Susceptibility Testing cluster_methods Qualitative Qualitative/ Semi-Quantitative DiscDiffusion Agar Disc Diffusion Quantitative Quantitative BrothDilution Broth Microdilution AgarDilution Agar Dilution DiscDiffusion->BrothDilution Provides preliminary data for quantitative testing BrothDilution->AgarDilution Alternative quantitative method

Caption: The logical progression from qualitative to quantitative methods in antibacterial susceptibility testing.

References

A Comparative Guide to HPLC-UV Methods for the Simultaneous Determination of Triazole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of triazole antifungal agents is crucial in therapeutic drug monitoring (TDM) and pharmaceutical quality control. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and reliable technique for the simultaneous determination of multiple triazoles. This guide provides an objective comparison of different validated HPLC-UV methods, supported by experimental data, to assist in method selection and implementation.

Method 1: Simultaneous Determination of Voriconazole (B182144) and Posaconazole (B62084)

This method is particularly useful for clinical settings where voriconazole and posaconazole are frequently monitored.

Experimental Protocol

Sample Preparation (Protein Precipitation)

  • Pipette 500 µL of plasma into a 2 mL polytetrafluoroethylene tube.

  • Add 25 µL of an internal standard (IS) working solution (e.g., flavone).

  • Add 750 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the sample for 30 seconds.

  • Centrifuge at 8,000 g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 250 µL of the mobile phase.

  • Inject 50 µL into the HPLC system.

Chromatographic Conditions

  • Column: C18 Reverse Phase column (e.g., LiChrospher® 100 RP-18, 5 µm, 250 x 4 mm) with a compatible guard column.

  • Mobile Phase: A mixture of 35% water, 15% methanol (B129727), and 50% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • UV Detection: 250 nm.

  • Run Time: 10 minutes.

Method Validation Data
Validation ParameterVoriconazolePosaconazole
Linearity Range (µg/mL) 0.125 - 80.125 - 8
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Intra-day Accuracy (%) 85-115%85-115%
Inter-day Accuracy (%) 85-115%85-115%

Data summarized from a study by Francia et al. (2015). The validation followed FDA guidelines.

Method 2: Simultaneous Determination of Multiple Systemic Azoles

This comprehensive method allows for the quantification of five common azole antifungals and one major metabolite, making it suitable for broader screening purposes.

Experimental Protocol

Sample Preparation (Solid-Phase Extraction - SPE) [1][2]

  • Add 300 µL of plasma to 750 µL of an internal standard solution (e.g., linezolid (B1675486) at 3 µg/mL), adjusted to pH 2.[1]

  • Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.[1]

  • Apply the 1 mL sample mixture to the SPE cartridge.[1]

  • Wash the cartridge with 1 mL of 1% NH4OH, followed by 1 mL of a water:methanol (70:30) solution.[1]

  • Elute the analytes with 1 mL of methanol.[1]

  • Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[1]

  • Reconstitute the residue in 80 µL of a water:methanol (50:50) solution.[1]

Chromatographic Conditions [1][2]

  • Column: C6-Phenyl column (4.6 x 150 mm).[1][2]

  • Mobile Phase: Gradient elution with A: Na2HPO4 buffer (pH 7) and B: acetonitrile.[1]

  • Injection Volume: 25 µL.[1]

  • UV Detection: 210 nm for fluconazole (B54011) and 260 nm for other azoles.[1][2]

  • Run Time: Less than 15 minutes.[1]

Method Validation Data
AnalyteLinearity Range (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Fluconazole 0.05 - 1000.24 - 11.660.24 - 11.6693.8 - 108.7
Voriconazole 0.05 - 400.24 - 11.660.24 - 11.6693.8 - 108.7
Posaconazole 0.05 - 400.24 - 11.660.24 - 11.6693.8 - 108.7
Itraconazole 0.1 - 400.24 - 11.660.24 - 11.6693.8 - 108.7
Hydroxy-itraconazole 0.05 - 400.24 - 11.660.24 - 11.6693.8 - 108.7
Ketoconazole 0.05 - 400.24 - 11.660.24 - 11.6693.8 - 108.7

Validation data satisfied FDA guidelines.[1][2]

Method Comparison

FeatureMethod 1 (Voriconazole & Posaconazole)Method 2 (Multiple Azoles)
Analytes Voriconazole, PosaconazoleFluconazole, Voriconazole, Posaconazole, Itraconazole, Hydroxy-itraconazole, Ketoconazole
Sample Prep Protein PrecipitationSolid-Phase Extraction (SPE)
Throughput Higher (simpler prep)Lower (more complex prep)
Selectivity Good for targeted analysisHigher (SPE removes more interferences)
Automation Less amenable to automationSample prep is fully automatable.[2]
Column C18C6-Phenyl
Detection Isocratic, 250 nmGradient, 210 nm & 260 nm

Visualizing the Workflow and Method Selection

To better understand the experimental process and the logic behind choosing a suitable HPLC method, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma) Extraction Extraction / Dilution (Protein Ppt. or SPE) SampleCollection->Extraction StandardWeighing Standard Weighing StandardWeighing->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Autosampler Injection Filtration->Injection Separation HPLC Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for HPLC analysis of triazoles.[3]

G Analyte 1,2,4-Triazole Analyte Polarity Analyte Polarity Analyte->Polarity HighPolarity High Polarity Polarity->HighPolarity High LowModPolarity Low to Moderate Polarity Polarity->LowModPolarity Low to Moderate HILIC Recommended Method: HILIC HighPolarity->HILIC RPHPLC Recommended Method: Reversed-Phase (RP-HPLC) LowModPolarity->RPHPLC

References

A Comparative Guide to the Synthesis of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry and materials science, valued for its broad range of biological activities and versatile chemical properties. For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted 1,2,4-triazoles is a critical endeavor. This guide provides an objective comparison of four prominent synthetic routes, offering a clear overview of their performance based on experimental data. Detailed methodologies for key experiments are provided to support the practical application of these synthetic strategies.

Comparison of Synthetic Routes

The selection of an appropriate synthetic route for a desired substituted 1,2,4-triazole depends on several factors, including the availability of starting materials, desired substitution pattern, scalability, and the importance of reaction efficiency in terms of yield and time. The following table summarizes the key quantitative data for four distinct and widely employed methods.

Synthetic RouteTarget MoleculeStarting MaterialsReaction ConditionsReaction TimeYield (%)
Pellizzari Reaction 3,5-Diphenyl-1,2,4-triazoleBenzamide (B126), BenzoylhydrazideNeat, 220-250°C2-4 hours~85%[1]
Einhorn-Brunner Reaction 3,5-Dimethyl-1-phenyl-1,2,4-triazoleDiacetamide (B36884), Phenylhydrazine (B124118)Acetic acid, RefluxNot SpecifiedGood[2]
Copper-Catalyzed Synthesis 1,3,5-Trisubstituted 1,2,4-triazolesAmidines, NitrilesCu(I) or Cu(II) catalyst, Base, 110-130°C12-24 hoursModerate to Excellent[3]
Microwave-Assisted One-Pot Synthesis 3,4,5-Trisubstituted 1,2,4-triazolesSecondary Amides, HydrazidesTf₂O, 2-Fluoropyridine (B1216828), then Microwave (160°C)~30 minutesHigh (up to 99%)[4][5]

Experimental Protocols

Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole

This classical method involves the condensation of an amide and a hydrazide at high temperatures.[6][7]

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (e.g., nitrobenzene, optional)

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.

  • Heat the mixture to 220-250°C under a nitrogen atmosphere. If a solvent is used, add it to the flask before heating.

  • Maintain the temperature and stir the mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • If the reaction was performed neat, the resulting solid can be triturated with ethanol.

  • The crude product is purified by recrystallization from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.[8]

Einhorn-Brunner Reaction: Synthesis of 3,5-Dimethyl-1-phenyl-1,2,4-triazole

This reaction provides access to 1,2,4-triazoles through the condensation of a diacylamine with a hydrazine, often in the presence of a weak acid.[9][10]

Materials:

  • Diacetamide

  • Phenylhydrazine

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve diacetamide in glacial acetic acid.

  • Add an equimolar amount of phenylhydrazine to the solution.

  • Heat the reaction mixture to reflux.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The acetic acid is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to obtain 3,5-dimethyl-1-phenyl-1,2,4-triazole.

Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted 1,2,4-triazoles

Modern copper-catalyzed methods offer an efficient route to variously substituted 1,2,4-triazoles from readily available starting materials like amidines and nitriles.[3]

Materials:

Procedure:

  • To a reaction vessel, add benzamidine hydrochloride (1.0 mmol), benzonitrile (1.2 mmol), CuI (10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Add DMSO as the solvent.

  • Heat the mixture at 120°C under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,3,5-triphenyl-1,2,4-triazole.

Microwave-Assisted One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-triazoles

This contemporary approach utilizes microwave irradiation to dramatically reduce reaction times and often improve yields in a one-pot procedure from secondary amides and hydrazides.[4][5]

Materials:

Procedure:

  • In a microwave-safe vial, dissolve N-phenylbenzamide (1.0 mmol) and 2-fluoropyridine (1.2 mmol) in anhydrous DCM at 0°C.

  • Slowly add triflic anhydride (1.1 mmol) to the solution and stir for 5 minutes.

  • Add benzohydrazide (1.2 mmol) and stir for an additional 10 minutes at 0°C.

  • Remove the solvent under reduced pressure.

  • Seal the vial and heat the residue in a microwave reactor at 160°C for 20 minutes.

  • After cooling, the crude product is purified by flash column chromatography to yield the 3,4,5-triphenyl-4H-1,2,4-triazole.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Pellizzari_Reaction Amide Amide (e.g., Benzamide) Heating High Temperature (220-250°C) Amide->Heating Hydrazide Hydrazide (e.g., Benzoylhydrazide) Hydrazide->Heating Triazole 3,5-Disubstituted 1,2,4-Triazole Heating->Triazole Condensation -2H₂O Einhorn_Brunner_Reaction Diacylamine Diacylamine (e.g., Diacetamide) Acid Weak Acid (e.g., Acetic Acid) Diacylamine->Acid Hydrazine Hydrazine (e.g., Phenylhydrazine) Hydrazine->Acid Triazole Substituted 1,2,4-Triazole Acid->Triazole Condensation -2H₂O Copper_Catalyzed_Synthesis Amidine Amidine (e.g., Benzamidine) Catalyst Cu(I) or Cu(II) Catalyst Base, Heat Amidine->Catalyst Nitrile Nitrile (e.g., Benzonitrile) Nitrile->Catalyst Triazole 1,3,5-Trisubstituted 1,2,4-Triazole Catalyst->Triazole Cycloaddition Microwave_Assisted_Synthesis cluster_step1 Step 1: Activation cluster_step2 Step 2: Cyclization SecondaryAmide Secondary Amide Tf2O Tf₂O, 2-Fluoropyridine ActivatedAmide Activated Amide Intermediate Tf2O->ActivatedAmide Activation Hydrazide Hydrazide ActivatedAmide->Hydrazide Microwave Microwave (160°C) Hydrazide->Microwave Triazole 3,4,5-Trisubstituted 1,2,4-Triazole Microwave->Triazole Cyclodehydration

References

The 1,2,4-Triazole Ring: A Versatile Bioisostere for Amide Bond Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, has emerged as a powerful tool in this endeavor. Among the various bioisosteres, the 1,2,4-triazole (B32235) ring has garnered significant attention as a metabolically stable and synthetically accessible surrogate for the often-labile amide bond. This guide provides a comprehensive comparison of the 1,2,4-triazole ring against its amide counterpart, supported by quantitative data from key case studies, detailed experimental protocols, and illustrative diagrams to guide researchers in their drug design strategies.

Data Presentation: A Tale of Two Moieties

The decision to employ a bioisosteric replacement is fundamentally data-driven. The following tables summarize the quantitative impact of replacing an amide functional group with a 1,2,4-triazole ring in two distinct inhibitor scaffolds, highlighting the potential improvements in potency, metabolic stability, and solubility.

Case Study 1: CSNK2 Inhibitors

In a study focused on developing inhibitors for Casein Kinase 2 (CSNK2), a promising target for antiviral and anticancer therapies, researchers compared an amide-containing pyrazolo[1,5-a]pyrimidine (B1248293) (Compound 3) with its 1,2,4-triazole bioisostere (Compound 14).[1]

ParameterCompound 3 (Amide)Compound 14 (1,2,4-Triazole)Fold Improvement
CSNK2A2 Inhibition (pIC50) 7.68.24-fold increase in potency
Mouse Liver Microsomal Stability (% remaining after 30 min) 20502.5-fold increase in stability
Human Liver Microsomal Clint (mL/min/kg) >14787Lower clearance
Aqueous Solubility (µg/mL) -0.47Data for triazole only

Case Study 2: GPR88 Agonists

In the development of agonists for the orphan G-protein coupled receptor GPR88, a 1,2,4-triazole moiety was evaluated as a bioisostere for an amide group.[2]

ParameterAmide PrecursorCompound 21 (1,2,4-Triazole)
GPR88 Agonist Activity (EC50 in nM) >1000 (estimated)178

These case studies quantitatively demonstrate the potential of the 1,2,4-triazole ring to significantly enhance the potency and metabolic stability of lead compounds. While solubility can be a context-dependent variable, the observed improvements in other key drug-like properties underscore the value of this bioisosteric replacement strategy.

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the synthesis of 1,2,4-triazole bioisosteres and the key assays used to evaluate their performance.

Synthesis of 3,5-Disubstituted-1,2,4-Triazoles (General Procedure)

This protocol outlines a common method for the synthesis of 1,2,4-triazoles from amides and nitriles, often employed in the creation of amide bioisosteres.[3]

Materials:

  • Substituted amide

  • Substituted nitrile

  • Copper(II) chloride (CuCl2)

  • N,N-Dimethylformamide (DMF)

  • Appropriate reaction vessel

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of the substituted amide (1.0 eq) in DMF, add the substituted nitrile (1.2 eq) and CuCl2 (0.1 eq).

  • Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired 3,5-disubstituted-1,2,4-triazole.

NanoBRET™ Target Engagement Intracellular Kinase Assay for CSNK2

This protocol describes a method to quantitatively measure the binding of a test compound to CSNK2 in live cells.[4][5]

Materials:

  • HEK293 cells

  • NanoLuc®-CSNK2 fusion vector

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • Test compound (1,2,4-triazole derivative)

  • White, 96-well assay plates

  • Nano-Glo® Live Cell Reagent

  • BRET-capable plate reader

Procedure: Day 1: Cell Transfection and Plating

  • Prepare a mixture of NanoLuc®-CSNK2 plasmid DNA and transfection carrier DNA in Opti-MEM™.

  • Add the transfection reagent and incubate for 20 minutes at room temperature to form DNA-lipid complexes.

  • Add the transfection mix to a suspension of HEK293 cells.

  • Plate the transfected cells in white, 96-well plates and incubate for 18-24 hours at 37°C, 5% CO2.

Day 2: Compound Treatment and BRET Measurement

  • Prepare serial dilutions of the test compound in Opti-MEM™.

  • Prepare the NanoBRET™ tracer solution in Opti-MEM™ at the recommended concentration.

  • Add the test compound dilutions and the tracer to the wells containing the transfected cells. Include vehicle-only and no-inhibitor controls.

  • Incubate the plate for 2 hours at 37°C, 5% CO2.

  • Prepare the Nano-Glo® Live Cell Reagent by mixing the substrate and the extracellular NanoLuc® inhibitor in Opti-MEM™.

  • Add the reagent to each well and read the plate within 20 minutes on a BRET-capable plate reader, measuring both donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emissions.

Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.

  • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known inhibitor (100% inhibition).

  • Plot the normalized BRET ratio against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Human Liver Microsome Metabolic Stability Assay

This protocol outlines a common in vitro method to assess the metabolic stability of a compound.[6][7][8]

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound (1,2,4-triazole derivative)

  • Positive control compounds (e.g., compounds with known high and low metabolic clearance)

  • Acetonitrile (B52724) with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound and positive controls in phosphate buffer.

  • In a 96-well plate, add the HLM solution to each well.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (where buffer is added instead).

  • Immediately add the test compound and positive controls to their respective wells to start the incubation (time point 0).

  • Incubate the plate at 37°C with shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.

  • Once all time points are collected, centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Bioisosteric Replacement Workflow Lead Lead Compound (e.g., Amide-containing) Design Bioisosteric Design (1,2,4-Triazole Replacement) Lead->Design Identify labile group Synthesis Chemical Synthesis Design->Synthesis Evaluation In Vitro & In Vivo Evaluation Synthesis->Evaluation Biological & PK assays SAR Structure-Activity Relationship (SAR) Evaluation->SAR SAR->Design Iterative Optimization Optimized Optimized Candidate SAR->Optimized

Bioisosteric Replacement Workflow Diagram

G cluster_1 Simplified CSNK2 Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates CSNK2 CSNK2 Dsh->CSNK2 activates BetaCatenin β-Catenin CSNK2->BetaCatenin phosphorylates (stabilizes) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus & binds Gene Target Gene Transcription TCF_LEF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation

Simplified CSNK2 Signaling Pathway

This guide provides a foundational understanding of the 1,2,4-triazole ring as a bioisosteric replacement for the amide bond. The presented data, protocols, and diagrams are intended to equip researchers with the necessary knowledge to strategically apply this powerful tool in their own drug discovery programs. As with any bioisosteric replacement, the success of the 1,2,4-triazole substitution is context-dependent and requires careful experimental validation. However, the compelling evidence of its ability to enhance potency and metabolic stability makes it an invaluable asset in the medicinal chemist's toolkit.

References

Safety Operating Guide

Proper Disposal of 1,2,4-Triazol-5-One: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 1,2,4-Triazol-5-One (CAS No. 42131-33-9), a heterocyclic compound, adherence to proper disposal protocols is crucial. This guide provides essential, step-by-step information for the safe handling and disposal of this substance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the chemical.
Body Protection A laboratory coat and closed-toe shoes.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter.Necessary if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Protocol

The primary and required method for the disposal of this compound and its associated waste is through an approved and licensed hazardous waste disposal facility. This ensures compliance with regulatory standards and environmental safety. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation :

    • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the CAS number "42131-33-9."

    • Segregate waste containing this compound from other laboratory waste streams to prevent accidental mixing of incompatible substances.

  • Waste Collection :

    • Solid Waste : Carefully collect any solid this compound, including contaminated materials such as weighing paper, gloves, and filter paper. Place it in a designated, leak-proof hazardous waste container.

    • Liquid Waste : Collect solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container.

    • Empty Containers : "Empty" containers that previously held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.

  • Waste Storage :

    • Store hazardous waste containers in a designated and secure satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated.

    • Ensure containers are kept tightly closed except when adding waste.

    • Provide secondary containment to capture any potential leaks.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

    • Follow all instructions provided by the EHS office or the waste disposal company regarding packaging and labeling for transport.

Spill Management Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Personal Protective Equipment : Before cleaning up the spill, don the appropriate PPE as detailed in Table 1.

  • Containment and Cleanup : For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. The contaminated area should then be decontaminated with a suitable cleaning agent. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Reporting : Report the spill to your institution's EHS office.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the following diagram.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_container Containerization & Storage cluster_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Ventilated Area (Chemical Fume Hood) ppe->fume_hood identify Identify Waste as This compound fume_hood->identify segregate Segregate from Other Waste identify->segregate collect_solid Collect Solid Waste & Contaminated Materials segregate->collect_solid collect_liquid Collect Liquid Waste & Rinsate segregate->collect_liquid container Use Designated, Leak-Proof, Compatible Containers collect_solid->container collect_liquid->container label_container Label Container: 'Hazardous Waste', Chemical Name, CAS# container->label_container storage Store in Secure Satellite Accumulation Area label_container->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs provide_sds Provide Safety Data Sheet contact_ehs->provide_sds pickup Arrange for Waste Pickup provide_sds->pickup end_node End: Proper Disposal pickup->end_node start Start: Waste Generation start->ppe

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 1,2,4-Triazol-5-One

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2,4-Triazol-5-One in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

1,2,4-Triazole and its derivatives can be harmful if swallowed, cause skin and eye irritation, and are suspected of damaging fertility or the unborn child.[1] Some derivatives are also explosive.[2][3] Therefore, strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE TypeSpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[2][4]Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][5]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber), fire/flame resistant and impervious clothing, and a lab coat.[2][4][5]Prevents skin contact, which can cause irritation.[4][5] Contaminated clothing should be removed immediately and washed before reuse.[4][6]
Respiratory Protection A full-face respirator or a particulate filter respirator should be used if exposure limits are exceeded, if dust is generated, or if ventilation is inadequate.[1][2][4]Protects against inhalation of harmful dust, mists, or vapors.[4][6]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the necessary steps from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management & Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Don appropriate PPE B->C D Handle in a well-ventilated area C->D Proceed to Handling E Avoid dust and aerosol formation D->E F Use non-sparking tools E->F G Ground and bond container and receiving equipment F->G H Wash hands thoroughly after handling G->H Handling Complete I Decontaminate work surfaces H->I J Segregate and collect waste in labeled, sealed containers I->J Begin Disposal K Treat as hazardous waste J->K L Contact licensed waste disposal service K->L

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols

a. General Handling Procedure

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that a chemical fume hood is operational and that all necessary PPE is readily available and inspected for integrity.[2]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure.[5] Use non-sparking tools and equipment to prevent ignition, especially for explosive derivatives.[2][4]

  • In Use: Avoid contact with skin and eyes.[2][4] Prevent the formation of dust and aerosols.[2][4] Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][5] Decontaminate all work surfaces and equipment.

b. Accidental Release Measures

  • Minor Spills: For small spills, immediately evacuate unnecessary personnel.[4] Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[6][7] Moisten with water if appropriate to prevent dusting.[1][3] Collect the material in a sealed, labeled container for disposal.[3][4]

  • Major Spills: In case of a large spill, evacuate the area and move upwind.[3][4] Alert the appropriate emergency response team.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, leak-proof, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemically compatible hazardous waste container.[8]

  • Empty Containers: "Empty" containers that held the chemical must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[8]

Disposal Procedure

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name, and the accumulation start date.[8]

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4][8]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.[7][8] Do not dispose of this chemical down the drain or in regular solid waste.[1][4]

Toxicity Data Summary

The following table summarizes available toxicity data for 1,2,4-Triazole and its derivatives. This information underscores the importance of the safety procedures outlined above.

CompoundTestSpeciesRouteValueReference
3-Amino-1,2,4-triazoleLD50RatDermal>10000 mg/kg[6]
3-Amino-1,2,4-triazoleLD50MouseOral14700 mg/kg[6]
1,2,4-TriazoleLD50RatOral1648 mg/kg bw[9]
1,2,4-TriazoleLD50RatDermal3129 mg/kg bw[9]
Triazole alanineLD50Mouse, RatOral> 5000 mg/kg bw[9]
3-nitro-1,2,4-triazol-5-one (NTO)BMDL10 (Chronic effects)Male RatOral (drinking water)921 mg/L (44 mg/kg-day)[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Triazol-5-One
Reactant of Route 2
1,2,4-Triazol-5-One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.